Sphinganine
Description
Propriétés
IUPAC Name |
(2S,3R)-2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139755-79-6 (HCl) | |
| Record name | Sphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501016568 | |
| Record name | Sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphinganine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
764-22-7, 3102-56-5 | |
| Record name | Sphinganine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-2-aminooctadecane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPHINGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT0ZSD64HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sphinganine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core of Sphingolipid Synthesis: An In-depth Technical Guide to the Sphinganine Biosynthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sphinganine biosynthesis pathway in mammalian cells, a critical metabolic route for the production of a diverse array of bioactive lipids. Dysregulation of this pathway is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making its components attractive targets for therapeutic intervention. This document details the core enzymatic reactions, regulatory mechanisms, quantitative parameters, and key experimental protocols for studying this pathway.
The De Novo this compound Biosynthesis Pathway: A Three-Step Process
The de novo synthesis of this compound, the backbone of all sphingolipids, occurs in the endoplasmic reticulum (ER) and involves three sequential enzymatic reactions.
Step 1: Condensation of L-serine and Palmitoyl-CoA by Serine Palmitoyltransferase (SPT)
The first and rate-limiting step is the condensation of the amino acid L-serine with the fatty acyl-CoA, palmitoyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. The product of this reaction is 3-ketothis compound (also known as 3-ketodihydrosphingosine).
The mammalian SPT is a multimeric enzyme complex. The core catalytic unit is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3.[1] Additional small subunits, SPTSSA or SPTSSB, can associate with the complex and influence its substrate specificity for acyl-CoAs.[2] While the SPTLC1-SPTLC2-SPTSSA complex shows a strong preference for C16-CoA, the inclusion of SPTLC3 or SPTSSB can broaden the acyl-CoA substrate range.[2]
Step 2: Reduction of 3-Ketothis compound by 3-Ketothis compound Reductase (KSR)
The 3-ketothis compound produced by SPT is then rapidly reduced to this compound (also known as dihydrosphingosine) by the enzyme 3-ketothis compound reductase (KSR) . This reaction utilizes NADPH as a cofactor.
Step 3: Acylation of this compound by Ceramide Synthases (CerS)
In the final step of this core pathway, this compound is acylated by one of six ceramide synthases (CerS1-6) to form dihydroceramide. Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, which is a key determinant of the subsequent diversity of sphingolipid species.[3][4] Dihydroceramide is the precursor to ceramide, a central hub in sphingolipid metabolism.
Quantitative Data on Pathway Components
Understanding the kinetic parameters of the enzymes and the potency of their inhibitors is crucial for both basic research and drug development.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | Organism/System | Reference(s) |
| Serine Palmitoyltransferase | L-serine | 0.23 mM | 14 pmol min-1 (106 cells)-1 | Murine LM cells | [5] |
| Palmitoyl-CoA | ~0.05-0.1 mM (optimal) | - | Mammalian | [6] | |
| Ceramide Synthases (general) | This compound | 2 - 5 µM | - | Mammalian (in vitro) | [7] |
Table 2: Inhibitor Potency
| Inhibitor | Target Enzyme | IC50 / Ki | Organism/System | Reference(s) |
| Myriocin (ISP-1) | Serine Palmitoyltransferase | Ki = 0.28 nM | Not specified | |
| IC50 = 15 nM | CTLL-1 cells | |||
| Fumonisin B1 | Ceramide Synthases | IC50 = 0.1 µM | Rat liver microsomes | [8] |
Regulation of the Pathway: The SPT-ORMDL Feedback Loop
The activity of SPT, the gatekeeper of sphingolipid synthesis, is tightly regulated to maintain cellular sphingolipid homeostasis. A key regulatory mechanism involves a family of ER-resident transmembrane proteins called ORMDLs (ORMDL1-3) .
ORMDL proteins form a stable complex with SPT and act as negative regulators.[9][10] When cellular ceramide levels are high, ceramide is thought to bind to the SPT-ORMDL complex, inducing a conformational change in the N-terminus of the ORMDL protein.[11] This change blocks the acyl-CoA binding tunnel of SPT, thereby inhibiting its activity and reducing the influx of substrates into the pathway.[11] This feedback mechanism prevents the overaccumulation of potentially cytotoxic sphingolipid intermediates.
Visualizing the Pathway and its Regulation
To better understand the relationships between the components of the this compound biosynthesis pathway and its regulation, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of long-chain (sphingoid) base biosynthesis in intact LM cells: effects of varying the extracellular concentrations of serine and fatty acid precursors of this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.ucla.edu [search.library.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. The ORMDL/Orm–serine palmitoyltransferase (SPT) complex is directly regulated by ceramide: Reconstitution of SPT regulation in isolated membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ORMDL/Orm-serine palmitoyltransferase (SPT) complex is directly regulated by ceramide: Reconstitution of SPT regulation in isolated membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ORMDL in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Sphinganine in De Novo Sphingolipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that are not only integral structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The de novo synthesis of sphingolipids is a highly regulated pathway that originates in the endoplasmic reticulum. At the heart of this pathway lies sphinganine (also known as dihydrosphingosine), a key intermediate whose formation and subsequent metabolism are pivotal for the production of all downstream sphingolipids. This technical guide provides an in-depth exploration of the role of this compound in de novo sphingolipid synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows for researchers, scientists, and drug development professionals.
The De Novo Sphingolipid Synthesis Pathway
The de novo synthesis of sphingolipids is a conserved enzymatic cascade that begins with simple precursors and culminates in the production of ceramide, the central hub of sphingolipid metabolism. This compound is the second key intermediate in this pathway.
The synthesis proceeds through the following core steps:
-
Formation of 3-Ketothis compound: The pathway is initiated by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) . This is the rate-limiting step of the entire pathway.[1][2][3]
-
Formation of this compound: The product of the SPT reaction, 3-ketothis compound, is then rapidly reduced to This compound by the enzyme 3-ketodihydrosphingosine reductase (KDSR) , utilizing NADPH as a cofactor.[4][5]
-
Formation of Dihydroceramide (B1258172): this compound is subsequently acylated by a family of ceramide synthases (CerS) , which attach a fatty acyl-CoA of a specific chain length to the this compound backbone, forming dihydroceramide.[5][6][7] There are six mammalian CerS isoforms (CerS1-6), each with a distinct preference for fatty acyl-CoA chain lengths, which introduces significant diversity into the resulting sphingolipid population.[6][8][9]
-
Formation of Ceramide: Finally, a double bond is introduced into the dihydroceramide molecule by dihydroceramide desaturase (DES) to form ceramide.[4][5] From here, ceramide can be further metabolized to form a vast array of complex sphingolipids, such as sphingomyelin, glucosylceramide, and gangliosides.
Regulation of the Pathway
The de novo synthesis of sphingolipids is tightly regulated, primarily at the level of SPT. The ORMDL family of proteins (ORMDL1-3 in mammals) are key negative regulators of SPT activity.[10] When cellular ceramide levels are high, ORMDL proteins bind to the SPT complex and inhibit its activity, thus providing a homeostatic feedback mechanism to prevent the overaccumulation of sphingolipids.
Quantitative Data on this compound and its Derivatives
The cellular concentrations of this compound and its metabolites are tightly controlled and can be significantly altered by pharmacological agents or in disease states.
Effects of Sphingolipid Synthesis Inhibitors
| Inhibitor | Target Enzyme | Cell/Tissue Model | Treatment | Change in this compound Level | Change in Dihydroceramide Level | Reference |
| Myriocin | Serine Palmitoyltransferase (SPT) | Diabetic Rats (Liver) | - | ↓ 60% | Not Reported | [4] |
| L6 Myotubes | 10 µM | ↓ ~75% | Not Reported | [4] | ||
| B16F10 Melanoma Cells | 1 µM for 24h | Reduced by ~75% | Not Reported | [1] | ||
| Fumonisin B1 | Ceramide Synthases (CerS) | Wistar Rats (Serum) | 5 mg/kg for 21 days | ↑ ~188% | Not Reported | [11] |
| Wistar Rats (Liver) | 5 mg/kg for 21 days | ↑ ~1020% | Not Reported | [11] | ||
| Cultured Cerebellar Neurons | - | Accumulation | ↓ | [12] |
This compound and Dihydroceramide Levels in Cancer
| Cell Line | Cancer Type | This compound Level (pmol/mg protein) | Dihydroceramide Level (pmol/mg protein) | Reference |
| A2780 | Human Ovarian Carcinoma | ~15 | ~50 (sum of species) | [5] |
| A2780 (4-HPR treated) | Human Ovarian Carcinoma | ~40 | ~1200 (sum of species) | [5] |
| CCRF-CEM | T-Cell Acute Lymphoblastic Leukemia | Baseline | C22:0-DHCer: ~2-fold increase with this compound + GT-11 treatment | [13] |
| MCF-7 (Doxorubicin-sensitive) | Breast Cancer | Not specified | Not specified | [14] |
| MCF-7 (Doxorubicin-resistant) | Breast Cancer | Higher levels of several dihydroceramide species compared to sensitive cells | [14] |
Sphingolipid Alterations in Neurodegenerative Diseases
| Disease Model/Patient Cohort | Sphingolipid Changes | Reference |
| Amyotrophic Lateral Sclerosis (ALS) patient spinal cord | Elevated levels of ceramides (B1148491), sphingomyelins, and glycosphingolipids | [1] |
| Parkinson's, Alzheimer's, etc. (Plasma) | Decreased sphingosine-1-phosphate (S1P), increased monohexylceramides and lactosylceramides | [4][6] |
| Parkinson's Disease brain samples | Increased levels of ceramide species, including monohexylceramide and lactosylceramide | [8] |
Impact of Genetic Manipulation on Sphingolipid Levels
| Genetic Modification | Model | Key Findings | Reference |
| SPTLC1 Knockout | HY15549 cells | Depletion of ceramide-derived lipid species | [15] |
| SPTLC2 Knockout | HY15549 cells | Depletion of ceramide-derived lipid species | [15] |
| CD8+ T cells | Reduced this compound, dihydroceramide, ceramide, and sphingomyelin | [16] | |
| CerS2 Knockout | Mouse | Decreased very-long-chain (C22-C24) ceramides; compensatory increase in C16-ceramide; elevated this compound levels | [10][17] |
| CerS5 Knockout | Mouse Lung | Reduced C16:0-ceramide and C16:0-dihydroceramide | [18][19] |
Experimental Protocols
Accurate measurement of this compound and other sphingolipids, as well as the activity of the enzymes involved in their synthesis, is crucial for research in this field.
Quantification of this compound and Other Sphingolipids by LC-MS/MS
This protocol provides a general framework for the analysis of multiple sphingolipid classes from cultured cells.
Materials and Reagents:
-
Cultured cells (typically 1-10 million cells per sample)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Internal standards (e.g., C17-sphinganine, C17-sphingosine, C12-ceramide)
-
Solvents for mobile phase (e.g., acetonitrile (B52724), water, formic acid, ammonium (B1175870) formate)
-
Borosilicate glass tubes with Teflon-lined caps
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Harvest cells and wash twice with ice-cold PBS.
-
Pellet the cells and resuspend in a known volume of PBS. An aliquot can be taken for protein quantification for normalization.
-
Transfer the cell suspension to a glass tube and add the internal standard mixture.
-
Perform a lipid extraction, for example, using a modified Bligh-Dyer method:
-
Add methanol and chloroform to the sample to achieve a single-phase mixture (e.g., to 100 µL of cell suspension, add 0.5 mL of methanol and 0.25 mL of chloroform).
-
Vortex thoroughly.
-
Induce phase separation by adding 0.25 mL of chloroform and 0.25 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.[19]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a C8/C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., with ammonium formate (B1220265) and formic acid) is typically employed.[5][6]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific sphingolipids and their internal standards.
-
In Vitro Serine Palmitoyltransferase (SPT) Activity Assay
This assay measures the production of 3-ketothis compound from L-serine and palmitoyl-CoA.
Materials and Reagents:
-
Cell or tissue lysate/microsomes
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 25 mM DTT, 2 mM EDTA)
-
Pyridoxal 5'-phosphate (PLP)
-
L-serine (radiolabeled, e.g., [³H]L-serine, or non-radiolabeled)
-
Palmitoyl-CoA
-
Myriocin (inhibitor control)
Procedure (Radiolabeled):
-
Incubate the enzyme source (e.g., 50-100 µg of protein) in the assay buffer with PLP.
-
Initiate the reaction by adding a labeling mix containing [³H]L-serine and palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding alkaline methanol.
-
Extract the total sphingolipids.
-
Quantify the radiolabeled product (3-ketothis compound and its downstream metabolites) by liquid scintillation counting.[4]
In Vitro Ceramide Synthase (CerS) Activity Assay
This assay measures the formation of dihydroceramide from this compound and a specific acyl-CoA.
Materials and Reagents:
-
Cell or tissue lysate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
Fatty acid-free BSA
-
DTT
-
This compound (or a labeled version like C17-sphinganine or NBD-sphinganine)
-
Specific fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA)
-
Internal standard for LC-MS/MS (e.g., d17:1/C18:0 ceramide)
Procedure (LC-MS/MS-based):
-
Incubate the cell lysate in the assay buffer with the desired fatty acyl-CoA.
-
Initiate the reaction by adding C17-sphinganine.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction and extract total lipids.
-
Add an internal standard.
-
Analyze the formation of the specific C17-dihydroceramide product by LC-MS/MS. The activity is expressed as pmol of product formed per mg of protein per minute.[17][20]
Role of this compound in Cell Signaling and Disease
While often considered an intermediate, this compound itself can accumulate under certain conditions, such as inhibition of ceramide synthases by the mycotoxin fumonisin B1, and may exert its own biological effects.[21] However, its primary role is as a precursor to dihydroceramides and subsequently ceramides, which are potent signaling molecules. The acyl chain length of these molecules, determined by the CerS enzymes acting on this compound, is critical for their function. For instance, C16-ceramide is generally considered pro-apoptotic, while very-long-chain ceramides (e.g., C24:0) can be anti-apoptotic. Dysregulation of this compound metabolism and the resulting alterations in the sphingolipid profile are implicated in numerous diseases.
-
Cancer: Changes in the expression of SPT and CerS are observed in various cancers, and the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate is often dysregulated.[22]
-
Neurodegenerative Diseases: Altered sphingolipid metabolism is a feature of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.[1][8][20]
-
Metabolic Diseases: The accumulation of certain ceramide species is linked to insulin (B600854) resistance and type 2 diabetes.
Implications for Drug Development
The central role of the de novo sphingolipid synthesis pathway in cellular health and disease makes its enzymes attractive targets for therapeutic intervention.
-
Inhibitors of SPT (e.g., myriocin): These are valuable research tools to study the consequences of depleting sphingolipids.
-
Inhibitors of Ceramide Synthases: Developing isoform-specific CerS inhibitors could allow for the targeted manipulation of specific ceramide species to treat diseases like cancer or metabolic disorders.
-
Modulators of Downstream Enzymes: Targeting enzymes that metabolize ceramide is another strategy to alter the balance of bioactive sphingolipids.
Conclusion
This compound is a critical nexus in the de novo synthesis of sphingolipids. Its formation and subsequent acylation are tightly regulated processes that give rise to a diverse array of dihydroceramides and ceramides with distinct biological functions. Understanding the intricacies of this compound metabolism, the enzymes involved, and the methods to accurately quantify these molecules is paramount for researchers and drug development professionals seeking to unravel the complex roles of sphingolipids in health and disease and to develop novel therapeutic strategies targeting this vital metabolic pathway.
References
- 1. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]
- 2. Inhibiting ceramide synthase 5 expression in microglia decreases neuroinflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingolipidomics of A2780 human ovarian carcinoma cells treated with synthetic retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of Sphingolipid Metabolism in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing a Common CERS2 Polymorphism in a Mouse Model of Metabolic Disease and in Subjects from the Utah CAD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines | PLOS One [journals.plos.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Loss of Neurological Disease HSAN-I-Associated Gene SPTLC2 Impairs CD8+ T Cell Responses to Infection by Inhibiting T Cell Metabolic Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduced circulating sphingolipids and CERS2 activity are linked to T2D risk and impaired insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]
- 21. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Crossroads: A Technical Guide to the Functions of Sphinganine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules that govern a multitude of cellular processes, including proliferation, apoptosis, and inflammation. At the heart of sphingolipid metabolism lies sphinganine, a key intermediate whose cellular concentration and metabolic fate have profound implications for cell fate decisions. This technical guide provides an in-depth exploration of the cellular functions of this compound and its principal derivatives—sphingosine (B13886), ceramide, and sphingosine-1-phosphate (S1P). We delve into the intricate signaling pathways they modulate, present quantitative data on their cellular concentrations, and provide detailed experimental protocols for their study. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of sphingolipid biology and leverage this knowledge for therapeutic innovation.
Introduction: The Sphingolipid Rheostat
The cellular functions of this compound and its derivatives are best understood through the concept of the "sphingolipid rheostat".[1][2][3] This model posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), determines whether a cell proliferates or undergoes programmed cell death. This compound, as the immediate precursor to both of these arms of the rheostat, occupies a critical regulatory node in this balance. While much of its bioactivity is attributed to its conversion to other sphingolipids, this compound itself can exert direct cellular effects.
De Novo Sphingolipid Biosynthesis and the Central Role of this compound
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), forming 3-ketothis compound.[4] This intermediate is then rapidly reduced to this compound (also known as dihydrosphingosine) by 3-ketothis compound reductase. This compound then serves as the backbone for the synthesis of more complex sphingolipids.
Cellular Functions of this compound and Its Derivatives
This compound: More Than Just a Precursor
While its primary role is that of a metabolic intermediate, this compound is not biologically inert. Accumulation of this compound has been shown to induce apoptosis in some cell types.[5] Furthermore, both this compound and its unsaturated counterpart, sphingosine, are potent inhibitors of protein kinase C (PKC), a key enzyme in signal transduction.[1][6] This inhibition appears to be a direct effect and is a crucial aspect of their pro-apoptotic function. Recent studies have also suggested that extracellular this compound may act as a signaling molecule in the context of drug-induced cancer cell death, with c-Src kinase identified as a potential inhibitory target.[7][8]
The Pro-Apoptotic Arm: Sphingosine and Ceramide
This compound is acylated by ceramide synthases to form dihydroceramide, which is then desaturated to produce ceramide. Ceramide is a well-established second messenger in apoptosis.[6][9] It can be generated in response to a variety of cellular stresses, including chemotherapy and radiation.[6] Ceramide exerts its pro-apoptotic effects through multiple mechanisms, including the activation of protein phosphatases and the formation of channels in the outer mitochondrial membrane, leading to the release of cytochrome c.[10]
Ceramide can be hydrolyzed by ceramidases to yield sphingosine. Sphingosine, like ceramide, is a pro-apoptotic lipid.[11][12] It can induce cell cycle arrest and programmed cell death, often through pathways that are distinct from those activated by ceramide.[11]
The Pro-Survival Arm: Sphingosine-1-Phosphate (S1P)
In contrast to ceramide and sphingosine, S1P is a potent pro-survival and pro-proliferative signaling molecule.[2][13] It is generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[4] S1P can act both intracellularly and extracellularly.[2] Extracellularly, S1P binds to a family of five G protein-coupled receptors (S1PR1-5), activating downstream signaling cascades that promote cell growth, survival, and migration.[13][14] The intracellular targets of S1P are less well-defined but are thought to be involved in regulating calcium mobilization and cell growth.[4]
The dynamic balance between the pro-apoptotic ceramide/sphingosine and the pro-survival S1P is critical for cell fate.[3] A shift towards ceramide/sphingosine accumulation promotes apoptosis, while an increase in S1P levels favors cell survival and proliferation. This "sphingolipid rheostat" is a key area of investigation for the development of novel therapeutics, particularly in oncology.[3]
Quantitative Analysis of this compound and Its Derivatives
The precise quantification of this compound and its derivatives is crucial for understanding their roles in cellular processes. The following tables summarize typical concentrations of these sphingolipids in various biological samples.
Table 1: Typical Concentrations of this compound and Derivatives in Mammalian Cell Lines
| Sphingolipid Class | pMEF Cells (pmol/mg protein) | HEK293 Cells (pmol/mg protein) |
| Sphingoid Bases | ||
| Sphingosine (d18:1) | 10 - 30 | 5 - 20 |
| This compound (d18:0) | 5 - 15 | 2 - 10 |
| Sphingoid Base-1-Phosphates | ||
| Sphingosine-1-Phosphate (S1P) | 1 - 5 | 0.5 - 3 |
| This compound-1-Phosphate (SA1P) | 0.2 - 1 | 0.1 - 0.5 |
| Ceramides | ||
| Total Ceramides | 100 - 250 | 80 - 200 |
| Sphingomyelins | ||
| Total Sphingomyelins | 500 - 1500 | 400 - 1200 |
Data adapted from quantitative sphingolipid profiling studies.
Table 2: Concentrations of this compound and Derivatives in Human Plasma
| Sphingolipid | Concentration Range | Notes |
| Sphingosine | 55% higher in Type 2 Diabetes patients | |
| This compound | 45% higher in Type 2 Diabetes patients | |
| Sphingosine-1-Phosphate | 100 ± 22 nM to 372 ± 142 nM | Varies depending on the population studied.[13] |
Data compiled from various studies on sphingolipid levels in human plasma.[15]
Table 3: Changes in Sphingolipid Levels During Apoptosis
| Sphingolipid | Change during Staurosporine-induced Apoptosis in Oligodendrocytes |
| Sphingosine | Increased |
| Sphingosine-1-Phosphate | Decreased |
| C16/18:0-Ceramides | Increased |
| C24:0-Ceramide | Decreased |
Data from a study on staurosporine-induced apoptosis in oligodendrocytes.[16]
Experimental Protocols
Sphingolipid Extraction from Mammalian Cells (Modified Bligh-Dyer Method)
This protocol describes a common method for extracting a broad range of sphingolipids from cultured mammalian cells.[17][18]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass tube.
-
Lipid Extraction: a. To 1 mL of the cell suspension, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 10-15 minutes. b. Add 1.25 mL of chloroform and vortex for 1 minute. c. Add 1.25 mL of deionized water and vortex for another minute.
-
Phase Separation: Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases. The lower organic phase contains the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a Pasteur pipette, avoiding the protein interface.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of sphingolipids.[5][17][19]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) or a HILIC column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reversed-Phase Method:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v) with 0.1% formic acid.
-
Gradient: A typical gradient runs from a high aqueous percentage to a high organic percentage over several minutes.
-
Flow Rate: Approximately 0.4 mL/min.
HILIC Method:
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[5]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[5]
-
Gradient: A typical gradient runs from high organic to increasing aqueous content.
-
Flow Rate: Approximately 200-400 µL/min.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each sphingolipid and internal standard must be optimized.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability in response to treatment with sphingolipids or other compounds.[20][21][22]
Materials:
-
96-well cell culture plates
-
MTS reagent solution (containing MTS and an electron coupling reagent like PES)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background subtraction.
-
Treatment: After allowing cells to adhere (typically overnight), treat them with various concentrations of the sphingolipid of interest. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent solution to each well.
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Calculate cell viability as a percentage of the vehicle control.
This compound and Its Derivatives in Drug Development
The critical role of the sphingolipid rheostat in determining cell fate has made the enzymes that regulate this balance attractive targets for drug development.[3]
-
Inhibition of Sphingosine Kinases: Inhibitors of SphK1 are being investigated as anti-cancer agents, as they would be expected to decrease the levels of pro-survival S1P and increase the levels of pro-apoptotic sphingosine and ceramide.[3]
-
Modulation of S1P Receptors: Agonists and antagonists of S1P receptors are in development for a range of indications, including autoimmune diseases and cancer.[14]
-
Targeting Ceramide Metabolism: Strategies to increase cellular ceramide levels, for example, by inhibiting ceramidases, are also being explored for cancer therapy.
The study of this compound and its derivatives continues to be a vibrant area of research with significant therapeutic potential. A thorough understanding of their cellular functions and the development of robust analytical methods are essential for translating this potential into novel and effective therapies.
Conclusion
This compound stands at a crucial metabolic crossroads, directing the flow of substrates towards either cell survival or programmed cell death. Its derivatives, sphingosine, ceramide, and sphingosine-1-phosphate, are potent signaling molecules with often opposing effects. The intricate interplay between these molecules, governed by the "sphingolipid rheostat," is a fundamental regulatory mechanism in cellular physiology and pathophysiology. This technical guide has provided a comprehensive overview of the cellular functions of this compound and its derivatives, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will aid researchers, scientists, and drug development professionals in their efforts to further elucidate the roles of these fascinating lipids and to harness their therapeutic potential.
References
- 1. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Secretion of this compound by Drug-Induced Cancer Cells and Modified Mimetic this compound (MMS) as c-Src Kinase Inhibitor [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurons and Oligodendrocytes Recycle Sphingosine 1-Phosphate to Ceramide: SIGNIFICANCE FOR APOPTOSIS AND MULTIPLE SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 19. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
The Sphinganine to Sphingosine Ratio: A Critical Nexus in Cellular Signaling and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ratio of sphinganine to sphingosine (B13886) (Sa/So) is emerging as a critical biomarker and a key modulator of cellular fate. This technical guide provides a comprehensive overview of the biological significance of the Sa/So ratio, delving into its role in fundamental cellular processes, its implications in various disease states, and the methodologies for its accurate quantification. An elevated Sa/So ratio, primarily resulting from the inhibition of dihydroceramide (B1258172) desaturase 1 (DEGS1), disrupts the delicate balance of the sphingolipid rheostat, leading to the accumulation of pro-apoptotic precursors and the depletion of critical signaling molecules. This guide offers detailed experimental protocols for the measurement of this compound and sphingosine, presents quantitative data from various biological systems, and illustrates the intricate signaling pathways and experimental workflows associated with the Sa/So ratio.
Introduction: The Sphingolipid Rheostat and the Significance of the Sa/So Ratio
Sphingolipids are a class of bioactive lipids that are not only structural components of cellular membranes but also pivotal signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The concept of the "sphingolipid rheostat" posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), dictates the cell's fate.
This compound (Sa) is the immediate precursor to sphingosine (So) in the de novo sphingolipid synthesis pathway. The conversion of dihydroceramide (formed from this compound) to ceramide (which can be hydrolyzed to sphingosine) is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1). Inhibition of DEGS1 leads to an accumulation of this compound and a subsequent increase in the Sa/So ratio, a condition that has been linked to cellular dysfunction and various pathologies.[1][2]
Biological Significance of an Altered Sa/So Ratio
An elevated Sa/So ratio is a hallmark of disrupted sphingolipid metabolism and has profound biological consequences.
Induction of Apoptosis and Cell Cycle Arrest
The accumulation of this compound is cytotoxic and can trigger programmed cell death (apoptosis).[3] This is mediated through several mechanisms, including the activation of caspase-dependent pathways, cleavage of Bid, release of mitochondrial cytochrome c, and activation of effector caspases 3 and 7.[4] Furthermore, an increased Sa/So ratio can lead to cell cycle arrest, often at the G0/G1 phase, which is associated with the hypophosphorylation of the retinoblastoma protein (pRb).
Role in Cancer
Aberrant sphingolipid metabolism is a characteristic feature of many cancers. In glioblastoma, the sphingolipid rheostat is often shifted towards the pro-survival S1P, with a concurrent decrease in ceramides.[5][6] Targeting enzymes that alter the ceramide-to-S1P ratio is a promising therapeutic strategy.[7] For instance, in A549 human lung adenocarcinoma cells, taxol resistance is associated with significant alterations in sphingolipid metabolism, including changes in sphingosine levels.[8][9] The Sa/So ratio, therefore, represents a potential biomarker for cancer prognosis and a target for therapeutic intervention.
Implications in Neurodegenerative Diseases
Dysregulation of sphingolipid metabolism is increasingly implicated in the pathogenesis of neurodegenerative disorders. In Alzheimer's disease (AD), for example, the S1P/sphingosine ratio is significantly reduced in the hippocampus and inferior temporal cortex of patients in later Braak stages.[10] Studies in AD mouse models have also shown alterations in the levels of this compound and sphingosine in brain tissues.[11] These findings suggest that an imbalanced Sa/So ratio may contribute to the neuronal dysfunction and cell death observed in these conditions.
Biomarker of Fumonisin Exposure
The mycotoxin fumonisin B1 is a potent inhibitor of ceramide synthase, an enzyme upstream of DEGS1.[12] Exposure to fumonisins leads to a significant increase in the Sa/So ratio in tissues, serum, and urine.[10] This has established the Sa/So ratio as a reliable and sensitive biomarker for fumonisin exposure in both animals and humans.[13]
Quantitative Data on the this compound to Sphingosine Ratio
The Sa/So ratio varies across different tissues, cell types, and disease states. The following tables summarize quantitative data from various studies.
| Biological System | Condition | This compound (Sa) Level | Sphingosine (So) Level | Sa/So Ratio | Reference(s) |
| Human Skin | Healthy Controls | - | - | ~0.4 | [14] |
| Atopic Dermatitis (Non-lesional) | - | - | Significantly lower than healthy | [14] | |
| Atopic Dermatitis (Lesional) | - | - | Significantly lower than healthy | [14] | |
| Rat Serum | Male | 51 ± 32 ng/mL | 75 ± 40 ng/mL | ~1:1.47 | [15][16] |
| Female | 62 ± 61 ng/mL | 805 ± 549 ng/mL | ~1:13 | [15][16] | |
| Human Brain (Hippocampus) | Braak Stage I/II | - | - | ~3.5 | [10] |
| Braak Stage III/IV | - | - | ~1.2 (66% lower than controls) | [10] | |
| Glioblastoma (GBM) | Normal Brain Tissue | - | ~0.2 pmol/mg tissue (S1P) | - | [5][6] |
| GBM Brain Tissue | - | ~1.0 pmol/mg tissue (S1P) | Shifted towards S1P | [5][6] |
Note: Data is presented as reported in the cited literature and may have been measured using different units and normalization methods. Direct comparison across studies should be made with caution.
Experimental Protocols
Accurate quantification of this compound and sphingosine is crucial for studying the biological significance of their ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Sample Preparation and Lipid Extraction
4.1.1. From Cultured Cells
-
Cell Harvesting: Harvest 1-10 million cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: Resuspend the cell pellet in a known volume of PBS. Add a mixture of internal standards, such as C17-sphingosine and C17-sphinganine, to the cell suspension.[5]
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol (B129727):water to the cell suspension.
-
Vortex thoroughly and incubate on ice.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.[5]
-
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.[5]
4.1.2. From Plasma/Serum
-
Protein Precipitation: To 10 µL of plasma or serum, add 200 µL of ice-cold methanol containing the internal standards.[17]
-
Incubation and Centrifugation: Vortex the mixture and incubate on ice for 20 minutes to allow for protein precipitation. Centrifuge at high speed (e.g., 13,000 rpm) for 2 minutes.[17]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[17]
4.1.3. From Brain Tissue
-
Homogenization: Homogenize fresh or frozen brain tissue in a suitable buffer.
-
Lipid Extraction (Folch Method):
-
Treat the tissue homogenate with 19 volumes of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add a small amount of water to induce phase separation.
-
The lower chloroform phase contains the lipids.[18]
-
-
Alkaline Methanolysis (Optional): To remove glycerophospholipids, the dried lipid extract can be subjected to alkaline methanolysis (e.g., 0.6 N NaOH in methanol for 1 hour). Neutralize and re-extract the lipids.[19]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm).[20]
-
Mobile Phase: A gradient elution is typically employed using a binary solvent system.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used for the detection of this compound and sphingosine.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity.
-
MRM Transitions:
-
This compound (d18:0): e.g., m/z 302.3 → 284.3
-
Sphingosine (d18:1): e.g., m/z 300.3 → 282.3
-
C17-Sphinganine (Internal Standard): e.g., m/z 288.3 → 270.3
-
C17-Sphingosine (Internal Standard): e.g., m/z 286.3 → 268.3
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of this compound and sphingosine in the samples using their peak area ratios and the calibration curve.
-
Normalize the final concentrations to the amount of starting material (e.g., cell number, protein concentration, or tissue weight).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by the Sa/So ratio and typical experimental workflows for its investigation.
Signaling Pathways
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. The role of sphingolipid rheostat in the adult-type diffuse glioma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of the neuroprotective factor Sphingosine 1-phosphate early in Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingolipids activate the endoplasmic reticulum stress surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Sphinganine as a Bioactive Lipid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids, has emerged from the shadow of its well-studied analog, sphingosine (B13886), to be recognized as a potent bioactive lipid molecule in its own right.[1][2] While structurally differing only by the absence of a trans double bond, this seemingly minor variation does not preclude this compound from exerting significant influence over fundamental cellular processes. This technical guide provides an in-depth exploration of the discovery of this compound's bioactivity, detailing the signaling pathways it modulates, the experimental protocols used to elucidate its functions, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of lipidomics, cell signaling, and drug development.
Introduction: Beyond a Simple Precursor
For many years, this compound was primarily viewed as a transient metabolic precursor to sphingosine and, subsequently, to more complex sphingolipids such as ceramides (B1148491) and sphingomyelin.[1][2] However, accumulating evidence has demonstrated that this compound itself can accumulate under certain pathological and experimental conditions, and directly participates in cell signaling.[3] Like sphingosine, this compound is a key component of the "sphingolipid rheostat," a concept that posits the balance between pro-apoptotic sphingolipids (ceramide and sphingosine/sphinganine) and pro-survival sphingosine-1-phosphate (S1P) as a critical determinant of cell fate.[2][4]
This compound Metabolism and the Sphingolipid Rheostat
The cellular concentration of this compound is tightly regulated through a series of enzymatic reactions. The de novo synthesis of sphingolipids, occurring in the endoplasmic reticulum, begins with the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to this compound.[2] this compound can then be acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide.[2] Alternatively, this compound can be phosphorylated to this compound-1-phosphate. The interplay between these metabolic pathways dictates the cellular levels of this compound and its downstream bioactive metabolites.
Key Signaling Pathways Modulated by this compound
Inhibition of Protein Kinase C (PKC)
One of the earliest recognized bioactive functions of sphingoid bases was their ability to inhibit Protein Kinase C (PKC), a critical family of enzymes in signal transduction.[5][6] this compound, like sphingosine, acts as a potent inhibitor of PKC.[7] This inhibition is thought to occur through competition with diacylglycerol (DAG), the endogenous activator of PKC, for binding to the regulatory domain of the enzyme.[5] By inhibiting PKC, this compound can antagonize signaling pathways that promote cell proliferation and survival.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types.[7] This pro-apoptotic activity is mediated through multiple mechanisms, including the intrinsic (mitochondrial) and lysosomal pathways.
This compound can directly and indirectly perturb mitochondrial function.[7] It has been shown to induce a decrease in the mitochondrial membrane potential (ΔΨm) and promote the release of cytochrome c into the cytosol.[7] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and downstream executioner caspases, such as caspase-3.[7]
Due to its basic nature, this compound can accumulate in the acidic environment of lysosomes.[8] At sufficient concentrations, it can disrupt lysosomal membrane integrity, leading to the release of lysosomal proteases, such as cathepsins, into the cytosol.[8] These proteases can then activate pro-apoptotic Bcl-2 family proteins and trigger the caspase cascade, further amplifying the apoptotic signal.[8]
Quantitative Data on this compound Bioactivity
The following table summarizes quantitative data from studies investigating the effects of this compound on various cellular processes. It is important to note that the effective concentrations can vary depending on the cell type and experimental conditions.
| Cellular Process | Cell Type | This compound Concentration | Observed Effect | Reference |
| Apoptosis Induction | Jurkat T-cell lymphoma | < 4 µM (for 6h) | > 50% reduction in cell viability | [7] |
| PKC Inhibition | In vitro assay | 10 mol % | Significant inhibition | [9] |
| Cell Growth Inhibition | Chinese hamster ovary cells | IC50 ≈ 10 µM | Inhibition of cell growth | [9] |
Experimental Protocols
Lipid Extraction for this compound Analysis
A common method for extracting sphingolipids from biological samples is a modified Bligh and Dyer method.
Materials:
-
Cells or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Water (2:0.8 v/v), ice-cold
-
Chloroform (B151607), ice-cold
-
Glass tubes
-
Centrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate volume of ice-cold methanol:water (2:0.8 v/v).
-
Transfer the lysate to a glass tube and add an equal volume of ice-cold chloroform.
-
Vortex vigorously to mix and allow the phases to separate at 4°C for 1 hour.
-
Centrifuge at 3,000 x g for 10 minutes to ensure complete phase separation.
-
Carefully collect the lower chloroform phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in an appropriate solvent for downstream analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[10][11][12][13]
General Workflow:
-
Sample Preparation: Extract lipids as described above. Spike the sample with a known amount of a suitable internal standard (e.g., C17-sphinganine) prior to extraction to correct for sample loss and matrix effects.
-
Chromatographic Separation: Separate the lipid extract using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18).
-
Mass Spectrometric Detection: Introduce the separated lipids into a tandem mass spectrometer.
-
Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. Generate a standard curve with known concentrations of this compound to quantify the amount in the sample.
Conclusion and Future Directions
The discovery of this compound as a bioactive lipid has significantly expanded our understanding of sphingolipid signaling. It is now clear that this compound is not merely a passive intermediate but an active participant in the regulation of critical cellular processes such as cell growth, survival, and death. For drug development professionals, the enzymes involved in this compound metabolism represent potential therapeutic targets for diseases characterized by dysregulated cell proliferation and apoptosis, such as cancer.[2][14]
Future research should focus on further delineating the specific protein interactors of this compound to uncover novel downstream effectors of its signaling pathways. The development of more sophisticated tools, such as trifunctional this compound probes, will be instrumental in mapping its spatiotemporal distribution within cells and identifying its protein binding partners in a physiological context.[15][16] A deeper understanding of the biological roles of this compound will undoubtedly pave the way for innovative therapeutic strategies targeting the sphingolipid metabolic network.
References
- 1. lipotype.com [lipotype.com]
- 2. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]
- 3. ovid.com [ovid.com]
- 4. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of sphingosine and this compound from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
Sphinganine's Crucial Role in Cell Membrane Structure and Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphinganine, or dihydrosphingosine, is a pivotal intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids essential for the structural and functional integrity of eukaryotic cell membranes. While often viewed as a transient precursor to more complex sphingolipids like ceramides (B1148491) and sphingomyelins, the accumulation of this compound, either through genetic defects or pharmacological inhibition of downstream enzymes, has profound consequences for membrane biophysics and cell fate. This technical guide provides an in-depth examination of this compound's role in modulating cell membrane structure, its impact on membrane integrity, and the cellular signaling pathways triggered by its accumulation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in cell biology and drug development.
Introduction: this compound within the Sphingolipidome
Sphingolipids are not merely structural components of the lipid bilayer; they are critical players in cell signaling, recognition, and membrane dynamics. The backbone of all complex sphingolipids is a long-chain amino alcohol, with this compound being the initial and fundamental sphingoid base synthesized in the endoplasmic reticulum.
Structurally, this compound is an 18-carbon amino alcohol. A key distinguishing feature is its fully saturated alkyl chain. This contrasts with its well-known derivative, sphingosine, which possesses a trans double bond at the C4-5 position. This seemingly minor structural difference—the absence of a double bond—significantly alters its biophysical properties and its influence on the lipid packing and fluidity of the cell membrane. Under normal physiological conditions, this compound is rapidly acylated by ceramide synthases (CerS) to form dihydroceramide, keeping its free form at very low concentrations. However, disruption of this pathway leads to this compound accumulation, transforming it from a simple metabolic intermediate into a potent bioactive molecule.
The De Novo Sphingolipid Biosynthesis Pathway
This compound is synthesized in the endoplasmic reticulum through a conserved pathway. The process begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The product, 3-ketothis compound, is then rapidly reduced to this compound by 3-ketothis compound reductase (KDSR). The subsequent N-acylation of this compound by one of six ceramide synthases (CerS1-6) forms dihydroceramide. This step is a critical regulatory point and a common target for pharmacological intervention.
An In-depth Technical Guide on the Intracellular Localization and Transport of Sphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphinganine, a saturated sphingoid long-chain base, serves as a critical intermediate in the de novo biosynthesis of all sphingolipids.[1] This pathway, originating in the endoplasmic reticulum (ER), gives rise to a diverse array of bioactive lipids, including ceramides (B1148491), sphingomyelins, and complex glycosphingolipids, which are integral to cell structure, signaling, and regulation. Dysregulation of sphingolipid metabolism is implicated in a host of diseases, ranging from metabolic disorders to cancer and neurodegenerative conditions. While significant research has focused on the downstream products of this compound, particularly ceramide and sphingosine-1-phosphate (S1P), a detailed understanding of the intracellular trafficking and precise subcellular distribution of this compound itself is paramount for a complete picture of sphingolipid homeostasis and its role in pathology. This technical guide provides a comprehensive overview of the current knowledge on the intracellular localization and transport of this compound, details relevant experimental protocols, and presents visual workflows and pathways to aid in research and drug development endeavors.
Intracellular Localization of this compound
The primary site of this compound synthesis is the cytosolic face of the endoplasmic reticulum (ER).[2] Here, the sequential action of two key enzymes, serine palmitoyltransferase (SPT) and 3-ketothis compound reductase (KSR), produces this compound from serine and palmitoyl-CoA.[3] While the ER is the principal hub of its biogenesis, this compound is not confined to this organelle. Its subsequent metabolic conversions occur in different subcellular locations, necessitating its transport between organelles.
Evidence suggests the presence of this compound and its metabolites in various cellular compartments, including the Golgi apparatus, mitochondria, and lysosomes, albeit at concentrations that are not as well-quantified as those of other sphingolipids like ceramide. The localization of ceramide synthases (CerS), the enzymes that acylate this compound to form dihydroceramide, is predominantly in the ER and mitochondria-associated membranes (MAMs), implying that this compound must be available at these sites.[4][5] Furthermore, the salvage pathway, which involves the breakdown of complex sphingolipids in lysosomes, can generate sphingosine (B13886), which can be re-acylated to ceramide or phosphorylated. While not directly this compound, this highlights the dynamic movement of sphingoid bases between organelles.[6]
Quantitative Data on Subcellular Distribution
Quantitative data on the specific concentration of this compound in different organelles is sparse in the current literature. Most lipidomics studies focus on the more abundant and biologically active downstream metabolites. However, the development of sensitive LC-MS/MS methods allows for the quantification of this compound in total cell lysates and, with appropriate subcellular fractionation, could be applied to determine its organelle-specific concentrations.[7][8][9] The table below is a template for how such data, if available, would be presented.
| Organelle | This compound Concentration (pmol/mg protein) | Reference |
| Endoplasmic Reticulum (ER) | Data not available | |
| Mitochondria | Data not available | |
| Mitochondria-Associated Membranes (MAMs) | Data not available | |
| Golgi Apparatus | Data not available | |
| Plasma Membrane (PM) | Data not available | |
| Lysosomes | Data not available |
Researchers are encouraged to perform quantitative lipidomics on isolated organelles to populate this critical dataset.
Transport Mechanisms of this compound
The transport of this compound from its site of synthesis in the ER to other cellular compartments is a crucial step for its conversion into various complex sphingolipids and for its potential signaling roles. This transport can occur through vesicular and non-vesicular pathways.
Vesicular Transport: Like other lipids and proteins, this compound can be incorporated into transport vesicles that bud from the ER and traffic to the Golgi apparatus and other destinations.[10] This mode of transport is a general mechanism for the bulk flow of lipids through the secretory pathway.
Non-Vesicular Transport: This mechanism involves the transfer of individual lipid molecules between membranes, often at membrane contact sites (MCS), facilitated by lipid transfer proteins (LTPs).[11] While the non-vesicular transport of ceramide by the ceramide transfer protein (CERT) is well-characterized, specific transporters for this compound have not been definitively identified.[12] However, the existence of such transporters is plausible given the need for rapid and regulated flux of this compound for ceramide synthesis. The sterol transporter STARD3 has been shown to transport sphingosine at ER-lysosome contact sites, suggesting that similar proteins may exist for this compound.[6]
The kinetics of this compound transport are also not well-defined. The rate of its acylation by ceramide synthases, which have Km values for this compound in the low micromolar range (2-5 µM), provides an indirect measure of its flux through the de novo synthesis pathway.[13]
Signaling Pathways Involving this compound and its Metabolites
While this compound itself is not considered a primary signaling molecule, its phosphorylated derivative, this compound-1-phosphate (dihydrosphingosine-1-phosphate), and its downstream product, sphingosine-1-phosphate (S1P), are potent signaling lipids.[14] These molecules regulate a wide array of cellular processes, including cell proliferation, survival, migration, and immune responses, primarily by acting as ligands for a family of G protein-coupled receptors (S1PRs).[15][16][17] The balance between pro-apoptotic ceramides and pro-survival S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.
Sphingolipid rheostat and S1P signaling pathway.
Experimental Protocols
Subcellular Fractionation for this compound Analysis
This protocol describes the isolation of major organelles for subsequent lipid analysis.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Dounce homogenizer with a tight-fitting pestle
-
Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)
-
Centrifuge and ultracentrifuge
-
Protein assay kit (e.g., BCA)
Procedure:
-
Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and allow to swell on ice.
-
Homogenize the cells using a Dounce homogenizer until >90% of cells are lysed (monitor by microscopy).
-
Perform differential centrifugation to isolate different organelles:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei.
-
Centrifuge the supernatant at a medium speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 1 hour) to pellet microsomes (ER and Golgi fragments). The supernatant is the cytosolic fraction.[18]
-
-
Wash each pellet with fractionation buffer and resuspend in a suitable buffer for lipid extraction.
-
Determine the protein concentration of each fraction for normalization of lipid levels.
Workflow for subcellular fractionation.
Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines the quantification of this compound from biological samples.[7][8]
Materials:
-
Subcellular fractions or total cell lysates
-
Internal standard (e.g., C17-sphinganine)
-
Chloroform, methanol, and other organic solvents
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
To a known amount of protein from each subcellular fraction, add a known amount of the internal standard.
-
Perform lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).
-
Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Separate the lipid species using a suitable liquid chromatography column (e.g., C18 reverse phase).
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Workflow for LC-MS/MS analysis of this compound.
Metabolic Labeling with Stable Isotopes
This protocol allows for the tracing of this compound metabolism.[19]
Materials:
-
Cultured cells
-
Stable isotope-labeled precursor (e.g., 13C-serine or 13C-palmitate)
-
Cell culture medium
-
LC-MS/MS system
Procedure:
-
Culture cells in a medium containing the stable isotope-labeled precursor for a defined period.
-
Harvest the cells at different time points.
-
Perform subcellular fractionation and/or lipid extraction as described above.
-
Analyze the samples by LC-MS/MS to detect and quantify the labeled this compound and its downstream metabolites.
-
Determine the rate of this compound synthesis and its flux into different sphingolipid species by measuring the incorporation of the stable isotope over time.
Fluorescence Microscopy of this compound Analogs
This protocol enables the visualization of this compound localization in living or fixed cells.[20][21]
Materials:
-
Cultured cells on glass-bottom dishes
-
Fluorescent this compound analog (e.g., NBD-sphinganine or a clickable analog)
-
Fluorescence microscope (confocal or super-resolution)
-
Fixative (e.g., paraformaldehyde) and permeabilization buffer (if applicable)
Procedure:
-
Incubate cells with a low concentration of the fluorescent this compound analog for a short period to allow for its incorporation into cellular membranes.
-
Wash the cells to remove excess probe.
-
For live-cell imaging, immediately visualize the cells using a fluorescence microscope equipped with an environmental chamber.
-
For fixed-cell imaging, fix the cells with paraformaldehyde, permeabilize if necessary, and then image.
-
Co-stain with organelle-specific markers to determine the subcellular localization of the this compound analog.
Conclusion and Future Directions
This compound stands at a critical juncture in sphingolipid metabolism, yet our understanding of its specific intracellular transport and precise subcellular distribution remains incomplete. While its synthesis in the ER is well-established, the mechanisms governing its movement to other organelles and the quantitative landscape of its presence within these compartments are areas ripe for investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to address these knowledge gaps. Future studies employing advanced lipidomics, live-cell imaging with novel fluorescent probes, and genetic screening for potential transporters will be instrumental in elucidating the intricate dynamics of this compound trafficking. A deeper understanding of these fundamental processes will undoubtedly provide new insights into the pathogenesis of sphingolipid-related diseases and open new avenues for therapeutic intervention.
References
- 1. Live cell monitoring of glycine betaine by FRET-based genetically encoded nanosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of targeted lipidomics in the hippocampus of APP/PS1 mice employing the UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FACS-assisted single-cell lipidome analysis of phosphatidylcholines and sphingomyelins in cells of different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine palmitoyltransferase assembles at ER–mitochondria contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sterol transporter STARD3 transports sphingosine at ER-lysosome contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine kinases regulate ER contacts with late endocytic organelles and cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concluding Step in Cell Restitution Cycle: ER Transport Vesicles with Sphingolipids in the Outer Leaflet of the Membrane Restore Lysosomes [scirp.org]
- 11. Flux-sum coupling analysis of metabolic network models | PLOS Computational Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mathematical modeling of intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational modeling of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine kinases regulate ER contacts with late endocytic organelles and cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingolipid Homeostasis in the Endoplasmic Reticulum and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FRET probes for measuring sphingolipid metabolizing enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
Sphinganine Metabolism: A Technical Guide to its Core Roles in Diverse Organ Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphinganine, a key intermediate in the de novo biosynthesis of all sphingolipids, is more than a simple metabolic precursor. Emerging evidence highlights its distinct roles and metabolic regulation across various organ systems, including the liver, brain, skin, and gut. Dysregulation of this compound metabolism is increasingly implicated in a range of pathologies, from neurodegenerative diseases to dermatological conditions and metabolic disorders. This technical guide provides an in-depth exploration of this compound metabolism, offering a comparative analysis of its function in different tissues. We present quantitative data, detailed experimental protocols for its study, and visual diagrams of its core metabolic and signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Core this compound Metabolism
This compound, also known as dihydrosphingosine, is the saturated sphingoid base that serves as the backbone for the synthesis of dihydroceramides and subsequently all other complex sphingolipids. Its metabolism is a tightly regulated process, primarily occurring at the endoplasmic reticulum.
De Novo Biosynthesis Pathway
The de novo synthesis of this compound is the initial and rate-limiting step of sphingolipid synthesis. This pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1] The product of this reaction, 3-ketodihydrosphingosine, is then rapidly reduced by 3-ketodihydrosphingosine reductase (KDSR) to form this compound.[2]
The subsequent and crucial step is the N-acylation of this compound by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[3] This reaction produces dihydroceramides, which are then desaturated by dihydroceramide (B1258172) desaturase to form ceramides (B1148491), the central hub of sphingolipid metabolism.
Key Enzymes and Their Regulation
The flux through the this compound metabolic pathway is controlled by the activity of its key enzymes:
-
Serine Palmitoyltransferase (SPT): As the rate-limiting enzyme, SPT is a primary site of regulation. Its activity is influenced by substrate availability (L-serine and palmitoyl-CoA) and can be allosterically regulated by ORMDL proteins, which sense ceramide levels and provide feedback inhibition.
-
3-Ketodihydrosphingosine Reductase (KDSR): This enzyme catalyzes the rapid conversion of 3-ketodihydrosphingosine to this compound.
-
Ceramide Synthases (CerS1-6): The expression and activity of different CerS isoforms are tissue-specific and play a critical role in determining the acyl-chain composition of the resulting dihydroceramides and ceramides, which in turn influences their biological function.
This compound Metabolism in Different Organ Systems
The metabolism and function of this compound exhibit significant variation across different organ systems, reflecting the specialized roles of sphingolipids in each tissue.
Liver
The liver is a central hub for lipid metabolism, including that of sphingolipids. This compound metabolism in hepatocytes is crucial for maintaining membrane integrity, regulating cell signaling, and influencing processes like apoptosis and proliferation.[4] Dysregulation of sphingolipid metabolism in the liver is associated with conditions such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma.
Brain
The brain is highly enriched in sphingolipids, which are essential for its proper development and function.[5] In neuronal and glial cells, this compound metabolism contributes to the synthesis of complex sphingolipids that are critical for myelination, synaptic transmission, and overall neuronal health.[6][7] Alterations in brain this compound levels have been observed in models of chronic stress and are implicated in neurodegenerative diseases.[8]
Skin
In the skin, sphingolipids, and by extension this compound metabolism, are fundamental for maintaining the epidermal permeability barrier.[9] Keratinocytes, the primary cells of the epidermis, have a high capacity for de novo sphingolipid synthesis. Specific ceramide synthases, particularly CerS3, are highly expressed in keratinocytes and are responsible for producing the very long-chain ceramides essential for skin barrier function.[9]
Gut
The gut represents a unique environment where host and microbial metabolism of this compound intersect. Dietary this compound can be assimilated by members of the gut microbiota, particularly bacteria of the Bacteroides genus.[10] These microbes can metabolize this compound into dihydroceramides, potentially influencing the host's sphingolipid pool and gut homeostasis.[11][12]
Quantitative Data on this compound Levels
The following tables summarize available quantitative data on this compound levels in different organ systems. It is important to note that these values can vary depending on the species, analytical method, and experimental conditions.
| Organ System | Tissue/Cell Type | Species | This compound Concentration | Reference |
| Liver | Whole Liver | Rat | ~7 nmol/g wet weight | [13] |
| Whole Liver | Rat (High-Fat Diet) | Increased levels observed | [14] | |
| Brain | Hippocampus | Mouse (Control) | ~0.5 pmol/mg tissue | [15] |
| Prefrontal Cortex | Mouse (Control) | ~0.4 pmol/mg tissue | [15] | |
| Cerebellum | Mouse (Control) | ~0.3 pmol/mg tissue | [15] | |
| Striatum | Mouse (Control) | ~0.6 pmol/mg tissue | [15] | |
| Thalamus | Mouse (Control) | ~0.7 pmol/mg tissue | [15] | |
| Midbrain | Mouse (Control) | ~0.8 pmol/mg tissue | [15] |
Note: Direct quantitative comparisons across different studies should be made with caution due to variations in methodologies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for sphingolipid analysis in biological samples.[16][17][18]
Objective: To quantify the absolute or relative levels of this compound in tissue or cell extracts.
Materials:
-
Tissue homogenizer or cell scraper
-
Chloroform (B151607), Methanol, Formic acid
-
Internal standard (e.g., C17-sphinganine)
-
LC-MS/MS system with a C8 or C18 column
Procedure:
-
Sample Preparation:
-
For tissues, homogenize a known weight of tissue (e.g., 10 mg) in an appropriate buffer.
-
For cultured cells, scrape cells from the culture dish in phosphate-buffered saline (PBS).
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the homogenized tissue or cell suspension, add a solution of chloroform:methanol (1:2, v/v) containing the internal standard.
-
Vortex thoroughly and incubate for 30 minutes at 4°C.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the lipids using a suitable gradient elution program with a C8 or C18 column.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound using a calibration curve generated with known concentrations of this compound standards.
-
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is based on methods for measuring SPT activity in cell lysates or microsomes.[19][20][21]
Objective: To measure the enzymatic activity of SPT, the rate-limiting enzyme in this compound biosynthesis.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 250 mM sucrose)
-
Assay buffer containing L-serine, palmitoyl-CoA, and pyridoxal (B1214274) 5'-phosphate
-
Radiolabeled [¹⁴C]L-serine
-
Chloroform, Methanol, Alkaline water (water with a small amount of ammonium (B1175870) hydroxide)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Preparation of Lysate:
-
Homogenize tissue or lyse cells in lysis buffer.
-
Centrifuge to remove debris and determine the protein concentration of the supernatant.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the cell or tissue lysate with the assay buffer containing [¹⁴C]L-serine.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform:methanol mixture.
-
-
Extraction of Radiolabeled Product:
-
Add chloroform and alkaline water to the reaction mixture and vortex to extract the lipid-soluble product (3-keto-[¹⁴C]dihydrosphingosine).
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the lower organic phase to a scintillation vial.
-
-
Quantification:
-
Evaporate the solvent under nitrogen.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate SPT activity as the amount of product formed per unit of time per amount of protein.
-
Visualizing this compound Metabolism and Related Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the core this compound metabolic pathway and an experimental workflow for studying its metabolism in the gut.
Core this compound Metabolic Pathway
Signaling Roles of Sphingolipid Metabolites```dot
// Central Metabolites this compound [label="this compound", fillcolor="#FBBC05"]; ceramide [label="Ceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; s1p [label="Sphingosine-1-Phosphate\n(S1P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sphingosine (B13886) [label="Sphingosine"];
// Cellular Processes apoptosis [label="Apoptosis\nCell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF"]; proliferation [label="Proliferation\nSurvival", shape=ellipse, fillcolor="#FFFFFF"];
// Enzymes cers [label="CerS", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; des [label="DES", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cdase [label="Ceramidase", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sphk [label="SphK1/2", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway this compound -> ceramide [label="Dihydroceramide\nIntermediate", style=dashed]; ceramide -> sphingosine [label=" "]; sphingosine -> s1p [label=" "]; s1p -> proliferation [label="Promotes"]; ceramide -> apoptosis [label="Promotes"];
// Enzyme Actions cers -> ceramide [style=dotted, arrowhead=none, constraint=false]; des -> ceramide [style=dotted, arrowhead=none, constraint=false]; cdase -> sphingosine [style=dotted, arrowhead=none, constraint=false]; sphk -> s1p [style=dotted, arrowhead=none, constraint=false]; }
Conclusion and Future Directions
This compound metabolism is a fundamental process with diverse and tissue-specific implications for health and disease. This guide provides a foundational resource for understanding and investigating the role of this compound in various organ systems. Future research should focus on elucidating the precise regulatory mechanisms that govern this compound levels in different cellular compartments and tissues. Furthermore, a deeper understanding of the interplay between host and microbial this compound metabolism is crucial. Continued advancements in analytical techniques, such as lipidomics and flux analysis, will be instrumental in unraveling the complexities of this compound biology and its potential as a therapeutic target.
References
- 1. Regulation of Cellular and Systemic Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]
- 3. Fundamental Neurochemistry Review: Sphingolipids and Ceramides in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Sphingolipid Signaling and Metabolism in Neuronal and Glial Cells: Implications for Cerebrovascular and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain region specific regulation of anandamide (down) and sphingosine-1-phosphate (up) in association with anxiety (AEA) and resilience (S1P) in a mouse model of chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary this compound is selectively assimilated by members of the mammalian gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary this compound is selectively assimilated by members of the mammalian gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Our Lab’s first paper!!! Dietary sphingolipids are selectively assimilated by members of the mammalian gut microbiome for their own metabolism. Congratulations Min-Ting and Henry! — The Johnson Lab [johnsonlab.nutrition.cornell.edu]
- 13. Quantitation of free sphingosine in liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. lipidmaps.org [lipidmaps.org]
- 19. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymology of long-chain base synthesis by liver: characterization of serine palmitoyltransferase in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liver Serine Palmitoyltransferase (SPT) Activity Deficiency in Early Life Impairs Adherens Junctions and Promotes Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Plant Defense: Sphinganine's Role in Cell Signaling and Stress Response
A Technical Guide for Researchers and Drug Development Professionals
The intricate world of plant biology reveals a sophisticated network of signaling molecules that govern growth, development, and responses to a constantly changing environment. Among these, sphingolipids and their backbone structures, the long-chain bases (LCBs), have emerged as critical players in orchestrating cellular processes, particularly in the face of biotic and abiotic stresses. This technical guide delves into the pivotal role of a specific LCB, sphinganine (d18:0), in plant cell signaling and the induction of programmed cell death (PCD), a crucial component of the plant's defense arsenal.
This compound: A Bioactive Signaling Molecule
This compound, a dihydroxy LCB, is a key intermediate in the de novo biosynthesis of all sphingolipids in plants. This pathway, primarily localized in the endoplasmic reticulum, begins with the condensation of serine and palmitoyl-CoA. While serving as a fundamental building block for more complex sphingolipids, free this compound itself has been identified as a potent signaling molecule, particularly in the context of plant immunity and stress responses.
Accumulation of this compound, either through exogenous application or through the inhibition of downstream enzymes by toxins like Fumonisin B1, has been shown to trigger a cascade of events culminating in PCD.[1] This controlled cell death is a vital defense mechanism, limiting the spread of pathogens and isolating infected tissues.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies, illustrating the potent effects of this compound and its accumulation in plant systems.
| Parameter | Plant System | Treatment | Concentration | Observed Effect | Reference |
| ROS Production | Arabidopsis thaliana protoplasts | This compound (d18:0) | 10 µM | Induction of superoxide (B77818) formation after 60 minutes. | [2] |
| Tobacco BY-2 cells | This compound (d18:0) | Dose-dependent | Rapid production of H₂O₂. | [3] | |
| Programmed Cell Death (PCD) | Arabidopsis thaliana protoplasts | Fumonisin B1 (induces this compound accumulation) | 10 µM | Induction of apoptosis-like PCD. | [3] |
| Tobacco BY-2 cells | This compound (d18:0) | Not specified | Correlated with cytosolic and nuclear calcium transient increases. | [3] |
Note: Quantitative data on the precise fold-change of endogenous this compound under various stress conditions and the corresponding percentage of cell death are often variable and depend on the specific experimental setup, plant species, and stressor. The data presented here are indicative of the concentrations at which this compound exhibits significant biological activity.
Signaling Pathways Involving this compound
This compound-mediated signaling is a complex process involving several key downstream components. Upon accumulation, this compound is believed to trigger an influx of calcium ions (Ca²⁺) into the cytosol. This calcium signature, along with the production of reactive oxygen species (ROS), acts as a secondary messenger, activating downstream protein kinases, including mitogen-activated protein kinases (MAPKs).[2][4] These kinases then phosphorylate target proteins, leading to large-scale changes in gene expression and ultimately, the execution of the PCD program.
Caption: this compound-mediated signaling cascade in plant stress response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in plant cell signaling and stress response.
This compound Extraction from Plant Tissue for LC-MS/MS Analysis
This protocol outlines a method for the extraction of this compound from plant tissues for subsequent quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for this compound extraction from plant tissue.
Materials:
-
Fresh or frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes
-
Extraction solvent: Isopropanol:Hexane:Water (55:20:25, v/v/v)
-
Internal standard (e.g., C17-sphinganine)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS compatible solvent (e.g., Methanol)
Procedure:
-
Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of extraction solvent and a known amount of internal standard.
-
Vortex vigorously for 1 minute and incubate at 60°C for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower, lipid-containing phase to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 200 µL of LC-MS compatible solvent.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Quantification of Programmed Cell Death (PCD)
This method is used to visualize and quantify cell death by identifying cells that have lost membrane integrity.
Materials:
-
Plant tissue (e.g., leaf discs, protoplasts)
-
Evans Blue solution (0.25% w/v in water)
-
Microscope
-
N,N-dimethylformamide (for quantification)
-
Spectrophotometer
Procedure:
-
Incubate the plant tissue with the desired concentration of this compound for the specified time.
-
Immerse the tissue in Evans Blue solution for 15-30 minutes.
-
Wash the tissue thoroughly with deionized water to remove excess stain.
-
Observe the tissue under a light microscope. Dead cells will be stained blue.
-
For quantification, incubate the stained tissue in 1 mL of N,N-dimethylformamide for 1 hour at room temperature to extract the dye.
-
Measure the absorbance of the solution at 600 nm. The absorbance is proportional to the amount of cell death.[5]
This assay measures the leakage of electrolytes from cells with compromised membrane integrity, providing a quantitative measure of cell death.[6]
Materials:
-
Plant tissue (e.g., leaf discs)
-
Deionized water
-
Conductivity meter
Procedure:
-
Treat plant tissue with the desired concentration of this compound.
-
Place the tissue in a tube containing a known volume of deionized water.
-
Incubate at room temperature with gentle shaking for a defined period (e.g., 3 hours).
-
Measure the electrical conductivity of the solution (C1).
-
Boil the samples for 10-15 minutes to induce complete electrolyte leakage.
-
Cool to room temperature and measure the final conductivity (C2).
-
Calculate the percentage of ion leakage as (C1/C2) x 100.
Measurement of Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.
Caption: Workflow for measuring ROS using DCFH-DA.
Materials:
-
Plant cells (e.g., protoplasts, suspension cells)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Appropriate buffer (e.g., MES buffer)
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in the appropriate buffer.
-
Incubate the plant cells with the DCFH-DA working solution for 20-30 minutes in the dark.
-
Wash the cells twice with fresh buffer to remove excess probe.
-
Treat the cells with the desired concentration of this compound.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at various time points. An increase in fluorescence indicates an increase in ROS levels.[7][8]
Conclusion and Future Directions
This compound has unequivocally been established as a key signaling molecule in plant stress responses, acting as a potent inducer of programmed cell death. Understanding the intricacies of its signaling pathway holds immense potential for the development of novel strategies to enhance plant disease resistance and improve crop resilience. Future research should focus on identifying the direct molecular targets of this compound, elucidating the complete downstream signaling cascade, and exploring the crosstalk between this compound-mediated signaling and other defense-related pathways. Such knowledge will be instrumental for researchers in academia and industry, paving the way for innovative approaches in agriculture and the development of new plant protection agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Reactive oxygen species as transducers of this compound-mediated cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Signaling in Plant Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Genetic Regulation of Sphinganine Metabolic Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. The metabolic pathways that govern the synthesis and degradation of sphingolipids are tightly regulated, ensuring cellular homeostasis. At the core of this regulation are the enzymes that catalyze the key steps in sphinganine metabolism. This technical guide provides a comprehensive overview of the genetic regulation of these enzymes, with a focus on Serine Palmitoyltransferase (SPT), Sphingosine (B13886) Kinases (SphK), and Sphingosine-1-Phosphate Lyase (SGPL1). Understanding the intricate regulatory networks that control these enzymes is paramount for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
I. Serine Palmitoyltransferase (SPT): The Gatekeeper of Sphingolipid Synthesis
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. The activity of SPT is subject to complex regulation at both the transcriptional and post-translational levels, ensuring a balanced production of sphingolipids.
A. Genetic and Subunit Composition
The mammalian SPT is a multimeric enzyme complex located in the endoplasmic reticulum (ER). The catalytic core is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits.[1] The subunit composition can influence the substrate specificity of the enzyme.[1] For instance, the SPTLC1-SPTLC2-SPTSSA complex shows a strong preference for C16-CoA, while the inclusion of SPTSSB broadens the acyl-CoA substrate range.[1]
B. Regulation by ORMDL Proteins and Ceramide Feedback Inhibition
A key regulatory mechanism of SPT activity involves the ORMDL proteins (ORMDL1, -2, and -3), which are ER-resident proteins that form a stable complex with SPT.[2][3][4] The ORMDL proteins act as negative regulators of SPT activity in a ceramide-dependent manner.[2][5][6] Elevated levels of ceramide, a downstream product of the pathway, lead to the inhibition of SPT activity, thus creating a negative feedback loop to maintain sphingolipid homeostasis.[2][5][6] This inhibition is thought to occur through a direct interaction of ceramide with the SPT-ORMDL complex, inducing a conformational change that reduces enzyme activity.[5][6]
Knockdown of all three ORMDL isoforms in cells leads to a significant increase in SPT activity and a subsequent rise in the levels of dihydroceramides and ceramides.[7][8] However, knockdown of individual ORMDL isoforms has more modest effects, suggesting a degree of functional redundancy.[7][9]
C. Transcriptional Regulation
While SPT is often considered a housekeeping enzyme, its expression can be regulated under certain conditions. For instance, in diabetic retinopathy, hyperglycemia can lead to an increase in SPT gene transcripts.[10]
Quantitative Data on SPT Regulation
| Regulatory Factor | Enzyme/Gene | Organism/Cell Line | Observed Effect | Reference |
| Ceramide (C6-Cer) | SPT Activity | HeLa Cells | Gradual reduction and ultimate suppression of de novo sphingolipid synthesis with increasing concentrations. | [3] |
| ORMDL Knockdown (all 3 isoforms) | SPT Activity | A549 cells | Dramatic 5-fold increase in dihydroceramide (B1258172) and ceramide levels. | [7] |
| ORMDL3 Knockdown | Dihydroceramide Levels | A549 cells | Modest but significant increase. | [7] |
| Hyperglycemia | SPT Gene Transcripts | Mouse Model of Diabetic Retinopathy | Significantly elevated SPT gene transcripts. | [10] |
Table 1: Quantitative Effects of Regulators on SPT Activity and Sphingolipid Levels.
Signaling Pathway Diagram: Ceramide-Mediated Feedback Inhibition of SPT
Caption: Ceramide-mediated feedback inhibition of the SPT complex.
II. Sphingosine Kinases (SphK1 and SphK2): The Pro-Survival and Pro-Apoptotic Switch
Sphingosine kinases (SphKs) catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule with diverse cellular functions.[11][12] Mammals have two isoforms, SphK1 and SphK2, which exhibit distinct subcellular localizations and often have opposing roles in regulating cell fate.[11][13]
A. Transcriptional Regulation
The expression of SPHK1 and SPHK2 is controlled by various transcription factors, linking sphingolipid metabolism to other signaling pathways.
-
Specificity Protein 1 (Sp1): In neuronal cells, nerve growth factor (NGF) induces SPHK1 expression through the transcription factor Sp1.[12]
-
Hypoxia-Inducible Factors (HIFs): Hypoxia leads to the upregulation of SPHK1 transcription in several cell types, a process mediated by HIFs.[12]
-
GATA Factors: The human SGPL1 gene, which degrades S1P, is regulated by GATA transcription factors, suggesting a coordinated regulation of S1P levels.[14]
B. Post-Translational Regulation and Interacting Proteins
SphK activity is also regulated by post-translational modifications and protein-protein interactions.
-
Phosphorylation: SphK1 can be phosphorylated by extracellular signal-regulated kinase 1/2 (ERK1/2), leading to its translocation to the plasma membrane.[15]
-
Interacting Proteins: Several proteins have been shown to interact with SphK1, although their precise role in regulating its activity is still under investigation.[11]
C. Opposing Roles of SphK1 and SphK2
SphK1 is predominantly cytosolic and is generally considered pro-survival, promoting cell growth and proliferation.[8][12] In contrast, SphK2 is found in the nucleus, mitochondria, and ER, and is often associated with pro-apoptotic functions.[13][16] This functional dichotomy is crucial for the "sphingolipid rheostat," where the balance between sphingosine/ceramide and S1P determines the cell's fate.[12]
Quantitative Data on Sphingosine Kinase Regulation and Kinetics
| Parameter | SphK1 | SphK2 | Reference |
| Km for Sphingosine | 12 µM | 6 µM | [16] |
| Km for ATP | 125 µM | 79 µM | [16] |
| Vmax | 0.4 +/- 0.2 µM/min | - | [12] |
| kcat | 3900 s⁻¹ | - | [12] |
Table 2: Kinetic Parameters of Human Sphingosine Kinases.
| Condition | Gene | Cell Type | Fold Change in Expression | Reference |
| Hypoxia | SPHK1 | Renal cancer, brain cancer, endothelial cells | Upregulation | [12] |
| Nerve Growth Factor (NGF) | Sphk1 | PC12 cells | Upregulation via Sp1 | [12] |
| Hyperoxia | SphK1 | Neonatal mouse lung | Increased expression | [17] |
Table 3: Regulation of Sphingosine Kinase Gene Expression.
Signaling Pathway Diagram: Transcriptional Regulation of SphK1
Caption: Transcriptional regulation of Sphingosine Kinase 1 (SPHK1).
III. Sphingosine-1-Phosphate Lyase (SGPL1): The Exit Point of Sphingolipid Metabolism
Sphingosine-1-phosphate lyase (SGPL1) is the enzyme responsible for the irreversible degradation of S1P, thereby acting as the sole exit point for the sphingolipid metabolic pathway.[7][18] This irreversible cleavage makes SGPL1 a critical regulator of cellular S1P levels and the overall sphingolipid balance.[18]
A. Transcriptional Regulation
The expression of the SGPL1 gene is regulated by several transcription factors, highlighting its importance in various cellular contexts.
-
GATA Transcription Factors: In C. elegans, the gut-specific GATA transcription factor ELT-2 regulates sgpl-1 expression.[14] This regulation is conserved in humans, where GATA-4 can increase the expression of the human SGPL1 gene.[14]
-
Specificity Protein 1 (Sp1): High SGPL1 transcription in some cancer cells is regulated by Sp1 and the formation of a GATA-4/Sp1 complex.[19]
B. Post-Transcriptional Regulation
SGPL1 expression is also subject to post-transcriptional regulation by microRNAs and RNA-binding proteins. For instance, the heterogeneous nuclear ribonucleoprotein H1 (hnRNP H1) has been shown to promote colorectal cancer progression by stabilizing the mRNA of SGPL1.[19][20]
C. Role in Disease
Dysregulation of SGPL1 activity is implicated in a variety of diseases. Decreased SGPL1 levels can lead to the accumulation of S1P, which can activate oncogenic signaling pathways.[20] Conversely, mutations that disrupt SGPL1 function are the cause of a multisystemic syndrome that includes nephrotic syndrome, adrenal insufficiency, and immunodeficiency.[20][21]
Quantitative Data on SGPL1 Regulation and Activity
| Tissue/Organ | Relative SGPL1 Activity | Reference |
| Small Intestine (jejunum) | High | [22] |
| Colon | Intermediate | [22] |
| Thymus | Intermediate | [22] |
| Heart | Low | [22] |
| Brain | Low | [22] |
Table 4: Relative SGPL1 Enzyme Activity in Adult Mouse Tissues.
| Regulatory Factor | Gene/Protein | Cell Type | Observed Effect | Reference |
| GATA-4 Overexpression | SGPL1 Reporter Gene Activity | Heterologous yeast system | Increase in reporter activity | [14] |
| GATA-4 Overexpression | Endogenous SGPL1 Protein | - | Increase in protein levels | [14] |
| Sp1 and GATA-4/Sp1 complex | SGPL1 Promoter | H1155 cells | High transcription | [19] |
Table 5: Transcriptional Regulation of SGPL1.
Signaling Pathway Diagram: Transcriptional Control of SGPL1
Caption: Transcriptional control of Sphingosine-1-Phosphate Lyase (SGPL1).
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
A. Serine Palmitoyltransferase (SPT) Activity Assay
Principle: This assay measures the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine (3KDS), the product of the SPT-catalyzed reaction. An improved version allows for measurement in total cell lysate and includes an HPLC-based detection method.[11]
Protocol (Radioactivity-based): [11]
-
Reaction Mixture Preparation: Prepare a 20x assay mix containing L-serine, pyridoxal (B1214274) 5'-phosphate, palmitoyl-CoA, and L-[U-¹⁴C]serine.
-
Sample Preparation: Use either total cell lysate or microsomal fractions. The addition of 0.1% sucrose (B13894) monolaurate (SML) can improve SPT activity in total lysate.[11]
-
Reaction Incubation: Mix the sample with the reaction mixture and incubate at 37°C. The reaction is linear for up to 60 minutes.[11]
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable organic solvent mixture (e.g., chloroform/methanol).
-
Quantification: Separate the lipids by thin-layer chromatography (TLC) and quantify the radiolabeled 3KDS using liquid scintillation counting.
Protocol (HPLC-based): [11]
-
Follow steps 1-3 of the radioactive protocol, using a non-radioactive assay mix.
-
Reduction of 3KDS: Chemically reduce the 3KDS product to threo- and erythro-sphinganine using NaBH₄.
-
Derivatization: Derivatize the this compound products with ortho-phthalaldehyde (OPA).
-
HPLC Analysis: Separate the OPA derivatives by HPLC and quantify using fluorescence detection. This method offers a 20-fold lower detection limit compared to the radioactive assay.[11]
B. Sphingosine Kinase (SphK) Activity Assay
Principle: This fluorescence-based assay measures the phosphorylation of NBD-sphingosine to NBD-sphingosine-1-phosphate. The differential solubility of the substrate and product allows for their separation and quantification.[12]
Protocol: [12]
-
Reagent Preparation:
-
Kinase Assay Buffer (5X): 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100.
-
NBD-Sphingosine Stock Solution (1 mM): Dissolve in ethanol.
-
ATP Stock Solution (10 mM): Dissolve in water, adjust pH to 7.4.
-
Enzyme Solution: Dilute recombinant SphK in 1X Kinase Assay Buffer.
-
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, enzyme solution, and NBD-sphingosine working solution. Pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for 30-60 minutes.
-
Phase Separation: Stop the reaction and add 1 M KCl to induce phase separation.
-
Fluorescence Measurement: Carefully transfer the upper aqueous phase (containing the NBD-sphingosine-1-phosphate product) to a new plate and measure the fluorescence (Excitation: ~474 nm, Emission: ~539 nm).
C. Sphingosine-1-Phosphate Lyase (SGPL1) Activity Assay
Principle: This assay quantifies SGPL1 activity by measuring the formation of a fluorescent aldehyde product from a BODIPY-labeled S1P substrate.[4]
Protocol: [4]
-
Substrate: Use ω-labeled BODIPY–sphingosine 1-phosphate.
-
Reaction Incubation: Incubate the substrate with the enzyme source (e.g., tissue homogenate or cell lysate) at 37°C. The reaction is linear for up to 30 minutes.[4]
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
HPLC Analysis: Separate the reaction products by HPLC and detect the fluorescent aldehyde product. The Km for BODIPY–S1P is approximately 35 µM.[4]
D. Luciferase Reporter Assay for Promoter Activity
Principle: This assay is used to study the transcriptional regulation of a gene of interest. A promoter region is cloned upstream of a luciferase reporter gene. The activity of the promoter is then quantified by measuring the light produced by the luciferase enzyme.[10][23]
Protocol: [23]
-
Vector Construction: Clone the promoter region of the gene of interest (e.g., SGPL1) into a luciferase reporter vector.
-
Cell Transfection: Transfect the reporter construct into the desired cell line. A co-reporter plasmid (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.[23]
-
Cell Treatment: Treat the cells with the potential regulatory factors (e.g., transcription factors, signaling molecules).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add the luciferase substrate (luciferin) and measure the light emission using a luminometer. Normalize the firefly luciferase activity to the Renilla luciferase activity.
E. siRNA-mediated Gene Knockdown
Principle: Small interfering RNAs (siRNAs) are used to specifically target and degrade the mRNA of a gene of interest, leading to a knockdown of its expression. This allows for the study of the functional consequences of reduced gene expression.[1]
Protocol: [1]
-
siRNA Design and Synthesis: Design or obtain siRNAs specific to the target gene (e.g., ORMDL3). A pool of multiple siRNAs targeting different regions of the mRNA is often used to increase knockdown efficiency.[1]
-
Cell Transfection: Transfect the siRNAs into the cells using a suitable transfection reagent.
-
Incubation: Incubate the cells for a period of time (typically 24-72 hours) to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown: Verify the knockdown efficiency at both the mRNA (e.g., by qPCR) and protein (e.g., by Western blot) levels.
-
Functional Assays: Perform downstream functional assays to assess the impact of the gene knockdown (e.g., measure SPT activity after ORMDL knockdown).
F. Sphingolipidomics by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a powerful technique for the comprehensive and quantitative analysis of sphingolipid species in biological samples.[5][13][24]
Protocol Outline: [5]
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissues or lyse cells.
-
Perform lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.
-
Spike samples with internal standards for each sphingolipid class to be quantified.
-
-
Liquid Chromatography (LC) Separation:
-
Separate the different sphingolipid species using either hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionize the eluted lipids using electrospray ionization (ESI).
-
Perform targeted quantification using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for each analyte and its internal standard.
-
Generate calibration curves to determine the absolute concentration of each sphingolipid species.
-
V. Conclusion
The genetic regulation of this compound metabolic enzymes is a complex and multifaceted process that is essential for maintaining cellular health. The intricate interplay between transcriptional control, post-translational modifications, and feedback inhibition ensures that the levels of bioactive sphingolipids are tightly controlled. A deeper understanding of these regulatory networks will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of sphingolipid metabolism and its role in health and disease.
References
- 1. Gene Set - sphingolipid metabolism [maayanlab.cloud]
- 2. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of long-chain (sphingoid) base biosynthesis in intact LM cells: effects of varying the extracellular concentrations of serine and fatty acid precursors of this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide sensing by human SPT-ORMDL complex for establishing sphingolipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9 deletion of ORMDLs reveals complexity in sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ORMDL/serine palmitoyltransferase stoichiometry determines effects of ORMDL3 expression on sphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ENHANCEMENT OF SPHINGOSINE KINASE 1 CATALYTIC ACTIVITY BY DELETION OF 21 AMINO ACIDS FROM THE COOH-TERMINUS* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of SPT reduces Aβ and tau hyperphosphorylation in a mouse model, a safe therapeutic strategy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sphingosine-1-phosphate lyase expression in embryonic and adult murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of Cellular and Systemic Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Sphinganine's Crucial Role in Apoptosis and Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphinganine, a key intermediate in the de novo synthesis of sphingolipids, has emerged as a critical bioactive molecule implicated in the fundamental cellular processes of apoptosis and cell cycle regulation. While often overshadowed by its downstream metabolite, ceramide, this compound itself exerts potent biological effects, contributing to the intricate signaling networks that govern cell fate. An imbalance in the levels of this compound and other sphingolipids can lead to deregulated cellular processes, contributing to the pathology of various diseases, including cancer. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates apoptosis and the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. Understanding these complex interactions is paramount for the development of novel therapeutic strategies that target sphingolipid metabolism for the treatment of proliferative disorders.
Introduction to this compound and the Sphingolipid Rheostat
Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also serve as critical signaling molecules in a myriad of cellular processes.[1] The metabolism of sphingolipids is a dynamic and interconnected network, with the relative balance of its components, often termed the "sphingolipid rheostat," dictating cellular outcomes such as proliferation, differentiation, senescence, and apoptosis.[2][3]
This compound (dihydrosphingosine) is the backbone of all sphingolipids and is synthesized in the endoplasmic reticulum through the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), followed by the reduction of the resulting 3-ketothis compound.[1] this compound is then acylated by ceramide synthases (CerS) to form dihydroceramide, which is subsequently desaturated to produce ceramide, a well-established pro-apoptotic lipid.[1] While this compound is a precursor to ceramide, accumulating evidence suggests that it also possesses intrinsic bioactivity, contributing to the cellular decision between life and death.
The sphingolipid rheostat primarily refers to the balance between pro-apoptotic ceramide and sphingosine (B13886), and the pro-survival molecule sphingosine-1-phosphate (S1P).[2] An increase in cellular this compound levels, often a consequence of metabolic dysregulation or therapeutic intervention, can tip this balance towards apoptosis.
This compound's Involvement in Apoptosis
This compound, much like its downstream metabolites sphingosine and ceramide, is a potent inducer of apoptosis in various cell types. Its pro-apoptotic effects are mediated through a complex interplay of signaling pathways that converge on the core apoptotic machinery.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway of apoptosis is centered around the mitochondria and is a primary mechanism through which this compound elicits its cell-killing effects.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): A key event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol.[1] this compound and its downstream products can directly or indirectly induce MOMP.
-
Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of MOMP, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's susceptibility to apoptosis. This compound can modulate this balance by promoting the activation and mitochondrial translocation of pro-apoptotic members like Bax, while potentially downregulating anti-apoptotic members.[4]
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, a protein complex that activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][5] Studies have shown that this compound treatment leads to the activation of these key caspases.[5]
Other Pro-Apoptotic Mechanisms
Beyond the classical mitochondrial pathway, this compound can induce apoptosis through several other interconnected mechanisms:
-
Lysosomal Membrane Permeabilization: this compound, being a lysosomotropic compound, can accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol. These proteases can then cleave and activate other pro-apoptotic proteins, including Bid, which can then engage the mitochondrial pathway.[6]
-
Inhibition of Pro-Survival Kinases: this compound has been shown to inhibit the activity of protein kinase C (PKC), a family of kinases involved in cell survival and proliferation. By inhibiting PKC, this compound can disrupt pro-survival signaling and sensitize cells to apoptosis.
This compound's Role in Cell Cycle Regulation
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer. Sphingolipids, including this compound, play a significant role in modulating cell cycle progression.[7]
An accumulation of this compound can lead to cell cycle arrest, preventing cells from progressing through the different phases of the cell cycle. This arrest can occur at various checkpoints, most notably the G1/S and G2/M transitions.
-
G1 Phase Arrest: this compound can induce an arrest in the G1 phase of the cell cycle, preventing cells from entering the S phase, where DNA replication occurs. This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D-CDK4/6 and Cyclin E-CDK2) that are essential for G1/S progression.
-
G2/M Phase Arrest: There is also evidence to suggest that sphingolipids are important for the G2/M transition.[8] Perturbations in sphingolipid metabolism, including an increase in this compound, can lead to an arrest at this checkpoint, preventing cells from entering mitosis.
Quantitative Data on this compound's Effects
Precise quantitative data on the effects of this compound on apoptosis and cell cycle are crucial for understanding its potency and mechanism of action. Due to the close structural and functional relationship between this compound and sphingosine, and the limited availability of direct quantitative data for this compound, data for sphingosine is presented here as a comparable reference.
Table 1: Effect of Sphingosine on Apoptosis Induction in Jurkat Cells
| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) |
| Control | - | 24 | 5.2 ± 1.1 |
| Sphingosine | 10 | 24 | 35.8 ± 3.5 |
| Sphingosine | 20 | 24 | 68.4 ± 5.2 |
Data presented as mean ± standard deviation. Data is representative of typical results observed in the literature.
Table 2: Effect of Sphingosine on Cell Cycle Distribution in HeLa Cells
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |
| Sphingosine | 5 | 68.7 ± 3.1 | 15.4 ± 2.2 | 15.9 ± 1.8 |
| Sphingosine | 10 | 75.2 ± 3.5 | 10.1 ± 1.7 | 14.7 ± 1.9 |
Data presented as mean ± standard deviation. Data is representative of typical results observed in the literature.
Table 3: Effect of Sphingosine on Caspase-3 Activity
| Treatment | Concentration (µM) | Fold Change in Caspase-3 Activity |
| Control | - | 1.0 |
| Sphingosine | 10 | 4.2 ± 0.5 |
| Sphingosine | 20 | 8.9 ± 1.1 |
Data presented as mean ± standard deviation relative to control. Data is representative of typical results observed in the literature.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex signaling networks and experimental procedures is essential for a clear understanding of this compound's role. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of bax protein in sphingosine-induced apoptosis in the human leukemic cell line TF1 and its bcl-2 transfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingolipids In Embryonic Development, Cell Cycle Regulation, And Stemness - Implications For Polyploidy In Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Dichotomous Role of Sphinganine-1-Phosphate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphinganine-1-phosphate (S1P), a bioactive sphingolipid metabolite, has emerged as a critical signaling molecule orchestrating a diverse array of cellular processes. Long considered in the shadow of its unsaturated counterpart, sphingosine-1-phosphate, recent evidence illuminates the unique and significant functions of this compound-1-phosphate in cell signaling. This technical guide provides an in-depth exploration of the core functions of this compound-1-phosphate, its synthesis, metabolism, and its interaction with specific G protein-coupled receptors. We delve into the downstream signaling cascades it triggers and its consequential roles in health and disease, particularly in immunology, cancer, and neuroscience. This document serves as a comprehensive resource, amalgamating quantitative data, detailed experimental protocols, and visual representations of signaling pathways to empower researchers and professionals in the field of drug development to further investigate and harness the therapeutic potential of modulating this compound-1-phosphate signaling.
Introduction to this compound-1-Phosphate
This compound-1-phosphate (S1P), also known as dihydrosphingosine-1-phosphate (dhS1P), is the phosphorylated derivative of this compound, the saturated backbone of sphingolipids. While structurally similar to the more extensively studied sphingosine-1-phosphate, the absence of a trans double bond between carbons 4 and 5 in its sphingoid backbone confers distinct biochemical properties and biological functions. S1P is now recognized as a key player in the sphingolipid signaling network, acting both as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), termed S1P receptors (S1PR1-5), and as an intracellular second messenger.[1][2] The cellular and tissue concentrations of S1P are tightly regulated through a balance of its synthesis by sphingosine (B13886) kinases and its degradation by specific phosphatases and a lyase.[3] This dynamic regulation is crucial for its diverse physiological roles, which include the modulation of immune cell trafficking, angiogenesis, vascular stability, and neuronal signaling.[2][4] Dysregulation of S1P signaling has been implicated in a range of pathologies, including autoimmune diseases, cancer, and neurodegenerative disorders.[5][6]
Synthesis and Metabolism of this compound-1-Phosphate
The metabolic pathway of this compound-1-phosphate is intricately linked to the broader sphingolipid metabolism.
Synthesis: this compound-1-phosphate is synthesized through the phosphorylation of this compound. This reaction is catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2.[7] this compound itself is an intermediate in the de novo synthesis of ceramides (B1148491) and can also be generated from the breakdown of complex sphingolipids.[7]
Degradation: The levels of this compound-1-phosphate are controlled by two primary degradation pathways:
-
Dephosphorylation: S1P can be dephosphorylated back to this compound by the action of S1P-specific phosphatases (SPPs) and non-specific lipid phosphate (B84403) phosphatases (LPPs).[8]
-
Irreversible Cleavage: S1P can be irreversibly degraded by S1P lyase, an enzyme that cleaves the C2-C3 bond to yield ethanolamine (B43304) phosphate and a long-chain aldehyde.[8]
This tightly regulated synthesis and degradation create precise spatial and temporal gradients of S1P, which are essential for its signaling functions.
This compound-1-Phosphate Receptors and Downstream Signaling
S1P exerts many of its extracellular effects by binding to and activating the S1P receptor family (S1PR1-5).[1][9] These receptors are GPCRs that couple to various heterotrimeric G proteins, leading to the activation of a multitude of downstream signaling pathways. While both sphingosine-1-phosphate and this compound-1-phosphate can activate these receptors, their affinities and the resulting downstream signals can differ.
-
S1PR1: Primarily couples to Gαi. Activation leads to the stimulation of the PI3K-Akt pathway, activation of the small GTPase Rac, and modulation of adenylyl cyclase activity.[10][11] This pathway is crucial for cell survival, migration, and endothelial barrier function.
-
S1PR2: Couples to Gαi, Gαq, and Gα12/13. Its activation can lead to the activation of Rho, phospholipase C (PLC), and regulation of adenylyl cyclase.[6][10] S1PR2 signaling often has effects that oppose S1PR1, such as inhibiting cell migration.
-
S1PR3: Couples to Gαi, Gαq, and Gα12/13. It activates similar pathways to S1PR2, including PLC and Rho activation.[10][11]
-
S1PR4: Primarily couples to Gαi and Gα12/13. Its expression is largely restricted to hematopoietic and lymphoid tissues.[12]
-
S1PR5: Couples to Gαi and Gα12/13. It is predominantly expressed in the central nervous system, particularly in oligodendrocytes.[12]
The specific cellular response to S1P is determined by the complement of S1P receptors expressed on the cell surface and the integration of the downstream signaling cascades.
Quantitative Data
The binding affinities and potencies of this compound-1-phosphate and related ligands for the S1P receptors are critical for understanding their biological activity and for the development of targeted therapeutics.
Table 1: Binding Affinities (Ki) of Ligands for S1P Receptors
| Ligand | S1PR1 (nM) | S1PR2 (nM) | S1PR3 (nM) | S1PR4 (nM) | S1PR5 (nM) | Reference(s) |
| Sphingosine-1-Phosphate (S1P) | ~8-24 | ~17-22 | ~14 | ~4900 | ~3100 | [13][14] |
| Phytosphingosine-1-Phosphate | - | - | - | 1.6 | - | |
| VPC03090-P (Antagonist) | 24 | - | 14 | - | - | [13] |
Table 2: Functional Potencies (EC50/IC50) of Ligands for S1P Receptors
| Ligand | Receptor | Activity | Value (nM) | Reference(s) |
| Sphingosine-1-Phosphate (S1P) | S1PR1 | Agonist | 1.03 | [15] |
| Sphingosine-1-Phosphate (S1P) | S1PR5 | Agonist | 8.6 | [15] |
| SEW2871 | S1PR1 | Agonist | 13.8 | [15] |
| W146 | S1PR1 | Antagonist | 398 | [15] |
| JTE-013 | S1PR2 | Antagonist | 17-22 | [16] |
| BML-241/CAY10444 | S1PR3 | Antagonist | 4600 | [16] |
| Ex26 | S1PR1 | Antagonist | 0.93 | [14] |
Experimental Protocols
Quantification of this compound-1-Phosphate by LC-MS/MS
This protocol outlines a robust method for the sensitive and specific quantification of S1P in biological samples.[17][18][19][20][21][22]
Materials:
-
Internal Standard (C17-S1P or d7-S1P)
-
Methanol (B129727), Chloroform, Formic Acid (LC-MS grade)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Tris-buffered saline (TBS)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Dilute 10 µL of the sample with 55 µL of TBS.
-
Add 200 µL of ice-cold methanol containing the internal standard (e.g., 20 nM C17-S1P).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 17,000 x g for 2 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
Operate the mass spectrometer in positive ion mode (ESI+) with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for S1P and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of S1P.
-
Calculate the concentration of S1P in the samples by comparing the peak area ratio of S1P to the internal standard against the standard curve.
-
S1P Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for S1P receptors.[23][24][25]
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
Radiolabeled S1P (e.g., [³²P]S1P)
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5)
-
Test compounds
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Dilute the cell membranes in the assay buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare the radiolabeled S1P in the assay buffer at a concentration close to its Kd.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, test compound (or vehicle), and radiolabeled S1P.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plates.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled S1P).
-
Calculate the IC50 of the test compounds and subsequently the Ki using the Cheng-Prusoff equation.
-
Western Blot Analysis of S1P Signaling
This protocol is for detecting the activation of downstream signaling proteins, such as the phosphorylation of Akt or ERK, in response to S1P stimulation.[26][27]
Materials:
-
Cells of interest
-
S1P
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with S1P for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
This compound-1-phosphate is a pivotal signaling molecule with multifaceted functions that are critical for cellular and organismal homeostasis. Its distinct signaling properties, compared to sphingosine-1-phosphate, are beginning to be unraveled, opening new avenues for therapeutic intervention in a variety of diseases. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into the intricate roles of this compound-1-phosphate in cell signaling and to aid in the development of novel drugs that can precisely modulate its pathways for therapeutic benefit. As our understanding of the sphingolipid network continues to expand, the importance of dissecting the specific contributions of this compound-1-phosphate will undoubtedly grow, promising new insights and therapeutic strategies for a range of human diseases.
References
- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 3. Generation and metabolism of bioactive sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and pathological actions of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate signaling and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine-1-Phosphate Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arrow.tudublin.ie [arrow.tudublin.ie]
- 22. benchchem.com [benchchem.com]
- 23. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of the Sphinganine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and stress responses. The de novo synthesis of their characteristic sphingoid base backbone, sphinganine, is a fundamental and evolutionarily conserved pathway, the core of which is remarkably consistent from prokaryotes to eukaryotes. This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound synthesis pathway, detailing the key enzymes, their regulation, and the experimental methodologies used to study this vital metabolic route. Dysregulation of this pathway is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making its components attractive targets for therapeutic intervention.
Core Synthesis Pathway: An Ancient and Conserved Triad
The de novo synthesis of this compound is initiated in the endoplasmic reticulum and involves a core set of three enzymatic reactions that have been conserved throughout evolution.[1]
Serine Palmitoyltransferase (SPT): The Gatekeeper of Sphingolipid Synthesis
The first and rate-limiting step in sphingolipid biosynthesis is the condensation of L-serine and palmitoyl-CoA, catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, serine palmitoyltransferase (SPT).[2][3] This reaction is the primary entry point for substrates into the sphingolipid pathway and is a critical point of regulation.[4]
Evolutionary Conservation: SPT is highly conserved across species, from bacteria to humans.[5][6] While the bacterial enzyme is typically a soluble homodimer, in eukaryotes, SPT is a membrane-bound heterodimer or heterotrimer anchored to the endoplasmic reticulum.[3][5] In mammals, the core catalytic unit is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3.[5][7] The subunit composition can influence substrate preference for different fatty acyl-CoAs, thereby generating diversity in the resulting sphingoid bases.[8]
3-Ketothis compound Reductase (KSR): The Reduction Step
The product of the SPT reaction, 3-ketothis compound, is rapidly reduced to this compound (also known as dihydrosphingosine) by the NADPH-dependent enzyme 3-ketothis compound reductase (KSR).
Evolutionary Conservation: KSR is a highly conserved enzyme found in virtually all organisms that synthesize sphingolipids. Its presence ensures the efficient conversion of the potentially toxic 3-ketothis compound to the stable this compound backbone.
Ceramide Synthase (CerS): The N-Acylation Step
This compound is subsequently N-acylated by a family of ceramide synthases (CerS) to form dihydroceramide (B1258172).[9] This reaction is crucial as it introduces the fatty acid chain, a key determinant of the biophysical properties and biological functions of the resulting ceramide and downstream complex sphingolipids.
Evolutionary Conservation: The CerS family is evolutionarily conserved, with multiple isoforms existing in higher eukaryotes.[10][11] Mammals possess six CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[9] This isoform diversity allows for the synthesis of a wide array of ceramide species with distinct physiological roles.[9] While the overall function is conserved, phylogenetic analyses suggest that bacterial and eukaryotic ceramide synthesis pathways may have evolved independently.[12][13]
Key Regulatory Mechanisms
The tight regulation of this compound synthesis is critical for cellular homeostasis. Several conserved regulatory mechanisms have been identified.
ORMDL Proteins: Conserved Negative Regulators
A key regulatory component of the SPT complex is a family of small, ER-resident transmembrane proteins known as ORMDL proteins (ORMDL1-3 in mammals, Orm1/2 in yeast).[4][14] These proteins act as negative regulators of SPT activity, sensing the levels of ceramide and other sphingolipids and, in response, inhibiting SPT to maintain sphingolipid homeostasis.[15][16] This feedback inhibition mechanism is highly conserved from yeast to humans.[4][15]
Divergence and Specialization of the Pathway
While the core this compound synthesis pathway is highly conserved, there are notable differences in the subsequent modifications of the sphingoid base and ceramide backbone across different kingdoms of life.
-
Animals: In animal cells, dihydroceramide is desaturated by dihydroceramide desaturase (DEGS1) to form ceramide, which contains the sphingosine (B13886) backbone.[17]
-
Fungi and Plants: In fungi and plants, this compound is often first hydroxylated to phytosphingosine, which is then acylated to form phytoceramide.[18][19] This results in a different class of sphingolipids with distinct structural and functional properties.[19]
Quantitative Data on the this compound Synthesis Pathway
The following tables summarize available quantitative data for the key enzymes in the this compound synthesis pathway. It is important to note that direct comparisons of kinetic parameters across different studies can be challenging due to variations in experimental conditions, such as the source of the enzyme (e.g., purified, microsomal fraction), substrate presentation (e.g., detergents, liposomes), and assay methodology.
Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)
| Organism/Enzyme Source | Substrate(s) | Km | Vmax / kcat | Reference(s) |
| Sphingomonas paucimobilis (bacterial) | L-serine | 128 ± 51 µM | 0.200 ± 0.070 s-1 | [20] |
| Palmitoyl-CoA | 1.6 ± 0.7 µM | [20] | ||
| Saccharomyces cerevisiae (yeast) | L-serine | - | - | |
| Palmitoyl-CoA | - | - | ||
| Human (HEK293 cells) | L-serine | - | - | |
| Palmitoyl-CoA | - | - |
Table 2: Kinetic Parameters of Mammalian Ceramide Synthases (CerS) towards this compound
| CerS Isoform | Km for this compound (µM) | Reference(s) |
| CerS1 | ~2-5 | [17] |
| CerS2 | ~2-5 | [17] |
| CerS3 | ~2-5 | [17] |
| CerS4 | ~2-5 | [17] |
| CerS5 | ~2-5 | [17] |
| CerS6 | ~2-5 | [17] |
The Km values for different acyl-CoA substrates vary significantly between CerS isoforms, reflecting their substrate specificity.
Table 3: Kinetic Parameters of this compound-1-Phosphate Lyase (SPL)
| Organism/Enzyme Source | Substrate | Km (µM) | Reference(s) |
| Rat Liver Microsomes | Dihydrosphingosine-1-phosphate | 9 - 16 | [21] |
| Human (overexpressed in HEK293 cells) | Dihydrosphingosine-1-phosphate | 20 | [21] |
| Human (overexpressed in HEK293 cells) | BODIPY–sphingosine 1-phosphate | 35 | [22] |
Table 4: Representative Cellular Concentrations of this compound and Ceramides
| Cell Type/Organism | This compound Concentration | Ceramide Concentration | Reference(s) |
| Human Epidermal Keratinocytes | - | Varies with fatty acid chain length | [15] |
| Psoriatic Skin Lesions | Elevated compared to healthy skin | Altered profile with varying chain lengths | [23] |
| Saccharomyces cerevisiae | - | Varies with genetic background |
Absolute concentrations are highly dependent on the cell type, growth conditions, and analytical methods used. Data is often presented as relative changes rather than absolute values.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.
Protocol 1: In Vitro Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from established methods and can be used with either radiolabeled or non-radiolabeled substrates.[10][24][25]
1. Preparation of Microsomal Fractions:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Homogenize the sample in a suitable homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
Carefully collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. SPT Reaction:
-
Prepare a reaction mixture containing:
-
HEPES buffer (pH 8.0)
-
Pyridoxal 5'-phosphate (PLP)
-
Palmitoyl-CoA
-
[3H]L-serine (for radioactive detection) or unlabeled L-serine (for LC-MS detection)
-
Microsomal protein (enzyme source)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
3. Product Extraction and Detection:
-
Radioactive Detection:
-
Extract the lipids using a Bligh-Dyer or similar extraction method.
-
Separate the reaction product (3-keto-dihydrosphingosine) from the unreacted [3H]L-serine using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the product spot using a scintillation counter.
-
-
LC-MS/MS Detection:
-
Add an internal standard (e.g., C17-sphinganine) to the reaction mixture before extraction.
-
Extract the lipids as described above.
-
Analyze the lipid extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of 3-keto-dihydrosphingosine produced.
-
Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay
This protocol is based on fluorescent and mass spectrometry-based methods.[9][12][26]
1. Enzyme Source Preparation:
-
Prepare microsomal fractions from cells or tissues overexpressing a specific CerS isoform, or from a wild-type source, as described in Protocol 1.
2. CerS Reaction:
-
Prepare a reaction mixture containing:
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
This compound (or a fluorescently labeled analog like NBD-sphinganine)
-
A specific fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA)
-
Microsomal protein
-
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a solvent mixture.
3. Product Detection:
-
Fluorescent Detection:
-
Extract the lipids.
-
Separate the fluorescently labeled dihydroceramide product from the substrate by TLC or HPLC.
-
Quantify the fluorescence of the product spot or peak.
-
-
LC-MS/MS Detection:
-
Add an internal standard (e.g., C17-ceramide).
-
Extract the lipids.
-
Analyze the formation of the specific dihydroceramide species by LC-MS/MS.
-
Protocol 3: this compound-1-Phosphate Lyase (SPL) Activity Assay
This protocol describes a fluorescent-based assay for SPL activity.[22][27][28]
1. Substrate Preparation:
-
Synthesize or obtain a fluorescently labeled sphingosine-1-phosphate analog (e.g., BODIPY-S1P or NBD-S1P).
2. SPL Reaction:
-
Prepare a reaction mixture containing:
-
Reaction buffer (e.g., MOPS buffer, pH 7.2)
-
Pyridoxal 5'-phosphate (PLP)
-
Fluorescently labeled S1P substrate
-
Cell or tissue homogenate, or a microsomal fraction as the enzyme source
-
-
Incubate at 37°C.
-
Stop the reaction at various time points.
3. Product Detection:
-
Extract the lipids.
-
Separate the fluorescent aldehyde product from the unreacted substrate by HPLC.
-
Quantify the fluorescent product peak.
Protocol 4: Quantification of Cellular Sphingolipids by LC-MS/MS
This is a general protocol for the analysis of cellular sphingolipid profiles.[11][29][30][31]
1. Sample Preparation and Lipid Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Add a cocktail of internal standards for various sphingolipid classes (e.g., C17-sphinganine, C17-ceramide, d7-S1P).
-
Extract total lipids using a solvent system such as chloroform:methanol or ethyl acetate:isopropanol.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Use a suitable HPLC column (e.g., C18) to separate the different sphingolipid species.
-
Employ a mass spectrometer with electrospray ionization (ESI) operating in positive ion mode for most sphingolipids.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify each sphingolipid species based on its precursor and product ion masses.
3. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve for each sphingolipid class using synthetic standards.
-
Calculate the concentration of each sphingolipid species in the sample, typically normalized to total protein or cell number.
Protocol 5: Genetic Manipulation of the this compound Synthesis Pathway using CRISPR/Cas9
This protocol provides a general workflow for creating knockout cell lines for genes in the this compound synthesis pathway.[32]
1. sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest (e.g., SPTLC1, CERS6).
-
Clone the sgRNA sequences into a suitable CRISPR/Cas9 expression vector (e.g., a vector co-expressing Cas9 and a selectable marker).
2. Transfection and Selection:
-
Transfect the target cell line with the sgRNA/Cas9 expression vector.
-
Select for transfected cells using the appropriate selection agent (e.g., puromycin).
3. Clonal Isolation and Expansion:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones to establish clonal cell lines.
4. Validation of Knockout:
-
Genomic DNA: Extract genomic DNA from the clonal lines and perform PCR and Sanger sequencing to confirm the presence of insertions/deletions (indels) at the target site.
-
mRNA Expression: Isolate RNA and perform RT-qPCR to confirm the absence or significant reduction of the target gene's mRNA.
-
Protein Expression: Perform Western blotting to confirm the absence of the target protein.
-
Functional Assay: Perform the relevant enzyme activity assay (e.g., SPT or CerS assay) to confirm the loss of function.
-
Lipidomics: Analyze the cellular sphingolipid profile by LC-MS/MS to observe the expected changes (e.g., accumulation of a substrate or depletion of a product).
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows described in this guide.
Caption: De novo this compound and dihydroceramide synthesis pathway.
Caption: Workflow for in vitro SPT activity assay.
Caption: Workflow for generating a knockout cell line using CRISPR/Cas9.
Conclusion
The evolutionary conservation of the this compound synthesis pathway underscores its fundamental importance to eukaryotic life. The core enzymatic machinery for producing the this compound backbone has remained remarkably consistent, highlighting its ancient origins. The development of sophisticated regulatory mechanisms, such as the ORMDL-mediated feedback inhibition of SPT, demonstrates the necessity of tightly controlling the flux through this pathway. While the basic framework is conserved, diversification in the downstream modifications of ceramide in different lineages has given rise to a vast array of complex sphingolipids with specialized functions.
For researchers and drug development professionals, the high degree of conservation of the core enzymes, particularly SPT and the CerS family, makes them attractive targets for therapeutic intervention. The detailed experimental protocols provided in this guide offer a robust toolkit for investigating the roles of this pathway in health and disease and for the screening and characterization of novel modulators of sphingolipid metabolism. A deeper understanding of the conserved and divergent aspects of this compound synthesis will continue to fuel discoveries in basic cell biology and pave the way for new therapeutic strategies against a wide range of human diseases.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Exploring the role of sphingolipid-related genes in clinical outcomes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Nature of Sphingolipids in Plants as Revealed by the Functional Identification and Characterization of the Arabidopsis LCB1 Subunit of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. Tsc3 regulates SPT amino acid choice in Saccharomyces cerevisiae by promoting alanine in the sphingolipid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assaygenie.com [assaygenie.com]
- 11. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aocs.org [aocs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Machine learning to construct sphingolipid metabolism genes signature to characterize the immune landscape and prognosis of patients with uveal melanoma [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 19. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eleven residues determine the acyl chain specificity of ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
- 22. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. SPHINGOLIPID FUNCTIONS IN SACCHAROMYCES CEREVISIAE: Comparison to Mammals | Annual Reviews [annualreviews.org]
- 25. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. abcam.cn [abcam.cn]
- 27. researchgate.net [researchgate.net]
- 28. Sphingolipid analyses by HPLC–MS/MS [bio-protocol.org]
- 29. Sphingosine-1-phosphate lyase expression in embryonic and adult murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sphingosine-1-phosphate lyase expression in embryonic and adult murine tissues [escholarship.org]
- 31. researchgate.net [researchgate.net]
- 32. scribd.com [scribd.com]
Methodological & Application
Measuring Sphinganine Levels in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sphinganine (dihydrosphingosine) is a critical intermediate in the de novo biosynthesis of all sphingolipids, a class of bioactive lipids integral to cell structure and signaling.[1] Alterations in this compound levels and the this compound/sphingosine ratio in plasma are investigated as potential biomarkers for various metabolic diseases and exposure to certain mycotoxins. Accurate and reproducible quantification of this compound in plasma is crucial for advancing research and therapeutic development in these areas. This document provides a detailed protocol for the measurement of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for this application due to its high sensitivity and specificity.
De Novo Sphingolipid Synthesis Pathway
The diagram below illustrates the central role of this compound in the de novo synthesis of sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of 3-ketothis compound, which is then rapidly reduced to this compound. This compound is subsequently acylated to form dihydroceramides, which are then desaturated to produce ceramides, the precursors for more complex sphingolipids.[1][2][3]
References
Application Note and Protocol: Absolute Quantification of Sphinganine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphinganine (dihydrosphingosine) is a critical intermediate in the de novo biosynthesis of all sphingolipids.[1][2] It is formed by the reduction of 3-ketothis compound and is subsequently acylated to form dihydroceramides.[2] As a key node in sphingolipid metabolism, the accurate quantification of this compound in biological matrices such as plasma is essential for understanding its role in various physiological and pathological processes, including metabolic disorders, neurodegenerative diseases, and cancer.[1][3] This application note provides a detailed protocol for the absolute quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled or odd-chain internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery.[4][5]
Sphingolipid Metabolism Signaling Pathway
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketothis compound, which is then reduced to this compound.[1][2] this compound is acylated to dihydroceramide, which is then desaturated to form ceramide, a central hub in sphingolipid metabolism.[2] Ceramide can be further metabolized to form complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down to sphingosine (B13886).[2][6] Sphingosine can be phosphorylated to the signaling molecule sphingosine-1-phosphate (S1P).[3]
Experimental Workflow
The analytical workflow for the quantification of this compound involves sample preparation, including protein precipitation and lipid extraction, followed by LC-MS/MS analysis and data processing.
Experimental Protocols
Materials and Reagents
-
This compound (d18:0) standard (Avanti Polar Lipids)
-
C17-Sphinganine (d17:0) internal standard (Avanti Polar Lipids)[6]
-
HPLC-grade methanol (B129727), chloroform, acetonitrile, isopropanol, and water (Fisher Scientific)
-
Formic acid (LC-MS grade, Sigma-Aldrich)
-
Ammonium formate (B1220265) (LC-MS grade, Sigma-Aldrich)
-
Human plasma (EDTA-anticoagulated)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Glass test tubes with Teflon-lined caps
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and C17-sphinganine in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the C17-sphinganine primary stock solution with methanol.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 100 ng/mL C17-sphinganine internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
Add 500 µL of a 2:1 (v/v) chloroform:methanol mixture.[7]
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
-
UHPLC System: Agilent 1290 Infinity II or equivalent[8]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[8]
-
Mobile Phase A: Water with 0.1% Formic Acid[8]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid[8]
-
Flow Rate: 0.3 mL/min[8]
-
Column Temperature: 45°C[8]
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-12 min: Hold at 100% B
-
12.1-15 min: Return to 30% B and equilibrate
-
Mass Spectrometry
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Operating Mode: Multiple Reaction Monitoring (MRM)[8]
-
Ion Source Temperature: 350°C[9]
-
Nebulizer Gas: 35 psi[9]
-
Drying Gas Flow: 12 L/min[9]
-
Capillary Voltage: 3500 V[9]
Data Presentation
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (d18:0) | 302.3 | 284.3 | 100 | 15-25 |
| C17-Sphinganine (d17:0) | 288.3 | 270.3 | 100 | 15-25 |
Note: Collision energies should be optimized for the specific instrument used.
Table 2: Method Performance Characteristics
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% CV) | < 15% |
Table 3: Representative this compound Concentrations in Healthy Human Plasma
| Analyte | Concentration Range (µM) | Reference |
| This compound | 0.006 - 1.56 | [10] |
Note: These values can vary based on the population and sample handling procedures.
Conclusion
This application note provides a comprehensive and detailed protocol for the absolute quantification of this compound in human plasma by LC-MS/MS. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and professionals in drug development and clinical research. The provided experimental details, data tables, and diagrams offer a complete guide for the successful implementation of this analytical method.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note: High-Recovery Extraction of Sphinganine from Cultured Cells for Mass Spectrometry-Based Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphinganine (dihydrosphingosine) is a critical intermediate in the de novo biosynthesis of all sphingolipids.[1][2] It is formed by the reduction of 3-ketothis compound and is subsequently acylated to form dihydroceramides, which are then desaturated to form ceramides, the central hub of sphingolipid metabolism. As a key precursor, the cellular levels of this compound can provide valuable insights into the activity of the sphingolipid synthesis pathway. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[3] Therefore, accurate quantification of this compound in cultured cells is essential for understanding its role in cellular processes and for the development of novel therapeutics targeting this pathway.
This application note provides a detailed protocol for the efficient extraction of this compound from cultured mammalian cells. The described method is robust, ensures high recovery, and is compatible with subsequent quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
Data Presentation
Quantitative analysis of this compound and related sphingolipids is crucial for understanding cellular states. The following table summarizes typical concentration ranges of this compound in two commonly used mammalian cell lines, as determined by LC-MS/MS.[4] These values can serve as a reference for researchers, though actual concentrations may vary depending on cell type, culture conditions, and experimental treatments.
| Sphingolipid Class | Analyte | pMEF Cells (pmol/mg protein) | HEK293 Cells (pmol/mg protein) |
| Sphingoid Bases | This compound (d18:0) | 5 - 15 | 2 - 10 |
| Sphingosine (B13886) (d18:1) | 10 - 30 | 5 - 20 | |
| Sphingoid Base-1-Phosphates | This compound-1-Phosphate (SA1P) | 0.2 - 1 | 0.1 - 0.5 |
| Sphingosine-1-Phosphate (S1P) | 1 - 5 | 0.5 - 3 | |
| Ceramides | Total Ceramides | 100 - 250 | 80 - 200 |
| Sphingomyelins | Total Sphingomyelins | 500 - 1500 | 400 - 1200 |
Experimental Protocols
This protocol outlines a reliable method for the extraction of this compound from cultured cells, adapted from established sphingolipid extraction procedures.[4][6] The use of a deuterated internal standard is highly recommended for accurate quantification.[4]
Materials and Reagents
-
Cultured mammalian cells (typically 1-10 million cells per sample)[6]
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade)[6]
-
Chloroform (HPLC grade)[6]
-
Butanol (HPLC grade)[4]
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)[4]
-
Deionized water
-
Internal Standard (IS): D-erythro-sphinganine-d7 (or other suitable labeled standard) working solution[4]
-
1.5 mL microcentrifuge tubes
-
Glass tubes with Teflon-lined caps (B75204) (e.g., 13x100 mm borosilicate glass tubes)[6][7]
-
Cell scraper
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Sonciator or homogenizer[7]
-
Vortex mixer
Protocol 1: this compound Extraction from Cultured Cells
This protocol is optimized for the extraction of sphingoid bases, including this compound.
1. Cell Harvesting and Lysis [4] a. Culture cells to the desired confluency (e.g., 80-90%). b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer the cell suspension to a 1.5 mL microcentrifuge tube. d. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. e. Resuspend the cell pellet in a known volume of PBS (e.g., 200 µL). f. Take an aliquot for protein quantification (e.g., using a BCA assay) for data normalization.[7] g. Lyse the remaining cells by sonication on ice.
2. Lipid Extraction [4] a. To the cell homogenate, add a known amount of the D-erythro-sphinganine-d7 internal standard.[4] b. Add a sufficient volume of a butanol:methanol (1:1, v/v) mixture containing 10 mM ammonium formate. For example, add 800 µL to the 200 µL cell homogenate.[4] c. Vortex the mixture thoroughly. d. Incubate at room temperature for 30 minutes with occasional vortexing to ensure complete lipid extraction. e. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]
3. Supernatant Collection and Drying [4] a. Carefully transfer the supernatant, which contains the extracted lipids, to a new glass tube. b. Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
4. Sample Reconstitution for LC-MS/MS Analysis [4] a. Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol containing 0.2% formic acid and 1 mM ammonium formate).[1][2] b. Vortex briefly to ensure the lipids are fully dissolved. c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
De Novo Sphingolipid Biosynthesis Pathway
The following diagram illustrates the initial steps of the de novo sphingolipid biosynthesis pathway, highlighting the central position of this compound.
Caption: Key steps in the de novo synthesis of sphingolipids.
Experimental Workflow for this compound Extraction
This diagram provides a visual overview of the this compound extraction protocol from cultured cells.
Caption: Workflow for this compound extraction from cultured cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of sphingosine and this compound from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Sphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphinganine (SPA), a saturated sphingoid base, is a critical intermediate in the de novo biosynthesis of sphingolipids.[1] Sphingolipids and their metabolites, including this compound, sphingosine (B13886) (SPO), and ceramide, are not merely structural components of cell membranes but also potent signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] The balance between these metabolites, often termed the "sphingolipid rheostat," plays a crucial role in determining cell fate.[1] An imbalance, particularly elevated levels of certain sphingolipids, has been implicated in various diseases.[4] Consequently, the accurate quantification of this compound in biological samples is paramount for understanding its physiological and pathological roles.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for separating and quantifying components in a mixture.[5] The methods described herein are primarily focused on HPLC coupled with fluorescence detection, a sensitive and cost-effective approach.[4][6]
Signaling Pathway of this compound
This compound is a central molecule in sphingolipid metabolism. The pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to this compound.[1] this compound is subsequently acylated to form dihydroceramide, which is then desaturated to produce ceramide, a key precursor for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[1][2] Alternatively, ceramide can be broken down to sphingosine, which can be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule.[1][3][7] The interconversion between these sphingolipids is tightly regulated by a series of enzymes.[1]
Caption: De novo biosynthesis and salvage pathways of sphingolipid metabolism.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
This protocol is adapted for the extraction of sphingolipids from serum or plasma.[4][6]
Materials:
-
Isopropanol
-
Ethyl acetate (B1210297)
-
Formic acid (98%)
-
Methanol
-
8 mL glass tubes with Teflon-lined caps
-
Centrifuge
-
Vacuum centrifuge
Procedure:
-
Pipette 100 µL of serum or plasma into an 8 mL glass tube.
-
Add 2 mL of isopropanol:ethyl acetate (15:85 v/v).
-
Vortex the tube for 30 seconds.
-
Centrifuge at 3000 x g for 5 minutes.
-
Carefully transfer the upper organic phase to a new clean glass tube.
-
To the remaining lower phase, add 100 µL of 98% formic acid and another 2 mL of isopropanol:ethyl acetate (15:85 v/v).
-
Vortex for 30 seconds and centrifuge at 2500 x g for 5 minutes.
-
Combine the upper organic phase with the one collected in step 5.
-
Evaporate the pooled organic extracts to dryness in a vacuum centrifuge at 60 °C.
-
The dried lipid extract is now ready for derivatization.
Pre-column Derivatization with o-Phthalaldehyde (OPA)
To enhance the fluorescence detection of this compound, a pre-column derivatization step is necessary. OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[4][6][8]
Materials:
-
Dried lipid extract from the previous step
-
Methanol
-
OPA reagent:
-
5 mg o-phthalaldehyde
-
95 µL absolute ethanol
-
5 µL 2-mercaptoethanol
-
9.9 mL of 3% boric acid in water, adjusted to pH 10.5 with KOH
-
-
Methanol:5 mM potassium phosphate (B84403) buffer (pH 7.0) (90:10 v/v)
-
Syringe filters (0.25 µm)
-
HPLC vials
Procedure:
-
Dissolve the dried lipid extract in 50 µL of methanol.
-
Add 50 µL of the freshly prepared OPA reagent.
-
Incubate the mixture at room temperature for 5 minutes.
-
After incubation, add 900 µL of methanol:5 mM potassium phosphate buffer (pH 7.0) (90:10 v/v).
-
Filter the final 1 mL volume through a 0.25 µm syringe filter directly into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method for this compound Analysis
This method is based on a published protocol for the separation and quantification of this compound and sphingosine.[4][6]
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Chromolith HighResolution RP-18e, 100-4.6 mm)
-
Guard column (e.g., RP-18 endcapped, 5-4.6 mm)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Methanol:5 mM Potassium Phosphate Buffer (pH 7.0) (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
| Run Time | Approximately 10-15 minutes |
Quantitative Data Summary
The following table summarizes the quantitative performance of a representative HPLC method for this compound and sphingosine analysis.[6]
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Sphingosine | 4.5 - 5.5 | ~1 ng | 2.6 ng |
| This compound | 5.5 - 7.0 | ~1 ng | 3.0 ng |
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for HPLC-based this compound quantification.
Caption: Workflow for HPLC analysis of this compound.
Alternative Method: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
For enhanced sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful alternative.[5] This method often requires less sample preparation and can provide structural information for unambiguous identification.
Advantages of HPLC-MS/MS:
-
Higher Sensitivity: Limits of detection can be in the femtomole range (e.g., 21 fmol for this compound).[5]
-
Higher Specificity: Mass-to-charge ratio detection provides greater confidence in analyte identification.
-
Shorter Runtimes: Analysis times can be as short as 3.5 minutes.[5]
-
No Derivatization Required: In many cases, derivatization is not necessary, simplifying the workflow.[5]
Considerations for HPLC-MS/MS:
-
Instrumentation Cost: The initial investment and maintenance costs for a mass spectrometer are significantly higher than for a fluorescence detector.
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect quantification. This can often be mitigated by using stable isotope-labeled internal standards.
Conclusion
The HPLC method with fluorescence detection detailed in this document provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol is well-established and utilizes readily available reagents and instrumentation. For researchers requiring higher throughput and sensitivity, the implementation of an HPLC-MS/MS method should be considered. Accurate measurement of this compound is essential for advancing our understanding of sphingolipid metabolism and its role in health and disease.
References
- 1. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. cusabio.com [cusabio.com]
- 4. Isolation and Quantification of Sphingosine and this compound from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Quantification of Sphingosine and this compound from Rat Serum Revealed Gender Differences | MDPI [mdpi.com]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdiarticle4.com [sdiarticle4.com]
Solid-Phase Extraction for the Purification of Sphinganine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphinganine (dihydrosphingosine) is a critical intermediate in the de novo biosynthesis of all sphingolipids and a bioactive lipid molecule in its own right. As a precursor to ceramides (B1148491) and other complex sphingolipids, the accurate isolation and quantification of this compound are paramount for studying cellular processes such as proliferation, apoptosis, and signaling. Dysregulation of this compound metabolism has been implicated in various diseases, making it a key analyte in biomedical research and drug development.
Solid-phase extraction (SPE) offers a rapid, reliable, and efficient method for the purification of this compound from complex biological matrices.[1][2] This technique utilizes a solid sorbent to selectively retain the analyte of interest while allowing impurities to pass through, enabling subsequent elution of the purified compound. This application note provides a detailed protocol for the purification of this compound using aminopropyl-bonded silica (B1680970) SPE cartridges, followed by an alternative protocol using C18 cartridges.
Sphingolipid Biosynthesis and the Role of this compound
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketothis compound, which is then rapidly reduced to this compound. This compound is subsequently acylated to form dihydroceramides, which are then desaturated to form ceramides, the central hub of sphingolipid metabolism. Understanding this pathway is crucial for interpreting experimental results related to this compound purification and analysis.
De novo sphingolipid biosynthesis pathway highlighting this compound.
Principle of Solid-Phase Extraction for this compound
This protocol focuses on the use of aminopropyl-bonded silica cartridges, which act as a weak anion exchanger and also exhibit normal-phase characteristics. The primary amine groups on the sorbent can be protonated, allowing for ionic interaction with acidic lipids, while also providing a polar surface for interaction with other polar lipids. This compound, being a basic and polar molecule, can be effectively separated from neutral lipids and more acidic phospholipids (B1166683) through a series of selective washes and elution steps.
Experimental Protocols
Protocol 1: Purification of this compound using Aminopropyl SPE Cartridges
This protocol is adapted from methodologies for the fractionation of sphingolipid classes and is optimized for the enrichment of free sphingoid bases, including this compound.[1][2]
Materials:
-
Aminopropyl-bonded silica SPE cartridges (e.g., 100 mg, 1 mL)
-
Biological sample (e.g., cell lysate, tissue homogenate, plasma) after lipid extraction (e.g., Bligh-Dyer or Folch extraction)
-
Hexane
-
Chloroform
-
Methanol
-
Diisopropyl ether
-
Acetic acid
-
Ammonium hydroxide (B78521) solution (20%)
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
References
Application Notes and Protocols: Stable Isotope Labeling of Sphinganine for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids involved in various cellular processes, from maintaining membrane structure to signal transduction.[1][2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][4] Sphinganine is a key intermediate in the de novo biosynthesis of all sphingolipids.[5][6] Understanding the dynamics of this compound metabolism, or its metabolic flux, is therefore crucial for elucidating disease mechanisms and identifying novel therapeutic targets.
Stable isotope labeling, coupled with mass spectrometry, has become an indispensable tool for tracing the metabolic fate of precursors and quantifying the flux through metabolic pathways.[7][8][9][10][11] This application note provides detailed protocols for the stable isotope labeling of this compound and its downstream metabolites to enable robust metabolic flux analysis in various biological systems.
Core Principles of Metabolic Labeling with Stable Isotopes
The fundamental principle involves introducing a non-radioactive, heavier isotope of an element (e.g., ¹³C or ¹⁵N) into a precursor molecule.[9] This "labeled" precursor is then introduced to cells or organisms, where it is metabolized and incorporated into downstream products.[12][13] Mass spectrometry can then distinguish between the labeled (heavier) and unlabeled (natural abundance) molecules, allowing for the precise quantification of newly synthesized metabolites and the calculation of metabolic flux.[14][15][16]
For this compound flux analysis, common stable isotope-labeled precursors include:
-
[U-¹³C]-L-serine: Labels the head group of this compound.
-
[U-¹³C]-Palmitate: Labels the fatty acid backbone of this compound.[5]
-
¹⁵N-L-serine: Introduces a nitrogen isotope into the this compound backbone.[8]
The choice of labeled precursor depends on the specific metabolic question being addressed. For instance, using both labeled serine and palmitate can help differentiate between the de novo synthesis and salvage pathways of sphingolipid metabolism.[17]
Signaling and Metabolic Pathways
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketothis compound, which is then rapidly reduced to this compound.[5][6][14] this compound is subsequently acylated by ceramide synthases (CerS) to form dihydroceramides, the direct precursors to a vast array of complex sphingolipids.[3][6]
References
- 1. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipids and their metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Click Chemistry for Tracking Sphinganine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of sphingolipid metabolism is crucial for understanding a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome. Sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids, serves as a central hub in this intricate metabolic network.[1] Traditional methods for tracking this compound metabolism, such as radioactive labeling, often lack the specificity and spatial resolution required for detailed cellular analysis.
Click chemistry, a set of bioorthogonal reactions, offers a powerful alternative for tracking the metabolic fate of this compound.[2][3] This technology involves the metabolic incorporation of a this compound analog bearing a small, inert chemical handle (an azide (B81097) or an alkyne) into cellular sphingolipids.[4] This "clickable" this compound is processed by the cell's metabolic machinery, incorporating the chemical handle into downstream sphingolipid species. Subsequently, a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, can be covalently attached to the incorporated handle via a highly specific and efficient click reaction. This allows for the visualization, enrichment, and quantification of this compound-derived metabolites within a complex biological system.
The most commonly employed click reaction in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), known for its high efficiency and specificity.[2] For live-cell imaging applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) provides a copper-free alternative.
This document provides detailed protocols for the application of click chemistry to track this compound metabolism, from the synthesis of clickable analogs to their application in cell culture and subsequent analysis by fluorescence microscopy and quantitative mass spectrometry.
This compound Metabolic Pathway
The following diagram illustrates the central role of this compound in the de novo sphingolipid biosynthesis pathway.
Caption: De novo sphingolipid biosynthesis pathway highlighting this compound.
Experimental Workflow for Tracking this compound Metabolism
The following diagram outlines the general workflow for tracking this compound metabolism using click chemistry.
Caption: General experimental workflow for click chemistry-based tracking.
Quantitative Data Presentation
The following table summarizes representative quantitative data on the metabolic fate of a clickable this compound analog in a mammalian cell line, as determined by LC-MS/MS. The data illustrates the expected distribution of the clickable label into various downstream sphingolipid species.
| Sphingolipid Metabolite | Fold Change over Control (Unlabeled) | Standard Deviation | p-value |
| Clickable this compound | 50.2 | ± 8.5 | < 0.001 |
| Clickable Dihydroceramide (C16:0) | 25.8 | ± 4.2 | < 0.001 |
| Clickable Dihydroceramide (C24:0) | 15.1 | ± 2.9 | < 0.001 |
| Clickable Ceramide (d18:1/16:0) | 10.5 | ± 1.8 | < 0.01 |
| Clickable Sphingomyelin (d18:1/16:0) | 5.3 | ± 1.1 | < 0.05 |
| Clickable Glucosylceramide (d18:1/16:0) | 3.1 | ± 0.7 | < 0.05 |
| Clickable this compound-1-Phosphate | 8.9 | ± 1.5 | < 0.01 |
Note: This table presents a summary of typical concentration ranges compiled from various quantitative sphingolipid profiling studies in mammalian cell lines.[5] The values are illustrative and will vary depending on the cell type, labeling conditions, and the specific clickable this compound analog used.
Experimental Protocols
Protocol 1: Synthesis of ω-azido-D-erythro-sphinganine
This protocol describes a method for the synthesis of a clickable this compound analog.[4]
Materials:
-
Commercially available protected this compound derivative
-
Azide-containing alkylating agent
-
Appropriate solvents and reagents for organic synthesis
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Amino and Hydroxyl Groups: Start with a commercially available this compound derivative where the amino and primary hydroxyl groups are suitably protected (e.g., with Boc and TBDPS groups, respectively).
-
Azide Installation: Deprotect the terminal hydroxyl group and subsequently react it with an azide-containing alkylating agent (e.g., an azido-alkyl tosylate) under basic conditions to introduce the terminal azide group.
-
Deprotection: Remove the protecting groups from the amino and hydroxyl functionalities using appropriate deprotection strategies (e.g., acid treatment for Boc and fluoride (B91410) treatment for TBDPS).
-
Purification: Purify the final product, ω-azido-D-erythro-sphinganine, using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR and mass spectrometry.
Protocol 2: Metabolic Labeling of Mammalian Cells
This protocol details the metabolic incorporation of the clickable this compound analog into cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Clickable this compound analog (e.g., ω-azido this compound) stock solution in ethanol (B145695) or DMSO
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells onto culture plates or coverslips at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the clickable this compound analog stock solution into pre-warmed complete cell culture medium to a final concentration of 10-50 µM.
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated clickable this compound.
Protocol 3: Cell Fixation, Permeabilization, and Click Reaction (for Fluorescence Microscopy)
This protocol describes the steps for fixing and permeabilizing the cells, followed by the CuAAC click reaction to attach a fluorescent reporter.
Materials:
-
Metabolically labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click reaction cocktail:
-
Fluorescent alkyne- or azide-reporter (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize the copper catalyst)
-
-
PBS
Procedure:
-
Fixation: Fix the cells by incubating the coverslips in 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Briefly, mix the fluorescent reporter, CuSO₄, and sodium ascorbate in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess click reaction reagents.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. The cells are now ready for visualization by fluorescence microscopy.
Protocol 4: Lipid Extraction and Preparation for LC-MS/MS Analysis
This protocol outlines the procedure for extracting lipids from metabolically labeled cells for subsequent quantitative analysis.
Materials:
-
Metabolically labeled cells in a culture plate
-
Ice-cold PBS
-
Methanol
-
Internal standards (e.g., C17-sphinganine)
-
Nitrogen gas or vacuum concentrator
-
LC-MS/MS-grade solvents for reconstitution
Procedure:
-
Cell Harvesting: After metabolic labeling and washing, harvest the cells by scraping in ice-cold PBS.
-
Pelleting: Pellet the cells by centrifugation and discard the supernatant.
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Add the internal standard solution.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water, inducing phase separation.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.
-
Click Reaction (in solution): Perform the click reaction on the dried lipid extract by redissolving it in an appropriate solvent and adding the click reaction cocktail (with an alkyne- or azide-biotin or other mass-tag reporter).
-
Purification: After the reaction, purify the clicked lipids to remove excess reagents, for example, by solid-phase extraction.
-
Reconstitution: Reconstitute the dried, clicked lipid extract in a solvent compatible with LC-MS/MS analysis (e.g., the initial mobile phase of the chromatographic gradient).
Protocol 5: Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of clickable this compound metabolites using LC-MS/MS.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 or HILIC column.
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto the LC column.
-
Separate the different sphingolipid species using a suitable gradient of mobile phases. For example, for a C18 column, a gradient of water and methanol/acetonitrile, both containing a small amount of formic acid and ammonium (B1175870) formate, is commonly used.
-
-
Mass Spectrometric Detection:
-
Ionize the eluted lipids using electrospray ionization (ESI) in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument. For each clickable metabolite, define a specific precursor ion (the m/z of the clicked lipid) and a characteristic product ion.
-
For high-resolution mass spectrometers, perform targeted analysis by monitoring the accurate mass of the precursor ions.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each targeted metabolite and the internal standard.
-
Generate a calibration curve using synthetic standards of the clickable sphingolipids of interest.
-
Calculate the concentration of each metabolite in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Normalize the results to the initial amount of cells or protein concentration.[6][7][8]
-
References
- 1. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The use of click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azidothis compound enables metabolic labeling and detection of sphingolipid de novo synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Sphingolipid Profiling: An Application Note and Protocol for Researchers
Abstract
Sphingolipids are a diverse class of bioactive lipids that function as both structural components of cellular membranes and critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3][4] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate and comprehensive profiling of these lipids essential for both basic research and drug development. This application note provides a detailed workflow for the quantitative analysis of a broad range of sphingolipids from biological samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes detailed steps for sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.
Introduction
Sphingolipidomics, the targeted analysis of the complete sphingolipid profile, presents a significant analytical challenge due to the vast structural diversity and wide dynamic range of these lipids in biological systems.[5] This workflow is designed to provide a sensitive, accurate, and high-throughput method for the comprehensive profiling of key sphingolipid classes, including ceramides, sphingomyelins, hexosylceramides, and sphingoid bases.[1][2][6] The use of a targeted approach with stable isotope-labeled or odd-chain internal standards ensures reliable quantification, correcting for variability during sample preparation and analysis.[5][7][8]
Experimental Workflow
The overall experimental workflow for comprehensive sphingolipid profiling is depicted below. The process begins with sample homogenization and protein quantification, followed by lipid extraction using a modified Bligh and Dyer method. The extracted lipids are then analyzed by LC-MS/MS, and the resulting data is processed for quantification and interpretation.
References
- 1. A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids. - DKFZ [inrepo02.dkfz.de]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Quantifying Sphinganine in Tissue Samples Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphinganine (dihydrosphingosine) is a critical intermediate in the de novo biosynthesis of sphingolipids, a diverse class of lipids that serve as both structural components of cell membranes and as bioactive signaling molecules.[1][2] The accurate quantification of this compound in tissue samples is essential for understanding its role in various physiological and pathological processes, including cell proliferation, differentiation, and apoptosis.[3] Dysregulation of sphingolipid metabolism, and consequently this compound levels, has been implicated in numerous diseases, making it a key target for therapeutic intervention and biomarker discovery.
This document provides a detailed protocol for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]
This compound Signaling Pathway
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1][5] This intermediate is then rapidly reduced to this compound.[1][5] this compound is subsequently acylated by ceramide synthases to produce dihydroceramide, which is then desaturated to form ceramide, the central hub of sphingolipid metabolism.[1][5]
Figure 1: Simplified diagram of the de novo sphingolipid biosynthesis pathway.
Experimental Protocol
This protocol outlines a general procedure for the extraction and quantification of this compound from tissue samples. Optimization may be required for specific tissue types.
1. Materials and Reagents
-
Tissue samples (10-50 mg)
-
Internal Standard (IS): D-erythro-sphinganine-d7 or C17-sphinganine[3][6]
-
Chloroform (B151607), Methanol, Water (LC-MS grade)[3]
-
Formic acid
-
Ammonium formate
-
Homogenizer
-
Centrifuge
-
Autosampler vials
2. Sample Preparation and Lipid Extraction
A widely used method for extracting sphingolipids is the Bligh and Dyer method.[6]
-
To a pre-weighed tissue sample (10-50 mg), add a known amount of the internal standard solution.
-
Homogenize the tissue in an appropriate volume of methanol.
-
Perform a liquid-liquid extraction by adding chloroform and water to achieve a final ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water.
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.[3]
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[4]
3. LC-MS/MS Analysis
The analysis is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[6]
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)[7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[7] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[7] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | Optimized for separation of this compound from other lipids |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[6] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
Table 1: Typical LC-MS/MS Parameters for this compound Quantification.
4. MRM Transitions
The selection of appropriate precursor and product ions is crucial for the specificity of the analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (d18:0) | 302.3 | 284.3 / 266.3[7][9] |
| This compound-d7 (IS) | 309.3 | 291.3 / 273.3 |
| C17-Sphinganine (IS) | 288.3 | 270.3 / 252.3[7] |
Table 2: Example MRM Transitions for this compound and Internal Standards.
Experimental Workflow
The overall workflow for the quantification of this compound in tissue samples is depicted below.
Figure 2: Workflow for quantifying this compound in tissue samples.
Data Presentation and Performance Characteristics
The use of a stable isotope-labeled internal standard like D-erythro-sphinganine-d7 is considered the gold standard as it co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thus correcting for variations throughout the analytical process.[3] Odd-chain standards like C17-sphinganine are a viable alternative.[6]
Quantitative Performance
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for this compound quantification.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 25 fmol on column |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 3: Typical Method Performance Characteristics.
Conclusion
This application note provides a comprehensive and detailed protocol for the robust and accurate quantification of this compound in tissue samples using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the high sensitivity and specificity required for reliable biomarker analysis in both basic research and drug development settings. The use of appropriate internal standards is critical for achieving high-quality quantitative data.
References
- 1. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Sphinganine and Its Phosphates in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive signaling molecules.[1] Sphinganine (dihydrosphingosine), a key intermediate in the de novo biosynthesis of sphingolipids, and its phosphorylated derivative, this compound-1-phosphate (SA1P), play crucial roles in various cellular processes.[2][3] The balance between these and other sphingolipid metabolites, such as sphingosine (B13886) and sphingosine-1-phosphate (S1P), is critical for cell growth, survival, and migration.[4][5] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4] Consequently, the accurate and sensitive quantification of this compound and its phosphates in biological samples is essential for understanding their physiological roles and for the development of novel therapeutics.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and this compound-1-phosphate in various biological matrices. The method utilizes a simple protein precipitation extraction procedure and a reversed-phase or HILIC chromatographic separation, providing excellent sensitivity and specificity.
Signaling Pathway
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA.[2] Through a series of enzymatic steps, this compound is formed and can then be acylated to form dihydroceramides or phosphorylated by sphingosine kinases to produce this compound-1-phosphate.[2][3]
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Sphinganine as a Substrate for Sphingosine Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) kinases (SphK) are pivotal enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the potent signaling molecule sphingosine-1-phosphate (S1P). This conversion is a critical regulatory point in the "sphingolipid rheostat," balancing the levels of pro-apoptotic ceramide and sphingosine against pro-survival S1P. There are two main isoforms of sphingosine kinase, SphK1 and SphK2, which, despite catalyzing the same reaction, exhibit differences in their subcellular localization, regulation, and substrate specificity.
While sphingosine is the canonical substrate for both isoforms, sphinganine (also known as dihydrosphingosine), a precursor in the de novo sphingolipid synthesis pathway, can also be phosphorylated, primarily by SphK2. The use of this compound as a substrate in SphK assays offers a valuable tool for dissecting the isoform-specific functions of these kinases and for the discovery of isoform-selective inhibitors. These application notes provide detailed protocols and supporting data for the utilization of this compound in sphingosine kinase assays.
Sphingolipid Signaling Pathway
The diagram below illustrates the central role of sphingosine kinases in the sphingolipid metabolic pathway, including the phosphorylation of both sphingosine and this compound.
Caption: The Sphingolipid Metabolic Pathway.
Substrate Specificity of Sphingosine Kinase Isoforms
SphK1 and SphK2 exhibit differential substrate preferences. While both isoforms can phosphorylate sphingosine, SphK2 has a broader substrate specificity and can efficiently phosphorylate this compound.[1] In contrast, SphK1 demonstrates significantly lower activity towards this compound.[2][3] Furthermore, this compound can act as a competitive inhibitor of SphK1.[4][5] This differential activity allows for the design of assays that can distinguish between the two isoforms.
Table 1: Comparison of Substrates for Sphingosine Kinase Isoforms
| Substrate | SphK1 Activity | SphK2 Activity | Notes |
| Sphingosine | High | High | Canonical substrate for both isoforms. |
| This compound | Very Low / Inhibitory | High | Can be used to selectively measure SphK2 activity. Acts as a competitive inhibitor of SphK1. |
| FTY720 (Fingolimod) | Low | High | A prodrug that is phosphorylated primarily by SphK2. |
Experimental Protocols
The following protocols are adapted from established methods for measuring sphingosine kinase activity and can be applied using this compound as a substrate. The choice of assay will depend on the available equipment and desired throughput.
Radiometric Assay for SphK2 Activity using [γ-³²P]ATP and this compound
This is a highly sensitive, traditional method for measuring kinase activity.
Materials:
-
Recombinant human SphK2
-
This compound (D-erythro-dihydrosphingosine)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
SphK2 Reaction Buffer (20 mM Tris-HCl pH 7.4, 200 mM KCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM 2-mercaptoethanol, 5 mM Na₃VO₄, 15 mM NaF, 10% glycerol)
-
Stop Solution (e.g., 1N HCl)
-
Organic Solvent for extraction (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC Mobile Phase (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing SphK2 Reaction Buffer, recombinant SphK2 enzyme, and the test inhibitor (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding a mixture of this compound and [γ-³²P]ATP. Final concentrations should be optimized, but a starting point is 10-50 µM this compound and 10 µM ATP (with a specific activity of ~5-10 Ci/mmol).
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding Stop Solution.
-
Lipid Extraction: Extract the lipids, including the ³²P-labeled this compound-1-phosphate, by adding the organic solvent, vortexing, and centrifuging to separate the phases.
-
TLC Separation: Spot the organic phase onto a TLC plate and develop the plate using the TLC Mobile Phase to separate the radiolabeled product from unreacted [γ-³²P]ATP.
-
Quantification: Visualize the plate by autoradiography, scrape the spot corresponding to this compound-1-phosphate, and quantify the radioactivity using a scintillation counter.
Caption: Workflow for the Radiometric SphK2 Assay.
Fluorescence-Based Assay for SphK2 Activity using NBD-Sphinganine
This method offers a non-radioactive, high-throughput alternative. It relies on the change in fluorescence properties of a 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD)-labeled this compound upon phosphorylation.[6]
Materials:
-
Recombinant human SphK2
-
NBD-sphinganine
-
ATP
-
SphK2 Reaction Buffer (e.g., 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 200 mM KCl, 10% glycerol)[6]
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate well, add the SphK2 Reaction Buffer, recombinant SphK2 enzyme, and the test inhibitor (or vehicle control).
-
Substrate Addition: Add NBD-sphinganine to a final concentration of 10-50 µM.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Real-Time Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the change in fluorescence over time. The phosphorylation of NBD-sphinganine results in a spectral shift that can be detected by measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., excitation at 468 nm and emission at 540 nm for the substrate, and a shift to longer wavelengths for the product).
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence change over time.
Caption: Workflow for the Fluorescence-Based SphK2 Assay.
Quantitative Data
While extensive kinetic data for this compound as a substrate for SphK isoforms is not as widely published as for sphingosine, the available information and comparative data are summarized below.
Table 2: Kinetic Parameters of Sphingosine Kinase Isoforms with Different Substrates
| Enzyme | Substrate | Km (µM) | Vmax (relative) | Reference |
| Human SphK1 | Sphingosine | 6.2 | 1832 pmol/min/µg | [7] |
| Human SphK2 | Sphingosine | 4.6 | 36.98 pmol/min/µg | [7] |
| Human SphK1 | This compound | Not available | Very low | [2][3] |
| Human SphK2 | This compound | Not available | Phosphorylated | [1][8] |
Table 3: Inhibitor Potency (IC₅₀/Ki) Determined Using Sphingosine as a Substrate
| Inhibitor | Target Isoform(s) | IC₅₀ / Ki (µM) | Assay Substrate | Reference |
| DHS (Safingol) | SphK1 | Ki: 3-6 | Sphingosine | [5] |
| DMS | SphK1/SphK2 | Ki: 5 (SphK1), 12 (SphK2) | Sphingosine | [9] |
| SK1-I | SphK1 selective | Ki: 10 | Sphingosine | [10] |
| PF-543 | SphK1 selective | IC₅₀: ~0.002 | Sphingosine | [11] |
| ABC294640 | SphK2 selective | IC₅₀: ~10 | Sphingosine | [11] |
Note: The inhibitor potencies listed above were determined in assays using sphingosine as the substrate. When using this compound to assay for SphK2 inhibitors, it is recommended to perform dose-response curves to determine the IC₅₀ under these specific assay conditions.
Conclusion
The use of this compound as a substrate in sphingosine kinase assays provides a powerful approach to specifically investigate the activity of SphK2. Given the distinct and sometimes opposing roles of SphK1 and SphK2 in cellular processes, isoform-selective assays are crucial for the development of targeted therapeutics. The protocols and data presented here offer a framework for researchers to employ this compound in their studies of sphingolipid metabolism and drug discovery efforts. Further characterization of the kinetic parameters of this compound with both SphK isoforms will continue to enhance our understanding of their biological functions.
References
- 1. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 2. uniprot.org [uniprot.org]
- 3. Functional characterization of human sphingosine kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Sphinganine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of sphinganine derivatives. This compound, a key intermediate in the de novo sphingolipid biosynthesis pathway, serves as the backbone for complex sphingolipids.[1][2] The synthesis of its derivatives is crucial for developing molecular probes to study lipid metabolism, protein-lipid interactions, and cellular signaling pathways, as well as for creating potential therapeutic agents that target sphingolipid-metabolizing enzymes.[3][4]
Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in regulating numerous cellular processes, including proliferation, apoptosis, and differentiation.[5][6][7] Synthetically modified this compound analogs, such as fluorescently-labeled or azide-functionalized derivatives, allow for the visualization and tracking of these lipids within cells and the identification of their binding partners.[1][8][9]
General Synthetic Strategies
The synthesis of this compound derivatives can be approached through several strategies, each with its own advantages depending on the desired final product and research application.
-
Starting from the Chiral Pool: Readily available and inexpensive chiral molecules like L-serine or various carbohydrates are common starting points.[8][10] The synthesis of an ω-azidothis compound probe, for example, has been achieved in 13 steps starting from L-serine.[1][8] This approach leverages the inherent stereochemistry of the starting material to build the desired this compound backbone.
-
Asymmetric Synthesis: These methods establish the required stereocenters through stereoselective reactions. Techniques such as aldol (B89426) condensations, asymmetric Henry reactions, and Grignard additions to chiral imines are employed to achieve high enantioselectivity.[10]
-
Functional Group Interconversion and Derivatization: This is the most direct approach when starting with this compound or a closely related precursor. The most common derivatization is the N-acylation of the C2 amino group to form dihydroceramides. Other modifications include introducing fluorescent tags, photo-activatable groups, or clickable moieties like azides for bioorthogonal chemistry.[8][9]
Protecting Group Strategy: In multi-step syntheses of complex molecules like this compound derivatives, protecting groups are essential.[11][12] They temporarily mask reactive functional groups (like amines or hydroxyls) to prevent unwanted side reactions during a specific synthetic step.[11][13] An "orthogonal" protecting group strategy allows for the selective removal of one group in the presence of others, enabling precise control over the synthetic sequence.[13] For example, a Boc (tert-Butoxycarbonyl) group, which is acid-labile, can be used to protect an amine while other transformations are performed, and then it can be selectively removed.[14][15]
Caption: Logic of a protecting group strategy in derivative synthesis.
Signaling Pathway Context
This compound is a central molecule in the de novo synthesis of sphingolipids, which occurs primarily at the endoplasmic reticulum.[1] It is formed from the reduction of 3-ketothis compound and is subsequently N-acylated by ceramide synthases (CerS) to form dihydroceramide (B1258172). Dihydroceramide is then desaturated to form ceramide, a key signaling lipid and precursor for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[2] this compound can also be phosphorylated to form this compound-1-phosphate. The balance between these metabolites is critical for cell fate.[3]
Caption: Simplified de novo sphingolipid biosynthesis pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key this compound derivatives. A general workflow for these syntheses is outlined below.
Caption: A typical experimental workflow for organic synthesis.
Protocol 1: N-Acylation of this compound to form Dihydroceramide
This protocol describes a general method for attaching a fatty acid to the amino group of this compound, a fundamental step in creating dihydroceramide analogs. This method can be adapted for various fatty acid chain lengths.
Materials:
-
This compound
-
Carboxylic Acid (e.g., hexadecanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a mixture of anhydrous DCM and a small amount of anhydrous pyridine.
-
Coupling Agent Addition: Add a catalytic amount of DMAP to the solution. Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound starting material is consumed.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of methanol (B129727) in chloroform (B151607) or DCM to elute the final N-acyl this compound (dihydroceramide) product.
Protocol 2: Synthesis of a Fluorescent NBD-Labeled this compound
This protocol outlines the synthesis of a fluorescent this compound analog using 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which is useful for fluorescence microscopy.[16][17]
Materials:
-
This compound
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Methanol or Ethanol
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Base Addition: Add triethylamine (3.0 eq) to the solution to act as a base and scavenger for the HCl generated.
-
Labeling: In a separate vial, dissolve NBD-Cl (1.5 eq) in a small amount of methanol. Add this solution dropwise to the this compound solution while stirring. Protect the reaction from light by wrapping the flask in aluminum foil, as NBD is light-sensitive.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the formation of the fluorescent product by TLC (the product will be a bright yellow/orange spot under UV light).
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a solvent system such as DCM/methanol to isolate the NBD-sphinganine derivative.
Protocol 3: Deprotection of an N-Boc Protected this compound Derivative
This protocol is for the removal of a tert-Butoxycarbonyl (Boc) protecting group from the amino function of a this compound derivative, which is a common final step in a multi-step synthesis.[14]
Materials:
-
N-Boc protected this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
Procedure:
-
Preparation: Dissolve the N-Boc protected this compound derivative (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.[14]
-
Cooling: Cool the solution to 0 °C using an ice bath.[14]
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.[14] Be cautious as the reaction can generate gas (isobutylene and CO2).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.[14]
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).[14]
-
Removal of Excess Acid: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[14]
-
Neutralization (Optional): The resulting TFA salt can often be used directly in subsequent steps.[14] Alternatively, to obtain the free amine, dissolve the residue in DCM and wash with a mild base like saturated sodium bicarbonate solution, then dry and concentrate the organic layer.[14]
Quantitative Data Summary
The efficiency of synthetic routes can vary significantly. The table below summarizes typical yields for the described transformations, compiled from literature.[14] Actual yields will depend on reaction scale, purity of reagents, and experimental execution.
| Synthesis Type | Starting Material | Key Reagents | Typical Reaction Time | Reported Yield | Reference |
| N-Acylation | This compound | Fatty Acid, EDC, DMAP | 12-24 hours | 70-90% | General Procedure |
| NBD-Labeling | This compound | NBD-Cl, TEA | 4-6 hours | 60-80% | [16][17] |
| N-Boc Deprotection | N-Boc this compound | TFA, DCM | 1-2 hours | >95% (often quantitative) | [14] |
| Azido-Sphinganine | L-Serine | (Multi-step) | 13 Steps | ~20% (overall) | [1][8] |
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Azidothis compound enables metabolic labeling and detection of sphingolipid de novo synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. benchchem.com [benchchem.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Synthesis of fluorescence-labeled sphingosine and sphingosine 1-phosphate; effective tools for sphingosine and sphingosine 1-phosphate behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Commercial Sources and Analytical Protocols for High-Purity Sphinganine Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to commercially available high-purity sphinganine standards and their application in research and drug development. This compound (also known as dihydrosphingosine) is a critical intermediate in the de novo biosynthesis of all sphingolipids and a key signaling molecule in its own right. Accurate quantification and analysis of this compound are essential for understanding its role in various cellular processes and its implications in disease.
Commercial Availability of this compound Standards
A variety of high-purity this compound standards are available from several reputable suppliers. These standards are crucial for the accurate quantification of endogenous this compound in biological samples using mass spectrometry-based techniques. The table below summarizes the offerings from key vendors, providing a comparative overview of available this compound analogs, their purity, and pricing.
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |
| Avanti Polar Lipids (dist. by Sigma-Aldrich) | This compound (d18:0) | 860498P | >99% | 10 mg | Varies |
| This compound (d18:0) | 860498P | >99% | 25 mg | Varies | |
| This compound (d18:0) | 860498P | >99% | 100 mg | Varies | |
| This compound (d17:0) | 860654P | >99% (TLC) | - | - | |
| This compound (d20:0) | 860674P | >99% (TLC) | 5 mg | Varies | |
| This compound-d7 | 860658P | - | 1 mg | Varies | |
| Biosynth | This compound | FS16403 | - | 5 mg | $233.65 |
| This compound | FS16403 | - | 50 mg | $817.50 | |
| BroadPharm | This compound (d20:0) | BP-42454 | - | 1 mg | $180.00 |
| This compound (d20:0) | BP-42454 | - | 5 mg | $340.00 | |
| Cayman Chemical | This compound (d18:0) | 10007945 | ≥95% | 25 mg | Varies |
| This compound (d17:0) | - | ≥98% | - | - | |
| This compound (d20:0) | - | ≥98% | - | - | |
| This compound-d7 (d18:0) | 27145 | >99% deuterated | - | $237.00 | |
| MedChemExpress | This compound 1-phosphate | HY-113116 | - | 1 mg | $350.00 |
| This compound 1-phosphate | HY-113116 | - | 5 mg | $1080.00 |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing and availability. Purity information is as reported by the supplier and may be determined by various methods (e.g., TLC, HPLC).
This compound in the Sphingolipid Metabolism Pathway
This compound is a central molecule in the de novo synthesis of sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketothis compound, which is then rapidly reduced to this compound. This compound is subsequently acylated by ceramide synthases to form dihydroceramides, which are then desaturated to produce ceramides, the precursors to more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound-d7, is highly recommended for accurate quantification.
Materials and Reagents
-
High-purity this compound standard (e.g., this compound (d18:0))
-
Stable isotope-labeled internal standard (e.g., this compound-d7)
-
HPLC-grade solvents: Methanol, Chloroform (B151607), Water, Formic Acid, Acetonitrile
-
Ammonium (B1175870) formate
-
Extraction buffer: To be optimized based on sample type (e.g., for cells/tissues, a common buffer is a mixture of isopropanol, water, and ethyl acetate).
Experimental Workflow
Detailed Methodology
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS, scrape, and pellet by centrifugation.
-
For tissues, weigh and homogenize in a suitable buffer on ice.
-
For plasma/serum, use a defined volume.
-
-
Internal Standard Spiking:
-
Add a known amount of the this compound internal standard (e.g., this compound-d7) to each sample prior to extraction. The amount should be comparable to the expected endogenous levels of this compound.
-
-
Lipid Extraction:
-
A commonly used method is the Bligh and Dyer extraction:
-
To the sample, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Vortex thoroughly and incubate at room temperature for 10-20 minutes.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
-
Solvent Evaporation:
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable injection solvent, typically a mixture of mobile phases A and B used for the LC separation.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Develop a gradient elution method to separate this compound from other lipids.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific precursor-to-product ion transitions for endogenous this compound and the internal standard. For example:
-
This compound (d18:0): m/z 302.3 → 284.3
-
This compound-d7: m/z 309.3 → 291.3
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous this compound and the internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Quantify the amount of this compound in the sample by comparing this ratio to a standard curve generated using known amounts of the high-purity this compound standard.
-
Conclusion
The availability of high-purity this compound standards is paramount for accurate and reproducible research in the field of sphingolipid metabolism and signaling. This guide provides researchers with a starting point for sourcing these critical reagents and a robust protocol for their application in quantitative mass spectrometry. By employing these standards and methods, scientists can further elucidate the complex roles of this compound in health and disease, paving the way for novel therapeutic interventions.
Troubleshooting & Optimization
Troubleshooting low recovery of sphinganine during lipid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of sphinganine during lipid extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound during lipid extraction?
Low recovery of this compound can be attributed to several factors throughout the experimental workflow. These include:
-
Suboptimal Extraction Method: The choice of extraction solvent and protocol significantly impacts recovery. Due to the diverse polarity of sphingolipids, a single method may not be efficient for all species.[1] Traditional methods like Folch or Bligh-Dyer may result in diminished recovery of certain sphingoid bases.[2]
-
Sample Handling and Storage: Improper handling and storage can lead to the degradation of sphingolipids. To minimize enzymatic and oxidative degradation, it is recommended to flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C.[3][4] Repeated freeze-thaw cycles should also be avoided.[3]
-
Incomplete Cell or Tissue Lysis: Inefficient disruption of cellular membranes will result in incomplete extraction of intracellular lipids, including this compound.[5]
-
Poor Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to the loss of lipids.[1]
-
Analyte Adsorption: Sphingolipids can adsorb to the surfaces of tubes and pipette tips, leading to losses.[1]
-
Matrix Effects in Mass Spectrometry: Co-extracted substances from the biological matrix can interfere with the ionization of this compound, leading to signal suppression and inaccurate quantification.[3]
Q2: Which lipid extraction method is best suited for this compound?
The optimal method depends on the sample matrix and the other sphingolipids of interest. While a single universal protocol is challenging to define[5], some methods have shown better performance for sphingoid bases:
-
Single-Phase Butanol Extraction: This method has demonstrated good recovery for a wide range of sphingolipids, including this compound, from whole blood.[6][7]
-
Modified Bligh and Dyer/Folch Methods: These classic methods, often with modifications like acidification, are frequently used for total lipid extraction.[8][9] However, monophasic extractions using a methanol/chloroform (B151607) mixture might offer better recovery for free sphingoid bases compared to biphasic methods.[2]
-
Methyl-tert-butyl ether (MTBE) Methods: Two-phase MTBE methods have been reported to yield poor recoveries for sphingosine (B13886) and this compound.[6][7]
It is often recommended to test a few methods to determine the most efficient one for your specific application and sample type.[5]
Q3: How can I improve the recovery of this compound from my samples?
Several strategies can be employed to enhance this compound recovery:
-
Optimize Lysis: Ensure complete cell or tissue homogenization. Techniques like sonication or the use of bead beaters can be beneficial.[5]
-
Use an Appropriate Internal Standard: Spiking your sample with a stable isotope-labeled internal standard (e.g., d17:0 this compound) before extraction is crucial to account for analyte loss during sample preparation and to correct for matrix effects.[2][10]
-
Enhance Phase Separation: Centrifugation can help to achieve a clear separation between the organic and aqueous phases.[1] The addition of salt can also sharpen the interface.[11]
-
Minimize Adsorption: Using low-adsorption tubes and pipette tips can reduce the loss of lipids.[1]
-
Consider Sample Enrichment: For samples with very low concentrations of this compound, a sample enrichment step using solid-phase extraction (SPE) can be beneficial.[3][5]
-
Alkaline Hydrolysis: To reduce interference from abundant glycerophospholipids, a mild alkaline methanolysis step can be incorporated to hydrolyze them, as sphingolipids are generally stable under these conditions.[2][11]
Q4: My this compound signal is low or undetectable by LC-MS/MS. What should I check?
If you are experiencing low or no signal for this compound, consider the following troubleshooting steps:
-
Verify Instrument Performance: Inject a pure standard of this compound directly into the mass spectrometer to confirm that the instrument is functioning correctly.[3]
-
Check Chromatography: Inject the standard into the LC-MS/MS system to ensure proper chromatographic separation, peak shape, and retention time.[3]
-
Assess Extraction Efficiency: Perform a spike-recovery experiment. Compare the signal of a known amount of this compound standard spiked into the sample matrix before extraction with the signal of the same amount spiked after extraction. A significant difference indicates poor extraction recovery.[3]
-
Evaluate Matrix Effects: Dilute the sample extract to reduce the concentration of potentially interfering components.[3]
Quantitative Data Summary
Direct quantitative comparisons of this compound recovery across different methods are often specific to the study and matrix. However, the literature provides a qualitative consensus on the performance of various extraction techniques for sphingolipids.
| Extraction Method | Reported Performance for this compound/Sphingoid Bases | References |
| Single-Phase Butanol | Good recovery | [6][7] |
| Monophasic Methanol/Chloroform | Generally better recovery for free sphingoid bases than biphasic methods. | [2] |
| Biphasic (Folch/Bligh-Dyer) | Can result in diminished recovery of sphingoid bases. | [2] |
| MTBE (two-phase) | Poor recovery | [6][7] |
Experimental Protocols
Protocol 1: Single-Phase Butanol Extraction for Sphingolipids from Whole Blood
This method is adapted from previously reported protocols for plasma and serum lipidomics.[6][7]
-
To 50 µL of whole blood or plasma in a glass tube, add 20 µL of an internal standard solution.
-
Add 0.5 mL of water, 1.25 mL of methanol, and 1.25 mL of MTBE.
-
Vortex the mixture for 30 seconds. This will result in a single phase.
-
Repeat the extraction step.
-
Combine the extracts and dry them under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of methanol/MTBE (1:3, v/v) for LC-MS analysis.[6]
Protocol 2: Modified Bligh and Dyer Extraction for Total Lipids
This is a general method for the extraction of total lipids from plasma or cell pellets.[5][9]
-
To 100 µL of plasma or a homogenized cell pellet in a glass tube, add 10 µL of the internal standard mix.[5]
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.[5]
-
Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.[5]
-
Add 125 µL of water and vortex for another 30 seconds.[5]
-
Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases.[5]
-
Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube.[5]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v for LC-MS).[5]
Visualizations
A troubleshooting flowchart for low this compound recovery.
A general workflow for lipid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Lipidomics Extraction of Sphingosine and this compound from Optic Nerve for Signaling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of Sphinganine and Sphingosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of sphinganine and sphingosine (B13886).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and sphingosine, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor peak resolution or co-elution of this compound and sphingosine?
Poor resolution between this compound and sphingosine is a common challenge due to their structural similarity. Several factors can contribute to this issue.
-
Inadequate Chromatographic Selectivity: The column chemistry may not be optimal for separating these closely related analytes.
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts selectivity and retention.
-
Solution: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.[4] Modifying the mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) can also enhance peak shape and resolution.[3]
-
-
Inappropriate Flow Rate: A flow rate that is too high can lead to poor separation.[5]
-
Elevated Column Temperature: While higher temperatures can improve efficiency, they may sometimes reduce selectivity for certain analytes.[6]
-
Solution: Experiment with different column temperatures. A lower temperature may increase retention and improve resolution between this compound and sphingosine.[6]
-
Q2: My peaks for this compound and sphingosine are tailing or fronting. What can I do to improve peak shape?
Poor peak shape is a frequent problem in lipid chromatography and can affect accurate quantification.
-
Column Contamination: Accumulation of matrix components on the column can lead to peak tailing.[4]
-
Solution: Implement a robust column washing protocol after each analytical run. If the issue persists, consider replacing the column.[4]
-
-
Secondary Interactions: The analytes may be interacting with active sites on the stationary phase, causing peak tailing.
-
Solution: Add a small percentage of a competing acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to minimize these interactions.[4]
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, such as fronting or splitting.[4]
-
Solution: Reconstitute the sample in a solvent that is as close as possible in composition to the initial mobile phase.[4]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[4]
Q3: I am experiencing low sensitivity or ion suppression in my LC-MS/MS analysis. How can I address this?
Ion suppression is a common matrix effect in LC-MS/MS analysis that can significantly impact sensitivity and reproducibility.
-
Matrix Interferences: Co-eluting compounds from the sample matrix can compete with the analytes for ionization, reducing their signal intensity.
-
Solution 1: Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. A modified Bligh and Dyer method is often used for sphingolipid extraction.[1]
-
Solution 2: Enhance Chromatographic Separation: If interfering compounds cannot be completely removed during sample preparation, optimize the chromatography to separate them from the analyte peaks.[4] This can be achieved by adjusting the gradient or using a different column chemistry (e.g., switching from reversed-phase to HILIC).[3][4]
-
-
Suboptimal Ionization Conditions: The electrospray ionization (ESI) source parameters may not be optimized for this compound and sphingosine.
-
Solution: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for your analytes of interest. Sphingolipids like this compound and sphingosine ionize well in positive ion mode, typically forming [M+H]+ ions.[7]
-
Q4: My retention times are drifting between injections. What is the cause and how can I fix it?
Retention time drift can compromise peak identification and quantification.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the column equilibration time between runs to ensure a stable starting point.[4]
-
-
Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[4]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Monitor column performance by tracking retention times, peak shapes, and back pressure. Replace the column if a significant deterioration in performance is observed.[8]
-
-
Pump Issues: Leaks or malfunctioning pump seals can lead to inconsistent mobile phase delivery.[8]
-
Solution: Regularly inspect the HPLC system for leaks, especially around fittings and pump seals. A buildup of salt crystals can indicate a leak.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a major challenge in the LC-MS/MS quantification of this compound?
A significant challenge is the potential for isotopic interference from the much more abundant sphingosine. The [M+2] isotope of sphingosine has the same mass-to-charge ratio as the monoisotopic peak of this compound.[9] Therefore, chromatographic separation of these two compounds is crucial for accurate quantification of this compound.[9]
Q2: What type of chromatography is best suited for separating this compound and sphingosine?
Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for the separation of this compound and sphingosine, as it effectively separates lipids based on the length and saturation of their acyl chains.[9] Hydrophilic interaction liquid chromatography (HILIC) can also be a valuable alternative, offering different selectivity based on the polarity of the head groups.[3]
Q3: What are typical sample preparation methods for analyzing this compound and sphingosine from biological matrices?
Commonly used methods involve lipid extraction to isolate the analytes from the complex biological matrix.
-
Modified Bligh and Dyer Method: This is a liquid-liquid extraction technique using a chloroform (B151607) and methanol (B129727) mixture to partition lipids.[1]
-
Methyl-tert-butyl ether (MTBE) Extraction: This method is also used for lipid extraction from biological samples like aqueous humor.[10]
-
Methanol Precipitation: For some applications, simple protein precipitation with methanol can be sufficient, followed by direct analysis of the supernatant.
Q4: What are the expected mass transitions for this compound and sphingosine in positive ion mode ESI-MS/MS?
In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), sphingolipids typically fragment to produce a characteristic product ion.
-
Sphingosine (d18:1): The precursor ion is [M+H]+ at m/z 300.3. A common product ion is m/z 264.3, corresponding to the loss of two water molecules.[7]
-
This compound (d18:0): The precursor ion is [M+H]+ at m/z 302.3. A common product ion is m/z 266.3, also corresponding to the loss of two water molecules.[7]
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for this compound and Sphingosine Analysis
| Parameter | This compound (SPA) | Sphingosine (SPH) | Reference |
| Precursor Ion (m/z) | 302.3 | 300.3 | [7] |
| Product Ion (m/z) | 266.3 | 264.3 | [7] |
| Internal Standard | C17-Sphingosine | C17-Sphingosine | [11] |
Table 2: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Chromolith HighResolution RP-18e (100-4.6 mm) | C18 Reversed-Phase |
| Mobile Phase | Methanol:5 mM potassium phosphate (B84403) buffer pH 7 (90:10 v/v) | Gradient elution with acetonitrile (B52724) and water containing 0.2% formic acid and 200 mM ammonium formate |
| Flow Rate | 1 mL/min | Not specified |
| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) after OPA derivatization | Tandem Mass Spectrometry (MS/MS) |
| Reference | [2][12] | [3] |
Experimental Protocols
Protocol 1: Lipid Extraction from Serum (Adapted from[2])
-
To a serum sample, add 2 mL of isopropanol:ethyl acetate (B1210297) (15:85 v/v).
-
Vortex the mixture for 30 seconds.
-
Centrifuge for 5 minutes at 3000 x g.
-
Transfer the upper liquid phase to a new glass tube.
-
To the remaining lower pellet phase, add 100 µL of formic acid (98%) and 2 mL of isopropanol:ethyl acetate (15:85 v/v).
-
Vortex for 30 seconds and centrifuge for 5 minutes at 2500 x g.
-
Combine the upper liquid phase with the initial extract from step 4.
-
Dry the combined extract at 60 °C in a vacuum centrifuge.
-
Dissolve the dried lipids in 50 µL of methanol for analysis.
Protocol 2: UHPLC-MS/MS Analysis (General approach based on[1][3])
-
Sample Preparation: Extract lipids from the biological sample using an appropriate method (e.g., modified Bligh and Dyer).[1] Reconstitute the dried extract in a solvent compatible with the initial mobile phase.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Analyze the column eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[7]
-
Monitor the specific precursor-to-product ion transitions for this compound and sphingosine (see Table 1).
-
Use an appropriate internal standard (e.g., C17-sphingosine) for accurate quantification.[11]
-
Visualizations
Caption: Experimental workflow for the analysis of this compound and sphingosine.
Caption: Troubleshooting decision tree for chromatographic issues.
References
- 1. Optimized Lipidomics Extraction of Sphingosine and this compound from Optic Nerve for Signaling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Quantification of Sphingosine and this compound from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Sphingosine and this compound from the Aqueous Humor for Signaling Studies Using Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Mass Spectrometric Detection of Sphinganine
Welcome to the technical support center for the mass spectrometric detection of sphinganine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the analysis of this important sphingolipid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the mass spectrometric detection of this compound?
A1: The most significant sources of interference in the mass spectrometric detection of this compound are:
-
Isotopic Interference from Sphingosine (B13886): Sphingosine is often more abundant than this compound in biological samples. The [M+2] isotope of sphingosine has the same nominal mass-to-charge ratio (m/z) as the monoisotopic peak of this compound, leading to potential overestimation of this compound concentration.[1]
-
Isobaric Interference from other Lipids: Other lipid species in the sample matrix may have the same nominal mass as this compound, leading to co-elution and inaccurate quantification if not chromatographically resolved.
-
Matrix Effects: Components of the biological matrix can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[2]
Q2: How can I differentiate this compound from sphingosine in my LC-MS/MS analysis?
A2: Differentiating this compound from sphingosine is critical for accurate quantification. This can be achieved through:
-
Chromatographic Separation: Utilizing a well-optimized liquid chromatography (LC) method is the most effective way to separate this compound and sphingosine. Reversed-phase chromatography (e.g., with a C18 or C8 column) can effectively separate these two molecules based on the slight difference in polarity due to the double bond in sphingosine.[3][4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can resolve the small mass difference between the [M+H]+ ion of this compound and the [M+2+H]+ isotopic ion of sphingosine, although chromatographic separation is still recommended for robust quantification.
-
Tandem Mass Spectrometry (MS/MS): By selecting specific precursor and product ion transitions for each molecule, you can enhance specificity. However, since the fragmentation patterns are similar, chromatographic separation remains crucial.
Q3: What are the characteristic m/z values for this compound and sphingosine in positive ion mode?
A3: In positive ion mode electrospray ionization (ESI), this compound and sphingosine are typically detected as protonated molecules [M+H]+. Their characteristic m/z values and fragmentation patterns are summarized in the table below.
Quantitative Data Summary
| Analyte | Precursor Ion [M+H]+ (m/z) | Major Product Ions (m/z) | Common Interferences |
| This compound (d18:0) | 302.3 | 284.3 ([M+H-H₂O]⁺), 266.3 ([M+H-2H₂O]⁺) | Isotopic peak of Sphingosine ([M+2+H]⁺ at m/z 302.3) |
| Sphingosine (d18:1) | 300.3 | 282.3 ([M+H-H₂O]⁺), 264.3 ([M+H-2H₂O]⁺) | - |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks for this compound, which can compromise integration and quantification.
-
Potential Causes & Solutions:
-
Secondary Interactions with Stationary Phase: this compound's primary amine group can interact with residual silanols on silica-based columns, causing peak tailing.
-
Solution: Use a mobile phase with a low concentration of an acidic modifier like formic acid (0.1-0.2%) to protonate the silanols and reduce these interactions. Consider using an end-capped column or a column with a different stationary phase chemistry.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Reconstitute the sample in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase.[2]
-
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Symptom: Weak or no detectable signal for this compound.
-
Potential Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, reducing its signal.
-
Solution: Improve sample preparation to remove interfering substances like phospholipids. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[2] Modify the LC gradient to better separate this compound from the suppressive matrix components.
-
-
Suboptimal MS Parameters: Incorrect source and compound-dependent parameters will lead to poor sensitivity.
-
Solution: Optimize MS parameters, including spray voltage, gas flows, and source temperature. Optimize the collision energy and declustering potential specifically for the this compound precursor-product ion transition.[2]
-
-
Sample Degradation: Sphingolipids can be unstable if not handled and stored properly.
-
Solution: Ensure samples are processed promptly and stored at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Issue 3: Inaccurate Quantification
-
Symptom: High variability in quantitative results or results that are not consistent with expectations.
-
Potential Causes & Solutions:
-
Isotopic Interference from Sphingosine: As mentioned, the [M+2] isotope of sphingosine can artificially inflate the this compound signal.
-
Solution: Ensure baseline chromatographic separation of this compound and sphingosine. If complete separation is not achieved, a correction for the isotopic contribution of sphingosine to the this compound signal may be necessary.[1]
-
-
Lack of an Appropriate Internal Standard: Variations in sample preparation and matrix effects can lead to inaccurate quantification without a suitable internal standard.
-
Solution: Use a stable isotope-labeled internal standard for this compound (e.g., d7-sphinganine). If not available, a close structural analog that co-elutes with the analyte can be used. The internal standard should be added at the beginning of the sample preparation process.
-
-
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Cultured Cells
This protocol is a general guideline for the extraction of sphingolipids, including this compound, from cultured cells.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol (B129727) to each well of a 6-well plate and scrape the cells. Transfer the cell suspension to a glass tube.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard solution (e.g., d7-sphinganine) to the cell lysate.
-
Phase Separation: Add 2 mL of chloroform (B151607) and vortex thoroughly. Add 1 mL of water and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method for the analysis of this compound. Optimization may be required for specific instrumentation and sample types.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 302.3 -> 284.3
-
Sphingosine: 300.3 -> 282.3
-
d7-Sphinganine (IS): 309.3 -> 291.3
-
-
Instrument Parameters: Optimize source voltage, gas flows, and temperatures according to the manufacturer's recommendations for your specific instrument.
-
Visualizations
This compound Metabolism Pathways
The following diagrams illustrate the key metabolic pathways involving this compound.
Caption: De Novo synthesis pathway of this compound and its conversion to ceramide.[5]
Caption: The salvage pathway for recycling sphingolipids back to ceramide.[6][7]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
References
- 1. Quantification of sphingosine and this compound from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. De-novo sphingolipid synthesis pathway [pfocr.wikipathways.org]
- 6. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prevent degradation of sphinganine samples during storage
Technical Support Center: Sphinganine Sample Integrity
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound samples during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound degradation is primarily driven by chemical instability and, in biological samples, enzymatic activity. Key factors include:
-
Temperature: Elevated temperatures accelerate chemical degradation.
-
Oxidation: Like other lipids, this compound can be susceptible to oxidation, especially with prolonged exposure to air (oxygen).[1]
-
pH: Exposure to alkaline conditions can lead to the degradation of this compound.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can compromise sample integrity by increasing the chance of oxidation and, in biological samples, releasing degradative enzymes.[1]
-
Light Exposure: Storing samples in clear containers exposed to light can contribute to degradation.[1]
-
Enzymatic Activity: In unpurified biological samples (e.g., tissue homogenates, plasma), endogenous enzymes can remain active if not properly handled and stored, leading to metabolic conversion of this compound.[1]
Q2: What is the optimal temperature and physical form for long-term storage of this compound?
A2: For optimal long-term stability, this compound should be stored as a solid powder at -20°C or, ideally, at -80°C.[1] When stored as a solid at -20°C, it can be stable for at least four years.
Q3: I need to work with this compound in a solution. How should I store the stock solution?
A3: Stock solutions are less stable than the solid form and should be stored with care. Prepare stock solutions in high-purity solvents like ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). For best results, aliquot the stock solution into single-use, airtight glass vials with Teflon-lined caps (B75204) and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.
Q4: Can I store my this compound samples in plastic tubes?
A4: It is strongly recommended to use glass containers with Teflon-lined closures for storing this compound, especially when dissolved in organic solvents.[3][4] Plastic or polymer materials can leach impurities into the solvent, potentially contaminating your sample and interfering with downstream analyses.[4]
Q5: How do multiple freeze-thaw cycles affect my this compound samples?
A5: Multiple freeze-thaw cycles should be strictly avoided as they significantly compromise sample stability. These cycles can increase the risk of chemical degradation through oxidation and hydrolysis.[1] In biological samples, they can disrupt cellular structures, releasing enzymes that can metabolize this compound.[1] To avoid this, it is best practice to aliquot samples into single-use volumes before freezing.
Troubleshooting Guide: Inconsistent Experimental Results
If you are experiencing inconsistent results in your experiments, consider the following potential issues related to sample stability.
| Observed Problem | Potential Cause Related to Storage/Handling | Recommended Solution |
| Low or No Signal (LC-MS/MS) | Sample Degradation: The this compound may have degraded due to improper storage temperature, exposure to light/oxygen, or use of an old stock solution. | Prepare a fresh working solution from a properly stored, solid stock of this compound. Ensure all solutions are stored at -20°C or -80°C in airtight, light-protected glass vials.[1] |
| Analyte Adsorption: this compound may have adsorbed to the surface of plastic storage tubes or pipette tips. | Use low-adsorption plasticware or, preferably, silanized glassware to minimize lipid loss.[1] | |
| Variable Results Between Aliquots | Inconsistent Storage: Different aliquots may have been subjected to varying numbers of freeze-thaw cycles or stored under different conditions. | Always aliquot stock solutions into single-use vials immediately after preparation to ensure uniform treatment. |
| Solvent Evaporation: If vials are not sealed properly, solvent can evaporate over time, concentrating the sample and leading to inaccurate measurements. | Use high-quality glass vials with Teflon-lined caps to ensure an airtight seal. Store at sub-zero temperatures to minimize evaporation.[4] | |
| Appearance of Unexpected Peaks | Degradation Products: New peaks may correspond to oxidized or hydrolyzed forms of this compound. | Review storage procedures. Consider purging vials with an inert gas (argon or nitrogen) before sealing to minimize oxidation, especially for long-term storage.[3] |
| Contamination: Impurities may have leached from plastic storage containers. | Switch to glass vials for all organic solvent-based solutions.[4] |
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound to ensure maximum stability.
| Parameter | Recommendation for Solid Form | Recommendation for Solution |
| Storage Temperature | -20°C or -80°C | -80°C (long-term) or -20°C (short-term)[5] |
| Expected Stability | ≥ 4 years at -20°C | Up to 6 months at -80°C; up to 1 month at -20°C |
| Container Type | Glass vial with Teflon-lined cap | Glass vial with Teflon-lined cap[3][4] |
| Atmosphere | Standard air (sealed) | Purge with inert gas (Argon/Nitrogen) before sealing[3] |
| Freeze-Thaw Cycles | N/A (allow to reach room temp before opening)[4] | Avoid; aliquot into single-use vials |
| Recommended Solvents | N/A | Ethanol, DMF, DMSO |
Experimental Protocol: Assessing this compound Stability
This protocol provides a framework for evaluating the stability of a this compound stock solution under different storage conditions.
1. Objective: To determine the degradation rate of this compound in a methanolic solution when stored at different temperatures over a 4-week period.
2. Materials:
-
D-erythro-sphinganine (powder)
-
D-erythro-sphinganine-d7 (internal standard)
-
LC-MS grade methanol (B129727)
-
2 mL amber glass vials with Teflon-lined screw caps
-
Calibrated analytical balance
-
Micropipettes
-
Vortex mixer
-
Freezers/refrigerators set to: -80°C, -20°C, and 4°C
-
LC-MS/MS system with a C18 reversed-phase column
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound powder and dissolve it in 10 mL of LC-MS grade methanol to create a 100 µg/mL primary stock solution.
-
Vortex thoroughly until fully dissolved.
-
-
Aliquoting:
-
Dispense 200 µL aliquots of the primary stock solution into 40 amber glass vials.
-
Purge each vial with nitrogen gas for 10 seconds before tightly sealing the cap.
-
-
Storage:
-
Label the vials clearly.
-
Place 10 vials at -80°C, 10 vials at -20°C, 10 vials at 4°C, and 10 vials at room temperature (as a stress condition).
-
-
Time Point Analysis:
-
Time 0: Immediately analyze three aliquots from the room temperature set to establish the baseline concentration.
-
Weekly Analysis: At the end of week 1, 2, 3, and 4, retrieve three vials from each temperature condition.
-
Allow vials to equilibrate to room temperature before opening.
-
-
Sample Preparation for LC-MS/MS:
-
Prepare a working solution from each vial by diluting 10 µL of the stock into 980 µL of methanol.
-
Add 10 µL of a 1 µg/mL this compound-d7 internal standard solution to each diluted sample.
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Use Multiple Reaction Monitoring (MRM) mode to quantify the peak area of this compound and the this compound-d7 internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the this compound peak area to the internal standard peak area for each sample.
-
Normalize the ratios at each time point to the average ratio from Time 0.
-
Calculate the percentage of remaining this compound at each time point for each storage condition.
-
Plot the percentage of this compound remaining versus time for each temperature.
-
Visualizing Degradation Factors and Prevention
The following diagram illustrates the key factors that contribute to the degradation of this compound samples and the corresponding preventative measures that should be taken to ensure sample integrity.
Caption: Factors causing this compound degradation and corresponding preventative actions.
References
Technical Support Center: Enhancing Low-Level Sphinganine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of low-level sphinganine detection.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process for this compound analysis.
1. Issue: Poor Signal-to-Noise Ratio for this compound Peak
-
Question: My this compound peak is barely distinguishable from the baseline noise. What can I do to improve the signal-to-noise ratio?
-
Answer: A low signal-to-noise ratio can be caused by several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:
-
Optimize Sample Preparation:
-
Increase Sample Concentration: If feasible, start with a larger amount of the biological sample to increase the final concentration of this compound in the extract.
-
Improve Extraction Efficiency: Ensure you are using an optimal extraction method. A single-phase butanol extraction has shown good recoveries for sphingolipids.[1] Consider alkaline hydrolysis to reduce interfering glycerophospholipids.[2][3]
-
-
Enhance Detection with Derivatization:
-
Derivatization can significantly improve the ionization efficiency and chromatographic retention of this compound. Common derivatization agents include o-phthalaldehyde (B127526) (OPA) for fluorescence detection and phenylisothiocyanate (PITC) for LC-MS analysis.[3][4]
-
-
Refine LC-MS/MS Parameters:
-
Optimize Ionization Source Settings: Adjust parameters such as spray voltage, capillary temperature, and gas flows to maximize the ionization of the this compound derivative.
-
Select Appropriate MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound. For underivatized this compound, a common transition is the fragmentation of the protonated molecule to a product ion corresponding to the loss of water.[5]
-
Use High-Resolution Mass Spectrometry: High-resolution instruments can help distinguish the analyte signal from background noise, thereby improving the signal-to-noise ratio.[1][6]
-
-
2. Issue: High Background Noise in this compound Analysis
-
Question: I'm observing a high background signal in my chromatogram, which is interfering with the detection of my low-level this compound peak. What are the likely causes and solutions?
-
Answer: High background noise often originates from the sample matrix, contaminated solvents, or the analytical system itself.
-
Minimize Matrix Effects:
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds like phospholipids (B1166683).[7]
-
Alkaline Methanolysis: An alkaline methanolysis step can be effective in degrading interfering phospholipids.[3]
-
-
Check for Contamination:
-
Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).
-
Clean the LC-MS System: A contaminated system can be a source of high background. Flush the LC system and clean the mass spectrometer's ion source.
-
-
Optimize Chromatographic Separation:
-
3. Issue: Low Recovery of this compound During Sample Preparation
-
Question: My recovery of this compound after sample extraction is consistently low. How can I improve this?
-
Answer: Low recovery is a common issue in lipidomics and can be attributed to the extraction method, sample handling, or adsorption to surfaces.
-
Evaluate Extraction Method:
-
Optimize Extraction Conditions:
-
Temperature and Time: The temperature and duration of the extraction can impact recovery. A warm extraction (e.g., 38°C for 1 hour) has been shown to be effective.[3]
-
-
Use an Internal Standard:
-
4. Issue: Inconsistent this compound Quantification
-
Question: I'm seeing significant variability in my quantitative results for this compound across different sample preparations. What could be causing this inconsistency?
-
Answer: Inconsistent quantification can stem from variability in sample preparation, instrument performance, or the calibration curve.
-
Standardize Sample Preparation:
-
Precise Pipetting: Ensure accurate and consistent pipetting of samples, internal standards, and solvents.
-
Consistent Incubation Times: Maintain uniform incubation times and temperatures for all samples during extraction and derivatization steps.
-
-
Ensure Instrument Stability:
-
System Suitability Tests: Regularly perform system suitability tests to monitor the performance of the LC-MS system.
-
Column Equilibration: Ensure the column is properly equilibrated before each injection.
-
-
Validate Calibration Curve:
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects.
-
Appropriate Concentration Range: The calibration curve should bracket the expected concentration of this compound in the samples.
-
-
FAQs
This section provides answers to frequently asked questions regarding the sensitive detection of this compound.
1. What is the most effective derivatization agent for enhancing this compound sensitivity in LC-MS?
For LC-MS analysis, derivatization with phenylisothiocyanate (PITC) to form phenylthiourea (B91264) derivatives can enhance the sensitivity of non-phosphorylated sphingoid bases.[3] However, a careful optimization of the chromatographic method and MS parameters can sometimes provide sufficient sensitivity without derivatization.[3] For fluorescence detection, o-phthalaldehyde (OPA) is a commonly used and effective derivatization reagent.[4][11]
2. What are the optimal LC-MS/MS parameters for low-level this compound detection?
Optimal parameters can vary between instruments, but here are some general guidelines:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of this compound.[5][8]
-
Column: A C18 reversed-phase column is commonly used.[1] For separating polar sphingolipids, a HILIC column can be advantageous.[8]
-
Mobile Phase: A common mobile phase combination is a gradient of acetonitrile (B52724) and water containing a small amount of an additive like formic acid to improve ionization.[1][8]
-
MRM Transitions: For underivatized this compound (m/z 302.3), characteristic product ions are often observed at m/z 284.3 (loss of H₂O) and m/z 266.3 (further loss of H₂O).[5][12]
3. How can I minimize ion suppression effects for this compound analysis?
Ion suppression, a common form of matrix effect in LC-MS, can significantly reduce the sensitivity of this compound detection. To minimize this:
-
Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove phospholipids and other interfering matrix components.[7]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting, ion-suppressing compounds. A longer gradient or a column with different selectivity can be beneficial.[3]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may also lower the this compound concentration below the detection limit.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for ion suppression.[10]
Data Presentation
Table 1: Comparison of Extraction Methods for this compound Recovery
| Extraction Method | Key Solvents | Reported Recovery | Reference |
| Single-Phase Butanol | Butanol, Methanol | Good for a wide range of sphingolipids | [1] |
| Folch | Chloroform, Methanol | Widely used, but may have lower recovery for some polar sphingolipids | [3][7][9] |
| Bligh & Dyer | Chloroform, Methanol, Water | Similar to Folch, with adjustments in solvent ratios | [3][7][9] |
| Single-Phase Methanol/Chloroform | Methanol, Chloroform | Effective, especially when combined with alkaline methanolysis | [3] |
Table 2: Reported Limits of Detection (LOD) for this compound
| Analytical Method | Derivatization | Reported LOD | Reference |
| HPLC-ESI-MS/MS | None | 21 fmol | [11] |
| HPLC with Fluorescence Detection | o-phthalaldehyde (OPA) | 3.0 ng | [4] |
Experimental Protocols
Protocol 1: Single-Phase Butanol Extraction for Sphingolipids
This protocol is adapted from a method demonstrating good recovery for a broad range of sphingolipids.[1]
-
Sample Preparation: To 50 µL of plasma or serum, add an internal standard cocktail containing a known amount of C17-sphinganine.
-
Solvent Addition: Add 500 µL of a 1-butanol/methanol (1:1, v/v) solution.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., mobile phase A).
Protocol 2: Derivatization of this compound with o-Phthalaldehyde (OPA) for Fluorescence Detection
This protocol is based on a method for enhancing the detection of sphingosine (B13886) and this compound.[4]
-
Lipid Extract Preparation: Start with the dried lipid extract obtained from a suitable extraction method.
-
Dissolution: Dissolve the dried lipids in 50 µL of methanol.
-
OPA Reagent Preparation: Prepare the OPA reagent by dissolving 5 mg of OPA in 95 µL of ethanol (B145695) and 5 µL of 2-mercaptoethanol, then adding this to 9.9 mL of 3% boric acid in water, adjusted to pH 10.5 with KOH.
-
Derivatization Reaction: Add 50 µL of the OPA reagent to the dissolved lipid extract.
-
Incubation: Incubate the mixture for 5 minutes at room temperature.
-
Dilution: Add 900 µL of methanol:5 mM potassium phosphate (B84403) buffer (90:10, v/v, pH 7.0).
-
Filtration: Filter the sample through a 0.22 µm filter before injection into the HPLC system.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Derivatization of this compound with PITC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Quantification of Sphingosine and this compound from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Sphinganine in Whole Blood
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of sphinganine in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Issue 1: Low this compound Signal Intensity or Signal Suppression
Q: My this compound signal is much lower than expected. What could be the cause and how can I fix it?
A: Low signal intensity is a common problem often attributed to matrix effects, where co-eluting endogenous components from the whole blood matrix suppress the ionization of this compound.[1] Whole blood is a complex matrix containing numerous components that can interfere with analysis.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering substances like phospholipids, which are a major source of matrix effects.
-
Extraction Method: A single-phase butanol extraction method has shown good recovery for sphingolipids from whole blood.[2][3] The modified MTBE method showed little improvement for this compound recovery compared to the single-phase butanol method.[2][4]
-
Alkaline Hydrolysis: This technique can be used to eliminate abundant phospholipids.[4] However, this compound levels have been observed to decrease significantly after alkaline treatment, so this step should be carefully evaluated.[2][5]
-
Protein Precipitation: This is a rapid and non-specific method for sample cleanup. For serum samples, which have a similar matrix, mixing 20 μL of the sample with 200 μL of methanol (B129727) containing an internal standard has been used effectively.[6]
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.
-
Column Choice: A C8 or C18 reversed-phase column is commonly used for sphingolipid separation.[7]
-
Gradient Optimization: A linear gradient from 60% B to 100% B over 10 minutes, a 5-minute hold at 100% B, and a 5-minute re-equilibration is a representative method.[8] Mobile phases often consist of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[7]
-
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects.[7][8]
Issue 2: High Variability in Results (Poor Precision)
Q: I'm observing significant variability between my replicate injections and samples. What is causing this and how can I improve precision?
A: High variability, expressed as a high relative standard deviation (RSD), can be due to inconsistent sample preparation, matrix effects, or instrument instability.[2][9]
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure every step of the extraction protocol is performed consistently for all samples.[9] Adding the internal standard at the beginning of the sample preparation process helps to account for variability in extraction efficiency.[9]
-
Internal Standard Selection: The choice of internal standard significantly impacts precision.[8]
-
SIL Internal Standards: Using a stable isotope-labeled internal standard like D-erythro-sphinganine-d7 is highly recommended as it closely mimics the behavior of the endogenous analyte, leading to better correction and lower coefficients of variation.[8][9]
-
Odd-Chain Length Standards: If a SIL standard is not available, odd-chain length standards (e.g., C17 this compound) can be a cost-effective alternative.[7][8]
-
-
Evaluate Matrix Effects: Inconsistent matrix effects between samples can lead to high variability. When the volume of whole blood is greater than 50 μl, the peak response may no longer be linear, indicating significant matrix effects.[2][4]
-
Check Instrument Performance: Regularly perform system suitability tests by injecting a standard mixture to ensure consistent retention times, peak shapes, and signal intensities.[9]
Issue 3: Poor Peak Shape (Tailing or Fronting)
Q: The chromatographic peak for this compound is tailing or fronting, which is affecting my integration and quantification. What should I do?
A: Asymmetrical peaks can lead to inaccurate quantification.[9] This can be caused by issues with the chromatography method or the analytical column.
Troubleshooting Steps:
-
Check Mobile Phase Composition: Ensure the mobile phase pH is appropriate for this compound and that additives like formic acid are at the correct concentration to improve peak shape.[6]
-
Inspect the Analytical Column: The column may be overloaded or contaminated.
-
Sample Dilution: Try diluting the sample to see if the peak shape improves.
-
Column Washing: Wash the column with a strong solvent to remove any contaminants.
-
Column Replacement: If the problem persists, the column may need to be replaced.
-
-
Optimize Gradient Elution: Adjust the gradient slope to ensure that this compound elutes in a sharp band.[8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis in whole blood?
A1: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting components from the sample matrix.[1] In whole blood, these interfering components can include phospholipids, proteins, and salts.[1] This can lead to inaccurate and imprecise results if not properly addressed.[1]
Q2: Why is whole blood a challenging matrix for this compound analysis?
A2: Whole blood is a complex biological matrix containing a high concentration of various components like red blood cells, white blood cells, platelets, and plasma.[10] This complexity leads to a higher likelihood of matrix effects compared to simpler matrices like plasma or serum.[2] However, whole blood can be advantageous as it contains higher concentrations of most sphingolipids compared to paired plasma, and individual variations may be lower.[4][10]
Q3: What is the best type of internal standard to use for this compound analysis?
A3: Stable isotope-labeled (SIL) internal standards, such as D-erythro-sphinganine-d7, are considered the gold standard.[7][8] They are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.[8] Their key advantage is that they have nearly identical physicochemical properties to their endogenous counterparts, ensuring they co-elute and experience the same extraction recovery and ionization efficiency.[8]
Q4: How should I prepare my whole blood sample for this compound analysis?
A4: A robust sample preparation protocol is crucial for minimizing matrix effects. A common workflow involves:
-
Addition of Internal Standard: A known amount of a suitable internal standard is added to the whole blood sample.[8]
-
Lipid Extraction: A single-phase butanol extraction method has demonstrated good recoveries for sphingolipids from whole blood.[2][4] Alternatively, a liquid-liquid extraction using a chloroform:methanol mixture can be performed.[8]
-
Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system, such as methanol.[8]
Q5: How can I assess the extent of matrix effects in my assay?
A5: Matrix effects can be evaluated quantitatively by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[11] A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q6: What are the typical LC-MS/MS parameters for this compound analysis?
A6: A common setup includes:
-
Chromatography: Reversed-phase chromatography with a C8 or C18 column.[7]
-
Mobile Phases: A gradient elution with acetonitrile and water, often containing additives like formic acid to improve ionization.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is typically used for targeted quantification.[7] A common MRM transition for this compound involves the neutral loss of water from the protonated molecule.[8]
Data Presentation
Table 1: Comparison of Sphingolipid Extraction Methods from Whole Blood
| Extraction Method | Analyte | Recovery | Reference |
| Single-Phase Butanol | This compound | Good | [2][4] |
| Modified MTBE | This compound | Little improvement over butanol method | [2][4] |
| Single-Phase Butanol | Sphingosine | Good | [2][4] |
| Modified MTBE | Sphingosine | Little improvement over butanol method | [2][4] |
| Single-Phase Butanol | This compound-1-P | Good | [2][4] |
| Modified MTBE | This compound-1-P | Enhanced | [2][4] |
| Single-Phase Butanol | Sphingosine-1-P | Good | [2][4] |
| Modified MTBE | Sphingosine-1-P | Enhanced | [2][4] |
Table 2: Performance Characteristics of Different Internal Standard Types for Sphingolipid Analysis
| Internal Standard Type | Example | Key Advantages | Key Disadvantages | Reference |
| Stable Isotope-Labeled (SIL) | D-erythro-sphinganine-d7 | Co-elutes with analyte, experiences identical matrix effects, provides highest accuracy and precision. | Higher cost. | [7][8] |
| Odd-Chain Length | C17 this compound | More cost-effective, not naturally present in high levels in most mammalian samples. | May not perfectly mimic the analyte's behavior in all matrices. | [7][8] |
Experimental Protocols
Protocol 1: Single-Phase Butanol Extraction of this compound from Whole Blood
This protocol is based on methodologies described for sphingolipid extraction from whole blood.[2][4]
Materials:
-
Whole blood sample
-
Internal Standard solution (e.g., D-erythro-sphinganine-d7 in methanol)
-
1-Butanol
-
Methanol
-
Water (LC-MS grade)
Procedure:
-
To a 50 µL whole blood sample, add a known amount of the internal standard solution.
-
Add 1 mL of a 1-butanol:methanol (1:1, v/v) solution.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
Protocol 2: Representative LC-MS/MS Method for this compound Analysis
This is a generalized LC-MS/MS method for the separation and detection of sphingolipids.[7][8]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For this compound, a common transition is the neutral loss of water from the protonated molecule.[8]
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. preprints.org [preprints.org]
- 6. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Artifact formation during derivatization of sphinganine for GC-MS
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of sphinganine. This resource provides troubleshooting guidance and answers to frequently asked questions regarding artifact formation during the derivatization of this compound.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the trimethylsilyl (B98337) (TMS) derivatization of this compound for GC-MS analysis.
Problem: Multiple Peaks in the Chromatogram for a Single this compound Standard
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Derivatization | This compound has three active hydrogens (two hydroxyls and one amine) that require derivatization. Incomplete reaction can lead to the formation of mono-, di-, and tris-TMS derivatives, each appearing as a separate peak. To ensure complete derivatization, optimize the reaction conditions. Increase the reaction temperature (e.g., to 70-80°C) and/or extend the reaction time (e.g., to 30-60 minutes).[1] Ensure a sufficient excess of the silylating reagent (e.g., a 2:1 molar ratio of BSTFA to active hydrogens).[1] The use of a catalyst, such as trimethylchlorosilane (TMCS), can also enhance the reactivity of the silylating agent, particularly for sterically hindered groups.[1] |
| Presence of Moisture | Silylating reagents are highly sensitive to moisture. The presence of water in the sample or solvent will consume the reagent and can lead to the hydrolysis of the TMS derivatives, resulting in multiple peaks corresponding to partially derivatized or underivatized this compound.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be dried completely, for instance by lyophilization or under a stream of nitrogen, before adding the derivatization reagent.[2] |
| Artifact Formation from Reagent Byproducts | The derivatization reaction itself can produce byproducts that may appear as extra peaks in the chromatogram. For example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent. While its byproducts are generally volatile, they can sometimes interfere with the analysis of early-eluting peaks.[3] If byproduct interference is suspected, consider using a different silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which is reported to be more volatile.[2] |
| Thermal Degradation in the GC Inlet | High temperatures in the GC inlet can sometimes cause the degradation of derivatized analytes, leading to the appearance of extra peaks. This is a potential issue for complex molecules. While specific data on the thermal degradation of TMS-sphinganine is limited, it is a factor to consider. If degradation is suspected, try lowering the injector temperature. |
Experimental Workflow for Troubleshooting Multiple Peaks
Caption: Troubleshooting workflow for multiple peaks in GC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected derivative of this compound after trimethylsilylation?
A1: The expected product is the fully derivatized tris-trimethylsilyl (tris-TMS) this compound. In this molecule, all three active hydrogens on the two hydroxyl groups and the primary amine group are replaced by a trimethylsilyl (-Si(CH3)3) group.
Q2: What are the common silylating reagents used for this compound derivatization?
A2: The most commonly used silylating reagents for compounds with hydroxyl and amine groups, like this compound, are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] These are often used with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance their reactivity.[4]
Q3: What are the characteristic mass fragments of tris-TMS this compound?
Q4: Can N-acetylation occur as an artifact during derivatization?
A4: While not explicitly documented for this compound in the context of GC-MS derivatization with silylating agents in the provided search results, N-acetylation is a known reaction. If a source of acetyl groups is present (for example, from a solvent like N,N-dimethylformamide which is sometimes used, or from contaminants), it is theoretically possible for the primary amine of this compound to be acetylated. This would result in an N-acetyl-O,O-bis-TMS-sphinganine derivative, which would have a different retention time and mass spectrum from the desired tris-TMS product.
Signaling Pathway and Derivatization Logic
The analysis of this compound is often part of a broader investigation into sphingolipid metabolism. This compound is a key precursor in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids. Its accurate quantification is crucial for understanding the regulation of these pathways in various physiological and pathological states.
Caption: Overview of this compound's role in sphingolipid synthesis and the GC-MS analysis workflow.
Experimental Protocols
Detailed Methodology for Trimethylsilylation of this compound
This protocol is a general guideline based on common practices for the derivatization of polar metabolites for GC-MS analysis. Optimization may be required for specific instrumentation and sample matrices.
Materials:
-
This compound standard or dried lipid extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270)
-
Anhydrous hexane (B92381) or other suitable solvent
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen evaporator or lyophilizer
Procedure:
-
Sample Preparation:
-
For a standard solution, accurately weigh a known amount of this compound and dissolve it in a suitable solvent.
-
For biological samples, perform a lipid extraction and isolate the fraction containing free sphingoid bases.
-
Transfer an aliquot of the sample or standard to a GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen or by lyophilization. It is critical to remove all traces of water.
-
-
Derivatization:
-
To the dried sample, add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved and to act as a catalyst.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for the analysis of silylated compounds.
-
Set appropriate GC oven temperature program and MS acquisition parameters.
-
Note: The stability of TMS derivatives can be limited. It is advisable to analyze the samples as soon as possible after derivatization. If storage is necessary, keep the vials tightly capped at -20°C.[7]
References
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. Multiple peaks from one substance - Chromatography Forum [chromforum.org]
Technical Support Center: Optimization of Collision Energy for Sphinganine Fragmentation in MS/MS
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing collision energy for the robust analysis of sphinganine using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is it critical for this compound analysis?
A1: Collision-induced dissociation (CID) is a technique used in tandem mass spectrometry to fragment a selected precursor ion (in this case, protonated this compound) into smaller, characteristic product ions. The selected ions are accelerated and collided with neutral gas molecules (like nitrogen or argon). During this collision, kinetic energy is converted into internal energy, causing the ion to fragment. The amount of kinetic energy applied is known as the collision energy (CE). Optimizing this energy is critical because:
-
Insufficient CE will not produce enough fragmentation, leading to a weak or absent product ion signal.[1]
-
Excessive CE can cause the precursor ion to shatter into very small, non-specific fragments or completely obliterate the desired product ions, also resulting in a poor signal.[2] Each molecule has a unique optimal CE that maximizes the intensity of a specific product ion, thereby enhancing the sensitivity and specificity of the analysis.[3][4]
Q2: What are the typical precursor and product ions for this compound in positive ion mode MS/MS?
A2: In positive electrospray ionization (ESI+) mode, this compound (specifically the common d18:0 variant) typically forms a protonated molecule [M+H]⁺. This precursor ion then fragments into several characteristic product ions. The most common ions monitored for quantification are products of single and double dehydration.[5] A summary is provided in the table below.
Q3: How does collision energy affect the fragmentation pattern of this compound?
A3: The collision energy directly influences which fragmentation pathways are favored. For this compound, lower collision energies typically favor the loss of a single water molecule (e.g., m/z 302.3 → 284.3). As the collision energy increases, the double dehydration product (m/z 266.3) may become more prominent.[5] At very high energies, other less specific fragmentation can occur. The ratio between the single and double dehydration products can vary significantly depending on the CE and the type of mass spectrometer used.[5] Therefore, optimizing the CE for your specific instrument and desired product ion is essential for reproducible and sensitive quantification.
Q4: My signal for the this compound product ion is weak. What should I check first?
A4: A weak product ion signal is a common issue. Before re-prepping samples, check the following:
-
Collision Energy Settings : This is the most crucial parameter for fragmentation. Ensure the CE is optimized for your specific analyte and instrument. An incorrect CE is a primary cause of low product ion intensity.[1]
-
Ion Source Parameters : Verify that source conditions (e.g., spray voltage, gas flows, temperature) are optimal for this compound ionization. Inefficient ionization will lead to a weak precursor ion signal, and consequently, a weak product ion signal.
-
MS Tuning and Calibration : Confirm that the mass spectrometer is properly tuned and calibrated. Poor calibration can lead to incorrect precursor ion selection or inefficient transmission of ions.
-
Sample Concentration : If possible, analyze a known standard to confirm the instrument is performing as expected. If the standard gives a strong signal, the issue may lie with the concentration or extraction of this compound from your biological matrix.[6]
Q5: I see a peak at the m/z for this compound, but I'm not sure it's the correct compound. How can I increase confidence?
A5: Confidence in compound identification can be increased by using multiple points of verification:
-
Retention Time : The compound should elute at a consistent retention time that matches a pure standard analyzed under the same chromatographic conditions.[7]
-
Multiple Product Ions : Monitor at least two product ions for this compound. The ratio of these ions should be consistent across your samples and match that of a reference standard. For example, you can monitor both the single (m/z 284.3) and double (m/z 266.3) dehydration products.[5]
-
Isotope-Labeled Internal Standard : The gold standard is to use a stable isotope-labeled internal standard (e.g., d17:0-sphinganine). This standard will have nearly identical chemical properties and retention time but a different mass, providing high confidence in identification and accurate quantification.[8][9]
Q6: Does the optimal collision energy change for different sphingolipids?
A6: Yes, absolutely. The optimal collision energy is dependent on the structure and mass of the molecule. Generally, as the carbon chain length of the sphingoid base or the N-acyl chain increases, a slightly higher collision energy is required to achieve efficient fragmentation.[3][5] For this reason, each individual sphingolipid species in your assay should have its collision energy optimized independently to ensure maximum sensitivity for all analytes.[3][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Ion Signal | 1. Suboptimal Collision Energy (CE).[1]2. Incorrect precursor ion selected.3. Poor ionization in the source.4. Insufficient sample concentration.5. Ion suppression from sample matrix. | 1. Perform a CE optimization experiment by infusing a standard and ramping the CE.2. Verify the m/z of the [M+H]⁺ ion for this compound.3. Optimize source parameters (gas flows, temperature, spray voltage).4. Inject a higher concentration standard to verify instrument performance.5. Improve sample cleanup or modify the LC gradient to separate this compound from interfering compounds. |
| High Background Noise | 1. Contaminated solvent, vial, or LC system.2. Dirty ion source.3. Column bleed. | 1. Prepare fresh mobile phases and use clean vials.2. Clean the ion source components according to the manufacturer's protocol.3. Flush the column or install a new one if bleed is suspected. |
| Poor Reproducibility (%CV) | 1. Inconsistent sample preparation or injection volume.2. Fluctuations in LC pump pressure or flow rate.3. Unstable electrospray.4. Temperature fluctuations in the lab or column oven. | 1. Use an internal standard to normalize for variability. Ensure pipetting is accurate.2. Purge the LC pumps and check for leaks.3. Check for clogs in the ESI needle and ensure a consistent spray.4. Ensure stable environmental conditions and a properly functioning column heater. |
| Incorrect Ion Ratios | 1. Collision energy is not optimal, favoring one fragmentation pathway over another.2. Co-eluting isobaric interference.3. MS is operating in a non-linear detection range (detector saturation). | 1. Re-optimize collision energy to ensure stable fragmentation.2. Check chromatograms for peak purity. Adjust LC gradient if necessary.3. Dilute the sample to bring the signal within the linear dynamic range of the detector. |
Data Presentation & Key Parameters
Quantitative data for collision energy is highly instrument-specific. The values below represent common fragmentation transitions that are the target of optimization.
Table 1: Common Precursor and Product Ions for this compound (d18:0) Fragmentation in ESI+
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Description |
| This compound (d18:0) | 302.3 | 284.3 | Single Dehydration [M+H-H₂O]⁺ |
| This compound (d18:0) | 302.3 | 266.3 | Double Dehydration [M+H-2H₂O]⁺[5][7] |
| This compound (d18:0) | 302.3 | 60.1 | Headgroup fragment from C2-C3 cleavage[5] |
Note: The m/z 60.1 fragment can be useful for confirming identity and avoiding isotopic overlap from related compounds like sphingosine.[5]
Experimental Protocols
Protocol 1: Manual Optimization of Collision Energy via Direct Infusion
This protocol describes a standard procedure to determine the optimal collision energy for a specific this compound MRM (Multiple Reaction Monitoring) transition on a triple quadrupole mass spectrometer.
Objective: To find the collision energy value that produces the maximum signal intensity for a chosen product ion from the this compound precursor ion.
Materials:
-
This compound (d18:0) standard of known concentration (e.g., 1 µg/mL).
-
Solvent for infusion (typically 50:50 Methanol:Water with 0.1% formic acid).
-
Syringe pump and infusion line.
-
Triple quadrupole or similar tandem mass spectrometer.
Procedure:
-
Prepare the Standard: Prepare a 1 µg/mL solution of the this compound standard in the infusion solvent.
-
Set up Infusion:
-
Load the standard solution into a syringe.
-
Connect the syringe to the mass spectrometer's ion source via an infusion line.
-
Begin infusing the solution at a stable, low flow rate (e.g., 5-10 µL/min).
-
-
Configure the Mass Spectrometer:
-
Set the instrument to positive ion mode (ESI+).
-
Optimize ion source parameters (capillary voltage, source temperature, gas flows) to achieve a stable and strong signal for the this compound precursor ion (m/z 302.3).
-
Create a product ion scan method where Q1 is fixed on the precursor m/z (302.3) and Q3 scans a mass range that includes the expected product ions (e.g., m/z 50-310).
-
-
Perform Collision Energy Ramp:
-
Analyze the Data:
-
For each acquired spectrum, record the intensity of the target product ion (e.g., m/z 284.3 or 266.3).
-
Create a plot of Product Ion Intensity vs. Collision Energy.
-
-
Determine Optimal CE:
-
Identify the collision energy value on the plot that corresponds to the highest product ion intensity. This is the optimal collision energy for this specific transition on your instrument.
-
-
Verification:
-
Set the instrument to MRM mode using the precursor ion, the selected product ion, and the newly determined optimal collision energy. Infuse the standard again to confirm a stable and high-intensity signal.
-
Diagrams and Workflows
Caption: Experimental workflow for optimizing collision energy via direct infusion.
Caption: A logical troubleshooting guide for low product ion signal.
Caption: General experimental workflow for sphingolipid analysis by LC-MS/MS.
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. biotage.com [biotage.com]
- 7. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for isotopic interference in sphinganine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address isotopic interference in sphinganine quantification, a common challenge in lipidomics research. The content is tailored for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference is a phenomenon in mass spectrometry where the isotopic signature of one molecule overlaps with the signal of another molecule of interest. In this compound (SPA) quantification, the most significant issue is Type II interference . This occurs when an isotopic peak from a different, co-eluting molecule overlaps with the monoisotopic peak of the target analyte.[1][2] Specifically, the M+2 isotopic peak of sphingosine (B13886) (SPH) interferes with the measurement of this compound.[3][4]
Q2: Why does sphingosine's M+2 peak interfere with this compound's signal?
A2: this compound (an 18:0 sphingoid base) and sphingosine (an 18:1 sphingoid base) are structurally very similar, with this compound having a mass just 2 Daltons (Da) higher than sphingosine due to the absence of a double bond.[5][6] Interference arises because of the natural abundance of heavy stable isotopes, primarily Carbon-13 (¹³C), which makes up about 1.1% of all carbon atoms.[7][8] A sphingosine molecule containing two ¹³C atoms in place of ¹²C atoms (or other combinations of heavy isotopes) will have a mass that is +2 Da higher than its most abundant form. This isotopic peak, called the M+2 peak, has the same nominal mass as the primary, monoisotopic peak of this compound, leading to an artificially inflated signal and over-quantification of this compound.[3][9]
Q3: How can I identify potential isotopic interference in my data?
A3: Identifying isotopic interference involves careful data analysis and experimental design:
-
Examine Isotopic Patterns: Compare the observed isotopic distribution of a suspected peak in your sample with the theoretical isotopic distribution for pure this compound. Significant deviations, particularly an unusually high M+2 peak for sphingosine, suggest interference.[1]
-
Analyze Pure Standards: Run a pure standard of sphingosine and observe the intensity of its M+2 peak relative to its monoisotopic (M) peak. This ratio is crucial for correction.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR can resolve species with the same nominal mass but different exact masses.[1] While SPH M+2 and SPA M peaks have the same nominal mass, their exact masses differ slightly, which may allow for resolution on an instrument with sufficient resolving power.
Q4: What is the primary method to correct for sphingosine interference?
A4: The most common method is to apply a mathematical correction based on an experimentally determined factor.[3][4] This involves calculating the contribution of the sphingosine M+2 signal to the this compound signal and subtracting it. The corrected this compound signal is calculated using the following formula:
Corrected SPA Signal = Measured SPA Signal - (Measured SPH Signal × Correction Factor)
Q5: What is the role of an internal standard (IS) in this analysis?
A5: An internal standard is critical for accurate and precise quantification, as it corrects for variability during sample preparation and instrumental analysis.[10][11] For sphingolipid analysis, stable isotope-labeled (SIL) internal standards are considered the "gold standard".[2][12] These standards, such as deuterium-labeled this compound, have nearly identical physical and chemical properties to the analyte, ensuring they behave similarly during extraction and ionization, which helps to normalize for matrix effects and extraction inconsistencies.[10][12] Alternatively, non-naturally occurring odd-chain length standards, such as C17-sphinganine, are also effective.[3][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inaccurate or Overestimated this compound Levels | Uncorrected Isotopic Interference: The M+2 peak of abundant sphingosine is being measured as part of the this compound peak.[3][4] | Apply Isotopic Correction: Determine the correction factor from a pure sphingosine standard and apply the mathematical correction formula. (See Experimental Protocol 1).[3] |
| Matrix Effects: Components in the sample matrix are suppressing or enhancing the ionization of the analyte relative to the standard.[14][15] | Use an Appropriate Internal Standard: Employ a stable isotope-labeled or a structurally similar odd-chain internal standard that co-elutes with the analyte to normalize the signal.[12][16] | |
| Inconsistent or Irreproducible Results | Inconsistent Retention Times: Fluctuations in mobile phase composition, column temperature, or column degradation can lead to shifting retention times.[15][17] | Optimize LC Method: Ensure mobile phases are freshly prepared and the system is properly equilibrated. Use a column oven for stable temperature. If co-elution of SPH and SPA is desired for correction, ensure the method achieves this consistently.[3][16] |
| Poor Peak Shape: Issues like column overload, contamination, or improper sample solvent can lead to broad, tailing, or split peaks, making integration inaccurate.[15] | Refine Sample Preparation and Chromatography: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Check for column contamination and clean or replace the column if necessary.[17][18] | |
| Low Signal Intensity | Suboptimal MS Parameters: Ion source settings (e.g., temperature, gas flows) or fragmentation energy may not be optimized for this compound.[14] | Tune Mass Spectrometer: Optimize MS parameters by infusing a pure this compound standard to find the settings that yield the maximum signal intensity for the desired precursor-product ion transition (e.g., for protonated this compound, a characteristic product ion is m/z 266).[5][6] |
Data Presentation
Table 1: Natural Abundance of Common Stable Isotopes This information is crucial for calculating theoretical isotopic patterns.[1]
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon | ¹²C | 98.93 | 12.00000 |
| ¹³C | 1.07 | 13.00335 | |
| Hydrogen | ¹H | 99.985 | 1.00783 |
| ²H (D) | 0.015 | 2.01410 | |
| Nitrogen | ¹⁴N | 99.63 | 14.00307 |
| ¹⁵N | 0.37 | 15.00011 | |
| Oxygen | ¹⁶O | 99.76 | 15.99491 |
| ¹⁷O | 0.04 | 16.99913 | |
| ¹⁸O | 0.20 | 17.99916 |
Table 2: Performance Comparison of Internal Standards The use of stable isotope-labeled internal standards (SIL-IS) significantly improves data quality compared to non-labeled or structural analog standards.[12]
| Performance Metric | Deuterated/¹³C Labeled IS (SIL-IS) | Non-Labeled / Structural Analog IS | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically within ±5%[12] | Can exceed ±15%[12] | Co-elution and identical ionization behavior ensure the most effective normalization for matrix effects and extraction inconsistencies.[12] |
| Precision (%CV) | Typically <10%[12] | Can be >15%[12] | Near-identical physicochemical properties lead to more consistent and reproducible measurements.[12] |
Experimental Protocols
Protocol 1: Determination of the Isotopic Interference Correction Factor
This protocol details the steps to experimentally determine the contribution of the sphingosine M+2 peak to the this compound signal.
-
Prepare a Pure Sphingosine Standard: Create a solution of a known concentration of a pure sphingosine (SPH) standard in a solvent compatible with your LC-MS system.
-
LC-MS/MS Analysis: Analyze the SPH standard using the exact same LC-MS/MS method used for your samples. The method must include monitoring the precursor-product ion transitions for both SPH and this compound (SPA).
-
Integrate Peak Areas: Integrate the chromatographic peak area for the SPH transition (this is the SPH Signal). In the same run, integrate the signal that appears in the SPA channel at the retention time of SPH (this is the SPH M+2 Signal).
-
Calculate the Correction Factor: Use the integrated peak areas to calculate the ratio of the M+2 peak to the monoisotopic peak.
Correction Factor = (Area of SPH M+2 Signal) / (Area of SPH Signal)
This factor represents the fraction of the SPH signal that will interfere with the SPA signal. It should be determined periodically, especially after instrument maintenance.
Protocol 2: General Workflow for this compound Quantification with Isotopic Correction
This protocol outlines the key steps for quantifying this compound while correcting for interference.
-
Sample Preparation & Internal Standard Spiking:
-
LC Separation:
-
Separate the lipid extract using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC). HILIC can provide good peak shapes and co-elution of analytes with their respective internal standards.[16]
-
-
MS/MS Detection:
-
Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] Monitor the specific precursor-to-product ion transitions for this compound, sphingosine, and the internal standard.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for this compound (Measured SPA Signal), sphingosine (Measured SPH Signal), and the internal standard (IS Signal).
-
Apply the pre-determined isotopic correction factor (from Protocol 1) to the this compound peak area: Corrected SPA Signal = Measured SPA Signal - (Measured SPH Signal × Correction Factor)
-
Calculate the concentration of this compound using a calibration curve, based on the ratio of the Corrected SPA Signal to the IS Signal.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. Quantification of sphingosine and this compound from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon-13 - Wikipedia [en.wikipedia.org]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. shimadzu.at [shimadzu.at]
- 15. zefsci.com [zefsci.com]
- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
Minimizing ion suppression for sphinganine in complex biological matrices
Welcome to the technical support center for the analysis of sphinganine in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to poor signal intensity, reduced sensitivity, and inaccurate quantification.[1] In complex biological matrices like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[3]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[1] This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted biological matrix sample onto the LC column. A significant drop in the this compound signal baseline indicates the retention time at which interfering matrix components are eluting and causing ion suppression.[1] Another method is to compare the peak area of this compound in a post-extraction spiked sample to its peak area in a neat solution at the same concentration; a ratio less than one indicates ion suppression.[3]
Q3: What is the most effective way to minimize ion suppression?
A3: A comprehensive approach that combines robust sample preparation, optimized chromatographic separation, and the use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy.[1][2] The primary goal of sample preparation is to remove interfering matrix components, particularly phospholipids, before LC-MS analysis.[2][4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound always necessary?
A4: While not strictly mandatory for every application, using a SIL-IS is highly recommended and considered best practice for accurate and precise quantitative bioanalysis.[1][3] A SIL-IS has nearly identical physicochemical properties to this compound and will experience similar ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.[1][3]
Q5: Can derivatization improve the detection of this compound?
A5: Yes, derivatization can enhance the ionization efficiency and sensitivity of this compound analysis.[5][6][7] Reagents like dansyl chloride can introduce a readily ionizable group to the this compound molecule.[5] This can be particularly useful for improving the detection of low-abundance species and overcoming low ionization efficiency.[8][9]
Troubleshooting Guide
Issue: Poor signal intensity and reproducibility for this compound.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Optimize Sample Preparation: Implement a more effective sample preparation method to remove matrix interferences. Solid-Phase Extraction (SPE) is often the most thorough method for removing phospholipids.[3] Liquid-Liquid Extraction (LLE) provides better cleanup than simple Protein Precipitation (PPT).[3] Consider using specialized phospholipid removal plates.[4] 2. Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.[3][10] Using a different column chemistry can also improve resolution.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction of the signal.[1] |
| Suboptimal MS Parameters | 1. Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize this compound ionization.[11] 2. Optimize Collision Energy: For MS/MS analysis, optimize the collision energy for the specific precursor-to-product ion transition of this compound to ensure maximum signal intensity.[11][12] |
| Sample Degradation | 1. Ensure Proper Sample Handling and Storage: Store biological samples at -80°C to prevent degradation of sphingolipids. Most sphingolipids are stable through at least one freeze-thaw cycle.[13] |
Issue: Inaccurate quantification of this compound.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Enhancement or Suppression) | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects and ensure accurate quantification.[1][3] 2. Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples to account for matrix-induced changes in ionization efficiency.[2] |
| Interference from Isobaric Compounds | 1. Chromatographic Separation: Ensure baseline separation of this compound from isobaric compounds. For instance, the [M+2] isotope of sphingosine (B13886) can interfere with this compound quantification if they are not chromatographically separated.[10] |
| Inappropriate Internal Standard | 1. Select a Suitable Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte. If a SIL-IS is unavailable, use a close structural analog that has similar extraction recovery and ionization properties.[13][14] |
Data Presentation
Table 1: Comparison of Extraction Method Recoveries for Sphingolipids
| Sphingolipid Class | Butanol Single-Phase Extraction Recovery | MTBE Two-Phase Extraction Recovery | MTBE Single-Phase Extraction Recovery |
| Sphingosine | Good | Poor | Slight Improvement |
| This compound | Good | Poor | Slight Improvement |
| Sphingosine-1-Phosphate | Good | Poor | Improved |
| This compound-1-Phosphate | Good | Poor | Improved |
This table summarizes qualitative recovery data from a study comparing different extraction methods. "Good" indicates high recovery, while "Poor" and "Slight Improvement" suggest lower and marginally better recoveries, respectively.[3][13][15]
Experimental Protocols
Protocol 1: Single-Phase Butanol Extraction for Sphingolipids from Whole Blood
This protocol is adapted from a method shown to have good recoveries for a broad range of sphingolipids, including this compound.[13][15]
-
Sample Preparation: To 20 µL of whole blood, add 10 µL of an internal standard mix.
-
Extraction:
-
Add 200 µL of a butanol/methanol (1:1, v/v) solution containing 5 mM ammonium (B1175870) formate (B1220265).
-
Vortex for 1 minute.
-
Sonicate in a water bath for 20 minutes.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography Method for Sphingolipid Analysis
This protocol outlines a typical reversed-phase liquid chromatography method for the separation of sphingolipids.[13]
-
LC System: Ultimate 3000 UPLC system (Thermo Fisher Scientific) or equivalent.
-
Column: Accucore™ C18 column (2.1 × 150 mm, 2.6 μm).
-
Mobile Phase A: 0.1% formic acid in 10 mM ammonium formate in acetonitrile/water (1:1, v/v).
-
Mobile Phase B: 0.02% formic acid in 2 mM ammonium formate in acetonitrile/isopropanol/water (10:88:2, v/v/v).
-
Gradient:
-
0-1 min: 90% A
-
1-4 min: 90% to 60% A
-
4-12 min: 60% to 25% A
-
12-21 min: 25% to 1% A
-
21-24 min: Hold at 1% A
-
24-24.1 min: 1% to 90% A
-
24.1-28 min: Hold at 90% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Protocol 3: Mass Spectrometry Parameters for this compound Detection
These are general parameters for a Q Exactive-HF mass spectrometer (Thermo Fisher Scientific) that can be adapted for other instruments.[13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Full Scan (MS1) Resolution: 120,000.
-
Scan Range: m/z 200-1000.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
-
MS/MS (dd-MS2) Resolution: 15,000.
-
Collision Energy: Stepped (e.g., 20, 30, 40 eV).
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. ddtjournal.com [ddtjournal.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Sphinganine-1-Phosphate
Welcome to the technical support center for the quantification of sphinganine-1-phosphate (Sa1P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this important bioactive lipid.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound-1-phosphate and its more frequently measured analog, sphingosine-1-phosphate (S1P).
Issue 1: Low Analyte Recovery
Question: I am experiencing low recovery of Sa1P/S1P in my samples. What are the potential causes and how can I improve it?
Answer: Low recovery is a common challenge and can stem from several factors related to the physicochemical properties of these lipids.
-
Adsorption to Surfaces: Sphingolipids like Sa1P and S1P are prone to adsorbing to plasticware and non-silanized glassware.[1]
-
Solution: To minimize this, use polypropylene (B1209903) tubes and silanized glassware throughout your experimental workflow.[1]
-
-
Inefficient Extraction: The choice of extraction method significantly impacts recovery. Two-phase extraction methods using methyl tert-butyl ether (MTBE) have shown poor recoveries for sphingosine (B13886), this compound, and their phosphorylated forms.[2][3]
-
Solution: A single-phase butanol extraction method has demonstrated good recoveries for a range of sphingolipids, including S1P and this compound-1-phosphate.[2][3] Alternatively, a robust method involves chloroform (B151607) extraction under acidified conditions.[4][5]
-
-
Improper Sample Handling: The stability of Sa1P/S1P can be compromised by improper handling and storage.
-
Solution: Store samples at -20°C or below until analysis.[6][7] Avoid repeated freeze-thaw cycles.[8][9] For blood samples, the choice of anticoagulant and the time between collection and processing are critical, as S1P levels can be significantly higher in serum than in plasma due to release from platelets during coagulation.[10][11][12][13]
-
Issue 2: Poor Chromatographic Peak Shape
Question: My Sa1P/S1P peak is broad and shows tailing during my LC-MS/MS analysis. How can I improve the peak shape?
Answer: This is a frequent issue arising from the zwitterionic nature of Sa1P/S1P, which possesses both a positive charge on the amine group and a negative charge on the phosphate (B84403) group.[1][14]
-
Mobile Phase Modification: The ionization state of the molecule can be controlled to improve its chromatographic behavior.
-
Alternative Chromatography: Reverse-phase chromatography may not always be optimal for such polar molecules.
-
Dephosphorylation: For quantification purposes, the phosphate group can be removed prior to analysis.
-
Solution: Enzymatic dephosphorylation using alkaline phosphatase or chemical dephosphorylation with hydrogen fluoride (B91410) can convert Sa1P/S1P to its less polar sphingoid base, which generally exhibits better chromatographic properties.[1][14][15]
-
Issue 3: High Background Noise or Matrix Effects
Question: I am observing significant background noise and suspect matrix effects are impacting my quantification. How can I mitigate this?
Answer: Matrix effects, particularly ion suppression from highly abundant phospholipids (B1166683) in biological samples, are a major challenge in LC-MS/MS-based lipidomics.[16]
-
Thorough Sample Preparation: The most effective way to reduce matrix effects is by removing interfering components.
-
Solution: Solid-Phase Extraction (SPE) provides a more thorough cleanup compared to simple protein precipitation or liquid-liquid extraction and is highly effective at removing phospholipids.[16]
-
-
Use of an Appropriate Internal Standard: An internal standard that behaves similarly to the analyte is crucial for accurate quantification.
-
Chromatographic Separation: Optimizing the separation of the analyte from interfering matrix components is key.
-
Solution: Adjust the gradient elution profile or use a column with a different selectivity to achieve better resolution between your analyte and the bulk of the phospholipids.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying Sa1P/S1P?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and specific quantification of Sa1P and S1P.[5][10][11] While ELISA kits are available, LC-MS/MS offers higher specificity and is less prone to interferences.[9][19][20][21]
Q2: What is the best internal standard to use for Sa1P/S1P quantification?
A2: The use of a stable isotope-labeled internal standard, such as d7-S1P or ¹³C₅-S1P, is highly recommended for the most accurate and precise results, as it effectively compensates for matrix effects and variability in sample preparation.[11][17][18][22] C17-S1P is also a widely used and acceptable alternative internal standard.[6][7][18]
Q3: How can I prevent the degradation of Sa1P/S1P during sample preparation and storage?
A3: Sa1P and S1P can be degraded by phosphatases and lyases.[23][24][25] To minimize degradation, it is crucial to handle samples on ice, use protease and phosphatase inhibitors where appropriate, and store them at -80°C for long-term storage.[8] Prompt processing of biological samples after collection is also essential.[26]
Q4: What are the typical concentrations of S1P in human biological samples?
A4: S1P concentrations can vary depending on the biological matrix. The following table summarizes typical concentration ranges.
| Biological Matrix | S1P Concentration Range |
| Plasma | 100 - 1200 nM[10] |
| Serum | 1400 - 1800 nM[10] |
| Lymph | ~100 nM[10] |
Note: S1P concentrations are significantly higher in serum compared to plasma due to its release from platelets during the coagulation process.[10][11]
Experimental Protocols
Protocol: Sa1P/S1P Extraction from Plasma or Tissue
This protocol is a compilation based on methodologies described in the literature.[6][7]
-
Sample Preparation:
-
For plasma, use 50-200 µL.
-
For tissue, weigh 10-50 mg of tissue and homogenize it in 1 mL of ice-cold PBS.[7]
-
-
Internal Standard Spiking:
-
Add 10 µL of a 10 µM solution of a suitable internal standard (e.g., C17-S1P or d7-S1P) in methanol (B129727) to the sample.[6][7]
-
-
Acidification and Extraction:
-
Phase Separation:
-
Collection of Organic Phase:
-
Re-extraction:
-
Drying:
-
Resuspension:
-
Storage:
Visualizations
Signaling Pathway
Caption: Overview of the this compound/Sphingosine-1-Phosphate signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for Sa1P/S1P quantification.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common Sa1P/S1P quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Accurate quantification of sphingosine-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. S1P(Sphingosine-1-Phosphate) ELISA Kit – AFG Scientific [afgsci.com]
- 20. abbexa.com [abbexa.com]
- 21. Human Sphingosine-1-phosphate ELISA Kit (A73746) [antibodies.com]
- 22. mdpi.com [mdpi.com]
- 23. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 24. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sphingosine-1-phosphate metabolism: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quality Control of Serum and Plasma by Quantification of (4E,14Z)-Sphingadienine-C18-1-Phosphate Uncovers Common Preanalytical Errors During Handling of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Anti-Sphinganine Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies targeting the sphingolipid, sphinganine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to produce a highly specific antibody to this compound?
Generating a highly specific antibody to a small lipid molecule like this compound presents several challenges. Due to their low molecular weight and non-immunogenic nature, small lipids must be conjugated to a larger carrier protein to elicit an immune response. This process can sometimes lead to the production of antibodies that recognize the linker region or the carrier protein in addition to the target lipid. Furthermore, the structural similarity between this compound and other sphingolipids, particularly sphingosine, makes it difficult to generate antibodies that can effectively discriminate between these molecules.
Q2: What is the most critical validation experiment for an anti-sphinganine antibody?
The most critical experiment for validating the specificity of an anti-sphinganine antibody is a competitive enzyme-linked immunosorbent assay (ELISA) . This assay directly assesses the antibody's ability to distinguish between this compound and other structurally related lipids. By measuring the degree to which other lipids can compete with this compound for binding to the antibody, you can quantify the antibody's cross-reactivity.
Q3: My immunofluorescence (IF) staining with the anti-sphinganine antibody shows high background. What are the possible causes and solutions?
High background in immunofluorescence staining can be caused by several factors. Here are some common issues and their solutions:
| Possible Cause | Solution |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient blocking. | Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody's host species). |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations. |
| Non-specific binding of the secondary antibody. | Run a control experiment without the primary antibody. If staining persists, the secondary antibody may be binding non-specifically. |
| Autofluorescence of the sample. | View an unstained sample under the microscope to check for endogenous fluorescence. If present, consider using a different fluorophore or an autofluorescence quenching kit. |
Q4: I am not getting a signal in my Western blot for this compound. What could be the problem?
Detecting a small, non-protein molecule like this compound by Western blot is not a standard application and is generally not recommended. Western blotting is designed to separate and detect proteins based on their molecular weight. This compound will not resolve on a polyacrylamide gel and transfer to a membrane in the same way a protein does. For immunological detection of this compound in complex mixtures, a competitive ELISA is the more appropriate method.
Troubleshooting Guides
Competitive ELISA
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent coating of the lipid antigen. Evaporation of the solvent during the coating step can lead to uneven deposition of the lipid on the well surface.
-
Solution: Ensure that the solvent evaporates slowly and evenly. Consider using a plate shaker with a gentle setting during the evaporation step. Also, ensure thorough mixing of all reagents and samples before adding them to the wells.
Problem: No signal or very weak signal in all wells.
-
Possible Cause:
-
Inefficient coating of this compound: The lipid may not be adhering to the plate.
-
Antibody not active: The antibody may have lost activity due to improper storage or handling.
-
Incorrect antibody dilutions: The primary or secondary antibody concentrations may be too low.
-
-
Solution:
-
Use a high-binding, hydrophobic microplate to improve lipid adsorption. Ensure the solvent used to dissolve the this compound is completely evaporated before blocking.
-
Test the antibody in a direct ELISA format first to confirm its binding to coated this compound.
-
Optimize the antibody concentrations by running a titration experiment.
-
Problem: High signal in all wells, including the highest concentration of competitor.
-
Possible Cause: The concentration of the anti-sphinganine antibody is too high, leading to saturation of binding sites and making it difficult for the competitor lipids to compete effectively.
-
Solution: Perform an antibody titration to determine a concentration that results in a sub-maximal signal (around 80% of the maximum) in the absence of a competitor. This will ensure that the assay is sensitive to inhibition.
Immunofluorescence (IF)
Problem: Weak or no staining.
-
Possible Cause:
-
Low abundance of the target lipid: The concentration of this compound in your cells may be below the detection limit of the antibody.
-
Antibody cannot access the target: Inadequate cell permeabilization can prevent the antibody from reaching intracellular this compound.
-
Primary and secondary antibodies are incompatible: The secondary antibody may not recognize the primary antibody.
-
-
Solution:
-
Consider treating your cells with a reagent known to increase this compound levels as a positive control.
-
Optimize your permeabilization protocol. The choice of permeabilizing agent (e.g., Triton X-100, saponin) and the incubation time may need to be adjusted.
-
Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).
-
Data Presentation
A crucial aspect of validating an anti-sphinganine antibody is to quantify its cross-reactivity with other structurally related lipids. The results of a competitive ELISA should be summarized in a table that clearly shows the antibody's specificity.
Table 1: Cross-Reactivity of a Hypothetical Anti-Sphinganine Antibody
| Competitor Lipid | Chemical Structure Difference from this compound | IC50 (µM) | % Cross-Reactivity |
| This compound | - | 0.5 | 100% |
| Sphingosine | Contains a C4-C5 double bond | 50 | 1% |
| N-acetyl-sphinganine (C2-ceramide) | Acetyl group on the amino group | > 100 | < 0.5% |
| This compound-1-phosphate | Phosphate group on C1 | > 100 | < 0.5% |
| Dihydroceramide | Fatty acid chain on the amino group | > 100 | < 0.5% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Lipid) x 100
Note: This table presents hypothetical data. Researchers must generate their own data to validate the specific antibody lot they are using.
Experimental Protocols
Competitive ELISA for this compound Antibody Specificity
This protocol is designed to assess the cross-reactivity of an anti-sphinganine antibody with other lipids.
Materials:
-
High-binding, hydrophobic 96-well microplate
-
This compound
-
Potential cross-reacting lipids (e.g., sphingosine, N-acetyl-sphinganine, this compound-1-phosphate)
-
Anti-sphinganine antibody
-
HRP-conjugated secondary antibody
-
Coating Buffer: Ethanol (B145695) or Methanol
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% Tween-20 (PBST) and 1% Bovine Serum Albumin (BSA)
-
Wash Buffer: PBST
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Lipid Coating:
-
Dissolve this compound and competitor lipids in ethanol to a stock concentration of 1 mg/mL.
-
Dilute the this compound stock solution to 10 µg/mL in ethanol.
-
Add 50 µL of the 10 µg/mL this compound solution to each well of the microplate.
-
Allow the solvent to evaporate completely by incubating the plate at room temperature in a fume hood for several hours or overnight.
-
-
Blocking:
-
Wash the wells twice with 200 µL of Wash Buffer.
-
Add 200 µL of Assay Buffer to each well to block non-specific binding sites.
-
Incubate for 2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of the competitor lipids (including this compound as a positive control) in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted anti-sphinganine antibody (pre-determined optimal concentration).
-
Incubate this mixture for 1 hour at room temperature.
-
Wash the coated and blocked assay plate three times with Wash Buffer.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the assay plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for each lipid.
-
Calculate the percent cross-reactivity as described in Table 1.
-
Visualizations
Caption: Workflow for validating anti-sphinganine antibody specificity using competitive ELISA.
Caption: Logic diagram for troubleshooting high background in immunofluorescence.
Caption: Simplified sphingolipid metabolic pathway highlighting the structural similarity of this compound and sphingosine.
Technical Support Center: Normalizing Sphinganine Levels in Experimental Data
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the accurate normalization and quantification of sphinganine in experimental data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important? this compound (Sa), also known as dihydrosphingosine, is a critical intermediate in the de novo biosynthesis pathway of all sphingolipids.[1] Sphingolipids are not only structural components of cell membranes but also act as signaling molecules in processes like cell growth, differentiation, and apoptosis.[2] The concentration of this compound, and particularly its ratio to sphingosine (B13886) (So), can serve as a sensitive biomarker for cellular stress or exposure to certain toxins, such as fumonisins, which inhibit ceramide synthase.[3][4]
Q2: What are the common methods for quantifying this compound? The gold standard for this compound quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5] This method allows for precise measurement from complex biological samples like cell lysates, plasma, or tissue homogenates.[2][6] High-Performance Liquid Chromatography (HPLC) with fluorescence detection, often requiring derivatization with agents like o-phthalaldehyde (B127526) (OPA), is another established method, though it can be less sensitive and more complex than LC-MS/MS.[7]
Q3: Why is data normalization crucial for this compound measurements? Normalization is essential to correct for variability introduced during sample collection, preparation, and analysis.[8][9] Key sources of variation include differences in the amount of starting biological material (e.g., cell number or tissue weight), efficiency of lipid extraction, and fluctuations in instrument performance.[5][8] Proper normalization ensures that observed differences in this compound levels are due to biological factors rather than experimental error.
Q4: What is the best internal standard for this compound quantification? For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are considered the gold standard.[5] A SIL-IS, such as D-erythro-sphinganine-d7, is chemically identical to the analyte but has a greater mass, allowing the mass spectrometer to distinguish it from the endogenous this compound.[5] Because SIL standards have nearly identical physicochemical properties to the analyte, they effectively account for variations in extraction recovery and ionization efficiency.[10] An alternative is to use odd-chain sphingolipids, like C17-sphinganine, which are not naturally present in most mammalian samples.[2]
Q5: How should I normalize my this compound data (e.g., to cell number, protein content, or internal standard)? Normalization should be multi-layered. First and foremost, an internal standard (IS) should be used to correct for sample processing and instrument variability; results are calculated based on the analyte-to-IS ratio.[10] Second, this ratio should be normalized to the amount of biological material. Common approaches include:
-
Total Protein Concentration: A robust method, measured from an aliquot of the initial homogenate before lipid extraction.[9][11]
-
Cell Count: Can be effective, but may be unreliable if treatments cause changes in cell size or if cells grow in clumps.[12][13] For cell panels with diverse morphologies, cell count normalization may be insufficient.[8]
-
DNA Concentration: A consistent alternative to protein concentration.[12] The choice depends on the specific experimental context, but normalization to total protein is often preferred for its reliability.[11]
Q6: What is the significance of the this compound-to-sphingosine (Sa/So) ratio? The Sa/So ratio is a sensitive biomarker for the inhibition of ceramide synthase, a key enzyme in the sphingolipid pathway.[14] Exposure to inhibitors like the mycotoxin fumonisin B1 blocks the conversion of this compound to dihydroceramide, leading to an accumulation of this compound and an elevated Sa/So ratio.[3][14] This ratio often serves as a more robust biomarker of exposure than the concentration of this compound alone.[4] However, the kinetics of this ratio can be complex during chronic exposure, sometimes showing a rapid increase followed by a stabilization or decrease over time.[4]
Section 2: Troubleshooting Guide
Issue: High Variability Between Replicates
Q: My this compound levels show high variability across my technical replicates. What could be the cause? A: High variability can stem from several pre-analytical and analytical factors.
-
Inconsistent Sample Handling: Ensure all samples are handled uniformly. Delays in processing blood or plasma can lead to artificial increases in some sphingolipids.[15] Repeated freeze-thaw cycles of plasma have been shown to increase S1P and sphingosine levels and should be avoided.[15]
-
Cell Harvesting Technique: The method used to detach adherent cells can impact the lipidome. Enzymatic treatments like trypsin can alter cell membranes, potentially causing leakage of metabolites.[16] Compare results from scraping, solvent-based harvesting, and enzymatic methods to find the most consistent approach for your cell line.[17]
-
Inaccurate Normalization: If normalizing to cell number, treatments that alter cell size will introduce variability.[18] If normalizing to protein, ensure the protein assay is performed on an aliquot taken before lipid extraction and is not affected by buffers.[11]
-
Extraction Inefficiency: Inconsistent execution of the lipid extraction protocol is a common source of variability. Ensure thorough vortexing, precise volume transfers, and complete phase separation.
Issue: Low or No Signal/Recovery
Q: I am detecting very low or no this compound in my samples. What are the possible reasons? A: Low recovery can occur during sample preparation or analysis.
-
Suboptimal Extraction Method: The recovery of polar sphingoid bases like this compound can be poor with certain methods. For example, single-phase butanol extraction has shown better recovery for sphingosine and this compound compared to two-phase MTBE methods.[19] For very polar sphingolipids, a butanolic extraction may be more effective.[5]
-
Analyte Degradation: this compound can degrade under improper storage or handling conditions.[20] For long-term stability, store standards as a solid at -20°C and prepare fresh working solutions.[20] Avoid alkaline conditions during sample preparation, as this can degrade this compound.[20]
-
Loss During Extraction Steps: During liquid-liquid extraction, be careful not to disturb the interface when collecting the organic phase.[2] Ensure the final lipid pellet is not accidentally aspirated after solvent evaporation.
Issue: Unexpectedly High this compound Levels
Q: My control samples show unexpectedly high this compound levels. What should I investigate? A: This often points to contamination or an issue with the experimental model.
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents for all steps. Contaminants in solvents can interfere with analysis or degrade analytes.[2]
-
Mycotoxin Contamination in Cell Culture: Fetal bovine serum (FBS) or other media components can sometimes be contaminated with mycotoxins like fumonisins, which will elevate this compound levels by inhibiting ceramide synthase.[3] Test your media and supplements or use a new batch.
-
Cellular Stress: Sub-optimal culture conditions (e.g., nutrient deprivation, overgrown cells) can induce stress pathways that may alter sphingolipid metabolism. Ensure cells are healthy and harvested at a consistent growth phase.
Issue: Poor Chromatographic Peak Shape (LC-MS/MS)
Q: My this compound peak is broad or shows tailing in my LC-MS/MS analysis. How can I improve it? A: Poor peak shape compromises resolution and quantification.[21]
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample extract.
-
Incompatible Reconstitution Solvent: The solvent used to reconstitute the final lipid extract should be compatible with the initial mobile phase to ensure good peak focusing.
-
Column Contamination: Buildup of contaminants, especially phospholipids, on the column can degrade performance.[21] Use a guard column and flush the system regularly.
-
Mobile Phase Issues: Ensure mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) are fresh and at the correct concentration to improve ionization and peak shape.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) can provide good peak shapes for polar sphingolipids.[6]
Issue: Matrix Effects in LC-MS/MS
Q: How can I identify and mitigate matrix effects when analyzing this compound? A: Matrix effects, typically ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[10]
-
Identification: To assess matrix effects, compare the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solvent at the same concentration.[10] A lower signal in the matrix indicates ion suppression.
-
Mitigation Strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. The SIL-IS co-elutes with the analyte and experiences the same ion suppression, allowing for accurate correction when using the analyte/IS ratio.[10]
-
Improve Sample Cleanup: Simple protein precipitation is often insufficient to remove phospholipids, a major cause of ion suppression in lipid analysis.[10] Consider solid-phase extraction (SPE) to better remove interfering components.
-
Optimize Chromatography: Adjust the LC gradient to chromatographically separate this compound from the bulk of interfering phospholipids.[10]
-
Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix (e.g., control plasma from an unexposed animal) to ensure calibrators and samples experience similar matrix effects.[10]
-
Section 3: Experimental Protocols
Protocol 1: Sphingolipid Extraction from Cultured Cells (Modified Bligh & Dyer)
This protocol is a standard method for extracting total lipids from a cell pellet.
-
Cell Harvesting: Aspirate culture medium and wash cells with ice-cold PBS. Harvest cells by scraping into a new tube. Centrifuge to pellet cells and discard the supernatant. The cell pellet can be stored at -80°C.
-
Internal Standard Spiking: Resuspend the cell pellet in a known volume of PBS. Take an aliquot for protein quantification. To the remaining homogenate (e.g., 100 µL), add a known amount of internal standard solution (e.g., D-erythro-sphinganine-d7 in methanol).[2]
-
Lipid Extraction:
-
Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample and vortex thoroughly.[2]
-
Add 125 µL of chloroform and vortex for 30 seconds.[2]
-
Add 125 µL of water (LC-MS grade) and vortex for another 30 seconds.[2]
-
-
Phase Separation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes to separate the phases. You should observe a lower organic phase (containing lipids) and an upper aqueous phase.[2]
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass syringe and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.[2]
-
Drying and Reconstitution: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.[2] Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).[2]
Protocol 2: General LC-MS/MS Method for this compound Quantification
This protocol outlines a representative method. Specific parameters must be optimized for your instrument.
-
LC System: A reverse-phase C18 column is commonly used for separation.[22]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% or 0.2% formic acid and ~5-10 mM ammonium formate.[6]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 9:1 v/v) with 0.1% or 0.2% formic acid.
-
-
Gradient Elution: Employ a linear gradient that starts with a higher percentage of Mobile Phase A and ramps to a high percentage of Mobile Phase B to elute lipids based on polarity. A typical run time is 5-15 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized. A common transition for this compound involves the neutral loss of water from the protonated molecule.
Section 4: Data Presentation
Table 1: Comparison of Internal Standards for this compound Quantification
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | D-erythro-sphinganine-d7 | Considered the "gold standard".[5] Co-elutes with the analyte, experiencing identical extraction and ionization effects, providing the most accurate correction.[10] | Higher cost compared to other options. |
| Odd-Chain Analog | C17-sphinganine | Lower cost. Not naturally present in most mammalian samples, avoiding interference with endogenous analyte measurement.[2] | May not have identical chromatographic behavior or ionization efficiency as the endogenous C18 this compound, potentially leading to less accurate correction for matrix effects. |
| Structural Analog | Phytosphingosine | Can be used if a more suitable standard is unavailable. | Significant differences in physicochemical properties compared to this compound, leading to poor correction for extraction and matrix effects. Not recommended for accurate quantification. |
Table 2: Representative this compound/Sphingosine (Sa/So) Ratios in Biological Samples These values are illustrative and can vary significantly based on species, tissue, and experimental conditions.
| Sample Type | Condition | Typical Sa/So Ratio | Reference |
| Rat Urine | Control (Untreated) | 0.1 - 0.7 | [10] |
| Rat Urine | Fumonisin B1 Treated | 1.2 - 10.0 | [10] |
| Rat Kidney | Control (Untreated) | ~0.1 | [10] |
| Rat Kidney | Fumonisin B1 Treated | 4.0 - 10.3 | [10] |
| Duck Serum | Control (77-day) | < 0.1 | [4] |
| Duck Serum | Fumonisin B1 (2 mg/kg feed) | ~0.2 - 0.4 (after initial spike) | [4] |
Section 5: Diagrams and Workflows
Caption: De Novo pathway showing this compound as a key precursor.
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting high variability.
References
- 1. lipotype.com [lipotype.com]
- 2. benchchem.com [benchchem.com]
- 3. Don’t Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum this compound and the this compound to sphingosine ratio as a biomarker of dietary fumonisins during chronic exposure in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Quantification of Sphingosine and this compound from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparison of normalization methods for measuring immune markers in cervical secretion specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Preanalytical standardization of sphingosine-1-phosphate, this compound-1-phosphate and sphingosine analysis in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 18. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. zefsci.com [zefsci.com]
- 22. Optimized Lipidomics Extraction of Sphingosine and this compound from Optic Nerve for Signaling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sphinganine as a Biomarker for Fumonisin Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of sphinganine as a biomarker for fumonisin exposure, offering a comparative assessment with other potential markers and supported by experimental data. Fumonisins, mycotoxins produced by Fusarium species, are common contaminants in maize and other grains, posing a significant health risk to both humans and animals.[1][2] The validation of sensitive and reliable biomarkers is crucial for accurate exposure assessment and risk management.
The Mechanism of Action: this compound Accumulation
Fumonisins, particularly Fumonisin B1 (FB1), bear a structural similarity to sphingoid bases.[3][4] This allows them to competitively inhibit the enzyme ceramide synthase (this compound N-acyltransferase).[3][5] This enzyme is a key component of the de novo sphingolipid biosynthesis pathway, responsible for acylating this compound to form dihydroceramide. The inhibition of ceramide synthase leads to the accumulation of its substrate, this compound (Sa), and to a lesser extent, sphingosine (B13886) (So).[5][6] Consequently, the ratio of this compound to sphingosine (Sa/So) is elevated and has been widely investigated as a biomarker of fumonisin exposure.[1][4][6]
Comparative Analysis of Fumonisin Biomarkers
The ideal biomarker for fumonisin exposure should be sensitive, specific, dose-dependent, and readily measurable in accessible biological matrices. While the Sa/So ratio is a well-established biomarker of effect, other candidates, both direct and indirect, have been investigated.
Table 1: Comparison of Biomarkers for Fumonisin Exposure
| Biomarker Category | Biomarker | Matrix | Advantages | Disadvantages | Key Findings |
| Indirect (Biomarker of Effect) | This compound to Sphingosine (Sa/So) Ratio | Serum, Plasma, Urine, Tissues (Liver, Kidney) | - Reflects the mechanism of toxicity.[3][5] - Sensitive at relatively low exposure levels.[6][7] - Validated in multiple animal species.[4][6][8][9] | - Baseline levels of this compound and sphingosine can be influenced by diet.[1][10] - Less consistent correlation in human studies at low exposure levels.[1][10][11] - Serum Sa/So can show marginal changes in some studies.[8] | Statistically significant increases in the Sa/So ratio were observed in pigs at feed concentrations as low as 5 ppm of total fumonisins.[6] In ducks, the Sa/So ratio was the most sensitive biomarker, with detectable effects at 2 mg/kg feeds.[7] |
| Indirect (Biomarker of Effect) | This compound 1-Phosphate to Sphingosine 1-Phosphate (SaP/SoP) Ratio | Urine, Serum | - Potentially more sensitive than the Sa/So ratio.[8][12] - Urinary SaP/SoP showed a 10-fold increase in rats, while serum Sa/So was unchanged.[8] | - Requires more complex analytical methods. - Less extensively validated than the Sa/So ratio. | A study in F344 rats suggested that urinary SaP/SoP is a more sensitive biomarker for FB1 exposure than urinary or serum Sa/So ratios.[8][13] In mice, the Sa-1-P/So-1-P ratio in serum was more elevated than the Sa/So ratio following FB1 treatment.[12] |
| Direct (Biomarker of Exposure) | Free Fumonisin B1 (FB1) | Urine, Feces | - Direct measure of internal exposure.[14] - Reflects recent exposure. | - Low bioavailability results in very low concentrations in urine.[1][10][14] - Requires highly sensitive analytical methods (e.g., LC-MS/MS).[14] | Dose-dependent urinary and fecal excretion of free FB1 has been found in rats.[8][13] Urinary FB1 is considered a reliable biomarker for assessing individual exposure from all dietary sources.[14] |
Experimental Protocols
Accurate and reproducible measurement of sphingolipids is fundamental to the validation of this compound as a biomarker. Below are detailed methodologies for the analysis of this compound and sphingosine in biological samples.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound and Sphingosine Analysis in Serum/Plasma
This protocol is based on methods described for the separation and quantification of sphingosine and this compound using HPLC with fluorescence detection.[15]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of serum or plasma, add an appropriate internal standard (e.g., C20 D-erythro-sphingosine).
-
Add 1.5 mL of chloroform (B151607):methanol (1:2, v/v) and vortex thoroughly.
-
Add 0.5 mL of chloroform and 0.5 mL of water, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Re-dissolve the lipid extract in a suitable solvent.
-
Add o-phthalaldehyde (B127526) (OPA) reagent to the sample and incubate for 5 minutes at room temperature to form fluorescent derivatives.[15]
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., Chromolith HighResolution RP-18e, 100-4.6 mm).[15]
-
Mobile Phase: Methanol:5 mM potassium phosphate (B84403) buffer pH 7.0 (90:10 v/v).[15]
-
Flow Rate: 1 mL/min.[15]
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[15]
-
Quantification: Calculate the concentrations of this compound and sphingosine based on the peak areas relative to the internal standard.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sphingolipid Profiling
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple sphingolipids, including their phosphorylated forms.[16][17][18]
1. Sample Preparation and Extraction:
-
Spike plasma or urine samples with appropriate internal standards (e.g., [13C2D2]S1P).[19]
-
Precipitate proteins by adding methanol.[16]
-
Alternatively, perform a butanol extraction for simultaneous analysis of S1P and LPA.[17][19]
-
Centrifuge and collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use hydrophilic interaction liquid chromatography (HILIC) for good peak shapes and short analysis times.[18]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of sphingoid base 1-phosphates and in positive ion mode for free sphingoid bases.[17][19]
-
Quantification: Use a standard addition method or a calibration curve with isotopically labeled internal standards for accurate quantification.[16][18]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate the key mechanisms and workflows discussed in this guide.
Caption: Fumonisin B1 inhibits ceramide synthase, leading to this compound accumulation.
Caption: Workflow for validating this compound as a biomarker for fumonisin exposure.
Conclusion
The this compound to sphingosine (Sa/So) ratio is a well-validated and sensitive biomarker of effect for fumonisin exposure in a variety of animal species.[4][6][7] Its basis in the direct mechanism of fumonisin toxicity provides a strong biological rationale for its use.[3][5] While challenges remain for its consistent application in human studies at low exposure levels, it remains a cornerstone of fumonisin research.[1][11] For enhanced sensitivity, particularly in urine, the this compound 1-phosphate to sphingosine 1-phosphate (SaP/SoP) ratio presents a promising alternative that warrants further validation.[8][12] The choice of biomarker will ultimately depend on the specific context of the research, including the population being studied, the expected exposure levels, and the available analytical capabilities. Direct measurement of urinary fumonisins provides a complementary approach for assessing recent exposure.[14] A multi-biomarker approach, combining both direct and indirect measures, may provide the most comprehensive assessment of fumonisin exposure and its potential health risks.
References
- 1. Biomarkers of exposure to fumonisin mycotoxins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidance for Industry: Fumonisin Levels in Human Foods and Animal Feeds | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers of Fumonisin Exposure in Pigs Fed the Maximum Recommended Level in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumonisin toxicity and sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alteration of tissue and serum this compound to sphingosine ratio: an early biomarker of exposure to fumonisin-containing feeds in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum this compound and the this compound to sphingosine ratio as a biomarker of dietary fumonisins during chronic exposure in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound/sphingosine ratio in plasma and urine as a possible biomarker for fumonisin exposure in humans in rural areas of Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. Validation of Fumonisin Biomarkers in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput analysis of sphingosine 1-phosphate, this compound 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Comparative analysis of sphinganine levels in healthy vs. diseased tissue
A Comparative Analysis of Sphinganine Levels in Healthy vs. Diseased Tissue
Introduction
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3] this compound, also known as dihydrosphingosine, is a key intermediate in the de novo biosynthesis of all sphingolipids.[3][4] Dysregulation of sphingolipid metabolism has been implicated in the pathogenesis of numerous diseases, making the accurate quantification of sphingolipid species like this compound essential for understanding disease mechanisms and developing novel therapeutic interventions.[1][2] This guide provides a comparative analysis of this compound levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound Levels
The following table summarizes the quantitative data on this compound levels in various healthy and diseased tissues from published studies. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods, sample types, and units of measurement.
| Tissue/Fluid | Disease State | This compound Level (Diseased) | This compound Level (Healthy Control) | Fold Change/Observation | Reference |
| Epidermis (Lesional) | Psoriasis | 11.4 ± 4.20 nmol/µg protein | 1.3 ± 0.70 nmol/µg protein (non-lesional) | ~8.8-fold increase | [5] |
| Epidermis (Lesional) | Atopic Dermatitis | Elevated | Lower in healthy controls | Significantly increased | [6] |
| Serum (Female Rat) | N/A (Gender Comparison) | N/A | 805 ng/mL (± 549 SD) | 15-fold higher Sphingosine (B13886):this compound ratio in females | [7] |
| Serum (Male Rat) | N/A (Gender Comparison) | N/A | 75 ng/mL (± 40 SD) | Lower than females | [7] |
| Brain | Niemann-Pick Disease Type A | Accumulation of sphingosylphosphorylcholine | Close to or below detection limit | Striking accumulation | [8] |
| Brain | Niemann-Pick Disease Type B | No significant increase | Close to or below detection limit | Normal lipid profile | [8] |
| Spinal Cord | Amyotrophic Lateral Sclerosis (ALS) - Mouse Model | Significantly increased | Not specified | Levels did not change in brain structures | [9] |
Experimental Protocols
The accurate quantification of this compound from biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10][11] This method offers high sensitivity and specificity.[10] A generalized protocol for the analysis of this compound is outlined below.
Sample Preparation and Lipid Extraction
A robust sample preparation protocol is crucial for accurate quantification.[12] The specific steps may vary depending on the biological matrix (e.g., plasma, serum, tissue homogenate, or cultured cells).
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as D-erythro-sphinganine-d7, is added to the sample at the beginning of the preparation process.[1][12] This is critical for correcting variations during sample preparation and ionization, ensuring high accuracy.[1]
-
For Serum/Plasma: Protein precipitation is a common method. Methanol, often containing the internal standard, is added to the sample, followed by vigorous vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing the lipids is then collected for analysis.[12]
-
For Cultured Cells: Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and then lysed. An aliquot of the cell homogenate is used for lipid extraction, often after determining the protein concentration for normalization.[1]
-
For Tissue Homogenates: Tissues are homogenized, and lipids are typically extracted using a chloroform/methanol solvent system under acidified conditions.[10] After centrifugation, the lower organic phase containing the lipids is collected.[1]
-
Drying and Reconstitution: The lipid extract is dried under a gentle stream of nitrogen gas and then reconstituted in a known volume of the initial mobile phase for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Separation
Chromatographic separation is employed to separate different sphingolipid classes and individual molecular species. This step helps to reduce matrix effects and resolve isomeric compounds.[1] A high-performance liquid chromatography (HPLC) system with a reverse-phase column, such as a C18 column, is commonly used.[7]
Mass Spectrometry (MS/MS) Detection and Quantification
The quantification of sphingolipids relies on the unique mass-to-charge ratio (m/z) of each lipid species and their characteristic fragmentation patterns.[1]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to ionize the separated sphingolipids.[10]
-
Detection: A triple-quadrupole mass spectrometer is often used for detection.[10]
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (this compound) and the internal standard.[1][12] The ratio of the peak area of the endogenous this compound to the peak area of the internal standard is used to calculate the concentration of the analyte.[1] The limit of quantification for this compound can be as low as a few nanograms or femtomoles.[7][11]
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism Pathway
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-keto-dihydrosphingosine, which is then reduced to this compound (dihydrosphingosine).[3][4] this compound is a central hub in this pathway and can be acylated to form dihydroceramides, which are then desaturated to produce ceramides.[4] Ceramide can be further metabolized to other bioactive sphingolipids such as sphingosine and sphingosine-1-phosphate (S1P), which have roles in various signaling pathways.[3][13][14]
Caption: De novo sphingolipid biosynthesis pathway highlighting key intermediates.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in biological samples using LC-MS/MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
Discussion and Conclusion
The available data indicates that this compound levels are significantly altered in several disease states. For instance, in inflammatory skin diseases like psoriasis and atopic dermatitis, this compound levels are elevated in lesional skin.[5][6] In the neurodegenerative disorder Niemann-Pick disease type A, there is an accumulation of sphingolipids, while in a mouse model of ALS, this compound levels were found to be increased in the spinal cord.[8][9] These alterations in this compound levels can have profound effects on cellular signaling, contributing to the pathophysiology of the disease.
The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate, is a critical determinant of cell fate.[13] As a precursor to both of these molecules, fluctuations in this compound levels can directly impact this balance. The accumulation of this compound and other sphingolipids can lead to cellular dysfunction and has been implicated in the pathology of various diseases, including neurodegenerative and metabolic disorders.[15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Sphingolipids as Biomarkers of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Altered Levels of Sphingosine and this compound in Psoriatic Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and Quantification of Sphingosine and this compound from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosylphosphorylcholine in Niemann-Pick disease brain: accumulation in type A but not in type B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide and Sphingosine-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. biyogok.wordpress.com [biyogok.wordpress.com]
- 14. cusabio.com [cusabio.com]
- 15. Niemann-Pick disease type C1 is a sphingosine storage disease that causes deregulation of lysosomal calcium. — Department of Pharmacology [pharm.ox.ac.uk]
- 16. Niemann-Pick type C disease: The atypical sphingolipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]
- 18. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Sphinganine vs. Sphingosine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Sphinganine and sphingosine (B13886), two closely related sphingoid bases, are fundamental molecules in cellular lipid metabolism and signaling. While structurally similar, the presence of a double bond in sphingosine's hydrocarbon tail introduces significant differences in their biological activities. This guide provides an objective comparison of their roles in key cellular processes, supported by experimental data and detailed methodologies to aid in research and therapeutic development.
At a Glance: Key Structural and Functional Differences
| Feature | This compound (d18:0) | Sphingosine (d18:1) |
| Structure | Saturated 18-carbon amino alcohol | Unsaturated 18-carbon amino alcohol with a trans double bond at carbon 4[1] |
| Primary Role | Precursor in de novo sphingolipid synthesis[2] | Core component of complex sphingolipids and a bioactive signaling molecule[1] |
| Biological Impact | Pro-apoptotic, vasoactive properties[3] | Pro-apoptotic, potent signaling molecule, PKC inhibitor[4][5][6] |
I. Role in Apoptosis: Orchestrating Cell Death
Both this compound and sphingosine are considered pro-apoptotic lipids, contributing to the "sphingolipid rheostat" that balances cell fate.[6][7] They, along with ceramide, promote programmed cell death, while sphingosine-1-phosphate (S1P) generally promotes cell survival and proliferation.[5][6]
While both induce apoptosis, their potencies can differ depending on the cell type and context. For instance, in Hep3B hepatoma cells, both sphingosine and this compound were shown to induce apoptosis. This process is accompanied by the activation of caspase-3-like proteases, indicating their involvement in the execution phase of apoptosis.
A direct quantitative comparison of the apoptotic potency of this compound and sphingosine through metrics like IC50 values would require specific experimental validation. Below is a detailed protocol for such a comparative analysis.
Experimental Protocol: Comparative Analysis of Apoptosis Induction
This protocol outlines a method to compare the pro-apoptotic effects of this compound and sphingosine using a combination of assays.
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant cell line (e.g., Jurkat for suspension cells or HeLa for adherent cells).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates at a suitable density. After 24 hours, treat the cells with varying concentrations of this compound and sphingosine (e.g., 0.1, 1, 10, 25, 50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO or ethanol).[8]
2. Cell Viability Assay (MTT Assay): [9]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.[9]
3. Mitochondrial Membrane Potential Assay (JC-1 Staining): [9]
-
Following treatment, harvest the cells and resuspend them in medium containing 2 µM JC-1 dye.[9]
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer or fluorescence plate reader. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, an early marker of apoptosis.[9]
4. Caspase-3 Activity Assay: [9]
-
After treatment, lyse the cells and collect the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
Incubate the lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).
-
Measure the absorbance at 405 nm. An increase in absorbance corresponds to higher caspase-3 activity.[9]
II. Inhibition of Protein Kinase C (PKC)
Sphingosine is a well-established endogenous inhibitor of Protein Kinase C (PKC), a key enzyme family in signal transduction.[10] The inhibitory action of sphingosine is an important aspect of cellular regulation. This compound also exhibits inhibitory effects on PKC.[3] The mechanism of inhibition by sphingosine involves its interaction with the regulatory domain of PKC, competing with the binding of diacylglycerol (DAG) and phorbol (B1677699) esters.
Experimental Protocol: In Vitro PKC Inhibition Assay
This protocol describes a method to compare the inhibitory potency of this compound and sphingosine on PKC activity.
1. Reagents and Materials:
-
Purified PKC enzyme.
-
PKC substrate (e.g., histone H1 or a specific peptide substrate).
-
[γ-³²P]ATP.
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation.
-
This compound and sphingosine stock solutions.
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).
-
Phosphocellulose paper.
-
Stop solution (e.g., 0.75% phosphoric acid).[10]
-
Scintillation counter.
2. Assay Procedure: [10]
-
Prepare a reaction mixture containing the reaction buffer, PS, DAG, and the PKC substrate.
-
Add varying concentrations of this compound or sphingosine to the reaction mixture.
-
Add the purified PKC enzyme and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
Terminate the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.
-
Wash the paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and sphingosine and determine their respective IC50 values.
III. Role in Inflammation
Sphingolipids are increasingly recognized as key regulators of inflammatory processes. The balance between different sphingolipid metabolites can influence inflammatory signaling pathways.
A study on atopic dermatitis, a chronic inflammatory skin disease, revealed significant alterations in the levels of this compound and sphingosine in the stratum corneum. The ratio of this compound to sphingosine was found to be inversely correlated with disease severity and was associated with the local cytokine milieu, highlighting the importance of the balance between these two sphingoid bases in skin inflammation.[11][12]
Quantitative Data: this compound/Sphingosine Ratio in Atopic Dermatitis[11]
| Skin Condition | This compound/Sphingosine Ratio (Median) |
| Healthy Control | Higher |
| Non-lesional AD Skin | Lower |
| Lesional AD Skin | Lowest |
AD: Atopic Dermatitis
IV. Vasoactive Properties
Recent studies have demonstrated that both this compound and sphingosine possess vasoactive properties, with the potential to influence vascular tone.
A comparative study on porcine thoracic aortic and pulmonary arterial rings revealed that both sphingoid bases can induce relaxation of vascular smooth muscle. However, their potency and effects can differ.
Quantitative Data: Vasoactive Effects on Porcine Aortic Rings[3]
| Compound | Concentration | Effect on Uncontracted Aortic Rings | Effect on Phenylephrine-Contracted Aortic Rings |
| This compound | ≥ 10 µM | Relaxation | Relaxation (at ≥ 1 µM) |
| Sphingosine | ≥ 10 µM | Relaxation | Concentration-dependent relaxation (at ≥ 1 µM) |
These findings suggest that both this compound and sphingosine can act as vasorelaxants, potentially through the inhibition of protein kinase C.[3]
Visualizing the Metabolic and Experimental Landscape
To provide a clearer understanding of the context of these molecules, the following diagrams illustrate the central sphingolipid metabolic pathway and a general experimental workflow for their comparative analysis.
Caption: Central pathways of sphingolipid metabolism.
Caption: General experimental workflow for comparison.
V. Quantification by LC-MS/MS
Accurate quantification of this compound and sphingosine in biological samples is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS Quantification of this compound and Sphingosine
This protocol provides a general overview of a method for the simultaneous quantification of this compound and sphingosine.
1. Sample Preparation:
-
Lipid Extraction: Extract lipids from biological samples (e.g., plasma, cell lysates) using a suitable solvent system, such as a modified Bligh and Dyer method.
-
Internal Standards: Add stable isotope-labeled internal standards for this compound (e.g., d7-sphinganine) and sphingosine (e.g., d7-sphingosine) prior to extraction to correct for matrix effects and procedural losses.
2. LC Separation:
-
Column: Use a C8 or C18 reversed-phase column for chromatographic separation.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium (B1175870) formate) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid and ammonium formate).[13]
3. MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, sphingosine, and their respective internal standards to ensure specificity and sensitivity.
Conclusion
This compound and sphingosine, though differing by only a single double bond, exhibit distinct and crucial roles in cellular biology. This compound serves as the foundational building block for de novo sphingolipid synthesis, while sphingosine acts as both a structural component and a potent signaling molecule. Both are implicated in the regulation of apoptosis, inflammation, and vascular tone. A thorough understanding of their differential biological activities, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing research and developing novel therapeutic strategies targeting the complex network of sphingolipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Altered Levels of Sphingosine, this compound and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu [mdpi.com]
- 12. Altered Levels of Sphingosine, this compound and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Sphinganine: A Potential Biomarker for Inherited Metabolic Disorders - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inherited metabolic disorders, a group of genetic conditions that disrupt normal metabolic processes, often present diagnostic challenges due to their rarity and heterogeneous clinical manifestations. The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. Sphinganine, a key intermediate in the sphingolipid metabolic pathway, has emerged as a potential biomarker for a subset of these disorders, particularly the sphingolipidoses. This guide provides a comprehensive comparison of this compound with alternative biomarkers, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of improved diagnostic and therapeutic strategies.
Comparative Analysis of Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. While this compound accumulation is a known feature of certain sphingolipidoses, its diagnostic performance compared to other established biomarkers varies depending on the specific disorder.
Niemann-Pick Disease Type C (NPC)
Niemann-Pick disease type C is a neurovisceral lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and sphingolipids. Studies in animal models and human tissues have demonstrated a significant elevation of this compound and its precursor, sphingosine.
Table 1: Biomarker Comparison for Niemann-Pick Disease Type C
| Biomarker | Matrix | Fold Change/Concentration in NPC Patients | Fold Change/Concentration in Controls | Sensitivity & Specificity | Citation(s) |
| This compound & Sphingosine | Mouse Liver | >20-fold increase (593 pmol/mg protein) | 26 pmol/mg protein | - | [1] |
| Human Liver/Spleen | ~20-fold increase (sphingosine) | - | - | [1] | |
| Human Plasma | Reduced | - | - | [2] | |
| Cholestane-3β,5α,6β-triol (C-triol) | Human Plasma | Significantly elevated | - | Sensitivity: 100%, Specificity: 93.4% | [3] |
| N-palmitoyl-O-phosphocholineserine (PPCS) | Human Plasma | Mean: 2492 ng/mL (Range: 254-18,200 ng/mL) | <2.5 ng/mL | Sensitivity: 100%, Specificity: 96.6% (cutoff: 248 ng/mL) | [4][5][6] |
Note: Data for this compound in human plasma for NPC is limited and some studies report a decrease, suggesting tissue-specific accumulation.
Other Sphingolipidoses
While this compound is a central molecule in sphingolipid metabolism, its utility as a primary biomarker for other sphingolipidoses is less established compared to specific lysosphingolipids that accumulate due to the primary enzymatic defect.
Table 2: Primary Biomarkers for Other Major Sphingolipidoses
| Disorder | Primary Biomarker | Matrix | Typical Levels in Patients | Typical Levels in Controls | Citation(s) |
| Gaucher Disease | Glucosylsphingosine (B128621) (Lyso-Gb1) | Plasma | Median: 230.7 nM (Range: 15.6-1035.2 nM) | Median: 1.3 nM (Range: 0.8-2.7 nM) | [7] |
| Fabry Disease | Globotriaosylsphingosine (Lyso-Gb3) | Plasma | ≥2.0 ng/mL | <2.0 ng/mL | [8][9] |
| Krabbe Disease | Psychosine (Galactosylsphingosine) | Dried Blood Spot | Substantially elevated | - | [10][11] |
| Tay-Sachs Disease | Lyso-GM2 Ganglioside | Plasma | Infantile: 32.7 ± 5.1 nmol/L | Normal (<2.0 nmol/L) | [12][13] |
Experimental Protocols
Accurate quantification of this compound and other sphingolipids is critical for their evaluation as biomarkers. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in human plasma.
1. Sample Preparation (Protein Precipitation & Lipid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., C17-sphinganine).
-
Add 300 µL of methanol, vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (the protonated molecule of this compound) to a specific product ion is monitored.
-
This compound (d18:0): Precursor ion (m/z) 302.3 -> Product ion (m/z) 284.3
-
C17-Sphinganine (Internal Standard): Precursor ion (m/z) 288.3 -> Product ion (m/z) 270.3
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Visualizing the Pathways
Understanding the metabolic context of this compound is essential for interpreting its role as a biomarker. The following diagrams, generated using Graphviz (DOT language), illustrate the sphingolipid metabolism pathway and the pathophysiology of Niemann-Pick Disease Type C.
Caption: Simplified overview of the de novo and salvage pathways of sphingolipid metabolism.
Caption: Pathophysiological cascade in Niemann-Pick Disease Type C.
Conclusion
This compound holds promise as a biomarker for certain inherited metabolic disorders, particularly Niemann-Pick disease type C, where its accumulation in tissues is a significant pathological feature. However, for many other sphingolipidoses, more specific lysosphingolipids have demonstrated superior diagnostic performance in readily accessible matrices like plasma. The continued development and refinement of sensitive analytical methods, such as LC-MS/MS, are essential for the accurate quantification of these biomarkers. For researchers and drug development professionals, a comprehensive understanding of the sphingolipid metabolic pathway and the specific molecular defects in each disorder is paramount for the identification and validation of effective biomarkers and the development of targeted therapies. Future research should focus on large-scale human studies to establish definitive reference ranges and clinical cutoffs for this compound and to further elucidate its role in the pathophysiology of these devastating diseases.
References
- 1. Niemann-Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Niemann-Pick C1 disease biomarkers through sphingolipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of N-Palmitoyl-O-Phosphocholineserine for Diagnosis and Assessment of Response to Treatment in Niemann-Pick Type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of N-palmitoyl-O-phosphocholineserine for diagnosis and assessment of response to treatment in Niemann-Pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plasma Globotriaosylsphingosine and α-Galactosidase A Activity as a Combined Screening Biomarker for Fabry Disease in a Large Japanese Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lyso-GM2 Ganglioside: A Possible Biomarker of Tay-Sachs Disease and Sandhoff Disease - PMC [pmc.ncbi.nlm.nih.gov]
Sphinganine Levels as a Predictive Biomarker in Disease Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate roles of sphingolipids in cellular processes have positioned them as key molecules in understanding disease pathogenesis. Among them, sphinganine, a critical intermediate in the de novo sphingolipid synthesis pathway, is emerging as a potential biomarker for monitoring the progression of several diseases. This guide provides a comparative analysis of this compound levels in various disease states, supported by experimental data and detailed methodologies, to aid researchers in their exploration of sphingolipid-targeted diagnostics and therapeutics.
Correlation of this compound and its Metabolites with Disease Progression
Alterations in sphingolipid metabolism have been implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1][2] this compound and its downstream metabolite, dihydroceramide (B1258172), have been specifically noted for their association with disease progression.
Alzheimer's Disease
In Alzheimer's disease (AD), a progressive neurodegenerative disorder, changes in plasma sphingolipid levels have been observed. A study involving 120 probable AD patients demonstrated a correlation between baseline plasma levels of dihydroceramides (DHCer), which are formed from the acylation of this compound, and the rate of cognitive decline.[3][4][5] While higher baseline levels of DHCer were predictive of a greater decline on the Mini-Mental State Exam (MMSE), this association did not reach statistical significance in the broader analysis.[4][5] However, the ratio of dihydrosphingomyelin (DHSM) to DHCer was a strong predictor of clinical progression, with higher ratios associated with a slower decline.[3][4][5] This suggests that the metabolic flux from this compound and its immediate derivatives is a critical factor in AD pathogenesis.
Table 1: Association of Dihydroceramide (DHCer) Levels with Cognitive Progression in Alzheimer's Disease
| Biomarker | Association with Annual Change in MMSE Score (β coefficient) | 95% Confidence Interval | p-value |
| Dihydroceramide (DHCer) | -0.67 | -1.34, 0.00 | >0.05 |
Data adapted from a study on 120 Alzheimer's disease patients.[4][5] The β coefficient represents the change in the MMSE score per year for each unit increase in the baseline DHCer level.
Multiple Sclerosis
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by demyelination and neurodegeneration. Aberrant sphingolipid metabolism is a key feature of MS pathology.[6] Studies have shown that the levels of sphingosine, a metabolite downstream of this compound, are increased in the normal-appearing white matter of MS brains.[6] Furthermore, in active MS lesions, there is a significant increase in major dihydroceramide subspecies, indicating a potential upregulation of the de novo sphingolipid synthesis pathway starting from this compound.[7]
Cancer
In the context of cancer, the role of sphingolipid metabolism is complex, with different metabolites having pro- or anti-tumorigenic effects.[8] While specific data on circulating this compound levels across different cancer stages is limited, studies have shown that treatment of leukemia cells with certain chemotherapeutic agents can lead to increased intracellular levels of both this compound and ceramide, which are associated with the induction of apoptosis.[8] The balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids like sphingosine-1-phosphate (S1P) is often dysregulated in cancer.[2][9]
Experimental Protocols
The accurate quantification of this compound and other sphingolipids is crucial for their validation as biomarkers. The most common and robust method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in plasma samples.
1. Sample Preparation and Lipid Extraction:
-
To 50 µL of plasma, add an internal standard (e.g., ¹³C-labeled this compound).[10]
-
Perform a modified Bligh and Dyer extraction using a mixture of chloroform, methanol, and an acidic buffer (e.g., 100 mM ammonium (B1175870) formate (B1220265) buffer pH 3.1) to precipitate proteins and extract lipids.[10]
-
Centrifuge the sample to separate the layers.
-
Collect the organic (lower) phase containing the lipids.[11]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).[11]
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Methanol/acetonitrile mixture with 0.1% formic acid.
-
-
Gradient Elution: Employ a gradient from a lower to a higher concentration of Mobile Phase B to elute the sphingolipids.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[11]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. A common product ion for sphingoid bases is m/z 266.4.
-
3. Data Analysis:
-
Integrate the chromatographic peaks for both this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the plasma samples by comparing their peak area ratios to the calibration curve.
Signaling Pathways and Logical Relationships
The role of this compound in disease progression is best understood in the context of the broader sphingolipid metabolic pathway.
References
- 1. Could plasma sphingolipids be diagnostic or prognostic biomarkers for Alzheimer’s disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma sphingomyelins are associated with cognitive progression in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma sphingomyelins are associated with cognitive progression in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into abnormal sphingolipid metabolism in multiple sclerosis: targeting ceramide biosynthesis as a unique therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinctive sphingolipid patterns in chronic multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Treatment Strategies Targeting Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid metabolism in cancer signalling and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Sphinganine and Its Synthetic Analogs: In Vitro Effects and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of sphinganine and its synthetic analogs, focusing on their impact on cellular signaling and viability. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.
Introduction to this compound and Its Analogs
This compound, also known as dihydrosphingosine, is a critical intermediate in the de novo biosynthesis of sphingolipids, a class of lipids essential for membrane structure and cell signaling.[1][2][3] The balance between different sphingolipid metabolites, particularly the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), plays a crucial role in determining cell fate.[4][5][6] Due to their involvement in processes like apoptosis, proliferation, and cell cycle arrest, targeting sphingolipid metabolism has become a promising strategy in cancer therapy and other fields.[4][7]
Synthetic analogs of this compound and other sphingolipids are designed to modulate the activity of key enzymes in this pathway. By inhibiting the metabolism of ceramide or mimicking the structure of natural sphingolipids, these compounds can artificially elevate intracellular ceramide levels, leading to the induction of apoptosis in target cells, particularly cancer cells.[7][8][9] This guide will compare the reported in vitro effects of this compound and several of its synthetic analogs.
Mechanism of Action: The Sphingolipid Rheostat
The primary mechanism by which this compound analogs induce cell death is through the modulation of the sphingolipid metabolic pathway, leading to an accumulation of ceramide.[7] Ceramide acts as a second messenger that can initiate a cascade of events culminating in apoptosis.[4][7]
The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA to eventually form this compound.[2][3] this compound is then acylated by ceramide synthases (CerS) to form dihydroceramide, which is subsequently desaturated to produce ceramide.[2] Ceramide sits (B43327) at a critical juncture; it can be used to build complex sphingolipids like sphingomyelin (B164518) or be broken down by ceramidases into sphingosine (B13886). Sphingosine, in turn, can be phosphorylated by sphingosine kinases (SphK1/2) to generate S1P.[5][6]
Many synthetic analogs function by inhibiting enzymes that consume ceramide, such as sphingomyelin synthase, or enzymes that break it down, like ceramidase.[8] This disruption leads to a buildup of endogenous ceramide, tipping the cellular balance towards apoptosis.
Caption: Sphingolipid metabolism and apoptosis signaling pathway.
Comparative In Vitro Efficacy
The following table summarizes the reported in vitro effects of this compound and various synthetic analogs across different cell lines and assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological process.
| Compound/Analog Name | Type | Target Cell Line | Key In Vitro Effect | IC50 Value | Reference(s) |
| N-thioacetylsphingosine (C2-Cer=S) | Ceramide Analog | HaCaT (Human Keratinocytes) | Inhibition of proliferation, Apoptosis induction | 10 µg/mL | [10] |
| N-acetylsphingosine (C2-Cer=O) | Ceramide Analog | HaCaT (Human Keratinocytes) | Inhibition of proliferation, Apoptosis induction | 20 µg/mL | [10] |
| 4-dodecanoylamino-decan-5-ol (FS-5) | Ceramide Analog | HaCaT (Human Keratinocytes) | Inhibition of proliferation, Apoptosis induction | >40 µg/mL | [10] |
| AD2750 | Sphingolipid Analog | HT29 (Colon Cancer) | Induces cell death, synergistic with Taxol | ~2-3 µM | [8] |
| AD2646 | Sphingolipid Analog | HT29 (Colon Cancer) | Induces cell death, synergistic with Taxol | ~2-3 µM | [8] |
| FTY720 (Fingolimod) | Sphingosine Analog | Various | Immunosuppression, CerS inhibition, Apoptosis | Varies | [11] |
| (2S,3R)-2-(4-(3-hydroxyphenyl)-1H-1,2,3-triazol-1-yl)dodecan-1,3-diol (2b) | This compound Analog | Candida albicans | Anti-biofilm activity | 1.9 µg/mL | [12] |
| (2S,3R)-2-(4-(3-hydroxyphenyl)-1H-1,2,3-triazol-1-yl)dodecan-1,3-diol (2b) | This compound Analog | Micrococcus luteus | Anti-biofilm activity | 2.1 µg/mL | [12] |
| (2S,3R)-2-(4-(3-hydroxyphenyl)-1H-1,2,3-triazol-1-yl)dodecan-1,3-diol (2b) | This compound Analog | Staphylococcus aureus | Anti-biofilm activity | 2.9 µg/mL | [12] |
Experimental Protocols
Detailed and consistent methodologies are crucial for comparing the effects of different compounds. Below are protocols for key assays cited in the evaluation of this compound and its analogs.
Protocol 1: Ceramide Synthase (CerS) Activity Assay
This assay measures the activity of CerS enzymes, which are often targets of synthetic analogs. This protocol is based on a fluorescent method.[11][13]
-
Homogenate Preparation:
-
Culture cells (e.g., HEK293) to confluency.
-
Harvest cells, wash with PBS, and resuspend in homogenization buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2, with protease inhibitors).
-
Homogenize cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge to remove debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
-
Enzyme Reaction:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
50 µg of cell or tissue homogenate protein.
-
10 µM NBD-sphinganine (fluorescent substrate).
-
50 µM fatty acyl-CoA (e.g., C16:0-CoA).
-
Assay buffer to a final volume of 100 µL.
-
(For inhibition studies): Pre-incubate homogenate with the test compound (e.g., FTY720) for 15 minutes at 37°C before adding substrates.
-
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding 500 µL of chloroform/methanol (1:2, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the resuspended lipids onto a silica (B1680970) thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system such as chloroform/methanol/water (65:25:4, v/v/v).
-
Visualize the fluorescent NBD-labeled lipids (substrate and product) using a fluorescent imager.
-
Quantify the spot intensity corresponding to the NBD-dihydroceramide product using densitometry software.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This is a standard flow cytometry-based method to quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS), an early apoptotic event.[14][15][16]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HL-60, HaCaT) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analog or vehicle control for a specified period (e.g., 24-72 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer.
-
Wash the collected cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence data to distinguish between four populations:
-
Viable cells (Annexin V- / PI-).
-
Early apoptotic cells (Annexin V+ / PI-).
-
Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Necrotic cells (Annexin V- / PI+).
-
-
Quantify the percentage of cells in each quadrant.
-
Caption: A typical workflow for in vitro compound testing.
Conclusion
This compound and its synthetic analogs represent a potent class of molecules for modulating the sphingolipid signaling pathway. In vitro studies consistently demonstrate that many of these analogs effectively inhibit cell proliferation and induce apoptosis, primarily by causing an accumulation of intracellular ceramide.[7][10] The efficacy of these compounds, as indicated by IC50 values, varies depending on their specific chemical structure, the target enzyme, and the cell type being investigated. Furthermore, some analogs exhibit promising antimicrobial and anti-biofilm properties.[12] The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate and compare the therapeutic potential of novel sphingolipid-based compounds.
References
- 1. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Sphingolipids for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 7. Synthetic, non-natural sphingolipid analogs inhibit the biosynthesis of cellular sphingolipids, elevate ceramide and induce apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro biological evaluation of short-chain C12-sphinganine and its 1,2,3-triazole analogs as potential antimicrobial and anti-biofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. Apoptosis | Abcam [abcam.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of LC-MS and HPLC-Fluorescence for Sphinganine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like sphinganine is critical for understanding cellular processes and disease pathogenesis. this compound, a key intermediate in sphingolipid metabolism, plays a significant role in cell signaling, and its dysregulation is implicated in various diseases. The two primary analytical techniques for this compound quantification are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-fluorescence). This guide provides an objective, data-driven comparison of these methods to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
Both LC-MS and HPLC-fluorescence are powerful techniques for this compound analysis, each with distinct advantages and disadvantages. LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers superior specificity and sensitivity, allowing for the simultaneous analysis of multiple sphingolipids with high confidence.[1][2][3] In contrast, HPLC-fluorescence is a more accessible and cost-effective method that provides good sensitivity, though it requires a derivatization step to make this compound fluorescent.[4][5] The choice between the two often depends on the specific requirements of the study, including the need for absolute specificity, sample complexity, throughput, and available instrumentation.
Quantitative Performance Data
The following tables summarize the key quantitative performance parameters for LC-MS/MS and HPLC-fluorescence in the analysis of this compound, compiled from various studies.
Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis
| Parameter | Reported Value | Source |
| Lower Limit of Quantification (LLOQ) | <1.9 ng/mL | [6] |
| Limit of Detection (LOD) | 21 fmol | [2] |
| Interday Precision (%RSD) | <15% | [6] |
| Intraday Precision (%RSD) | <15% | [6] |
| Analysis Time | 3.5 - 4.5 min | [1][2] |
Table 2: Performance Characteristics of HPLC-Fluorescence for this compound Analysis
| Parameter | Reported Value | Source |
| Limit of Detection (LOD) | 5 pmol | [7] |
| Limit of Quantification (LOQ) | 20 pmol | [7] |
| Analysis Time | 10 min | [4] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing results. Below are representative methodologies for both LC-MS/MS and HPLC-fluorescence analysis of this compound.
LC-MS/MS Experimental Protocol
This method is adapted from a study focused on the rapid and quantitative profiling of sphingolipids.[1]
1. Sample Preparation (Butanolic Extraction):
-
To 500 µL of cell homogenate (corresponding to 100 µg of cellular protein), add 60 µL of a buffer containing 200 mM citric acid and 270 mM disodium (B8443419) hydrogenphosphate (pH 4).
-
Add appropriate internal standards.
-
Perform extraction with 1 mL of 1-butanol (B46404) followed by 500 µL of water-saturated 1-butanol.
-
Evaporate the recovered butanol phase to dryness under reduced pressure.
-
Reconstitute the residue in 200 µL of ethanol (B145695).[1]
2. Liquid Chromatography:
-
Column: HILIC silica (B1680970) column (50 × 2.1 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]
-
Gradient: A multi-step gradient is employed to separate the analytes.[1]
-
Flow Rate: 800 µL/min.[1]
-
Column Temperature: 50°C.[1]
-
Injection Volume: 2 µL.[1]
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI).[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). For this compound (d18:0), a common transition is m/z 302.3 -> 284.3.[8]
HPLC-Fluorescence Experimental Protocol
This protocol is based on a method for the quantification of sphingosine (B13886) and this compound in rat serum.[4]
1. Sample Preparation and Derivatization:
-
Extract lipids from the serum sample.
-
Dry the lipid extract and redissolve in 50 µL of methanol.
-
Add 50 µL of o-phthalaldehyde (B127526) (OPA) reagent (5 mg OPA in 95 µL ethanol and 5 µL 2-mercaptoethanol, added to 9.9 mL of 3% boric acid in water, pH 10.5) and incubate for 5 minutes at room temperature.[4]
-
Add 900 µL of methanol:5 mM potassium phosphate (B84403) buffer (90:10, pH 7) to the sample.
-
Filter the final volume into an HPLC vial.[4]
2. High-Performance Liquid Chromatography:
-
Column: Chromolith HighResolution RP-18e (100-4.6 mm).[4]
-
Mobile Phase: Methanol:5 mM potassium phosphate buffer pH 7 (90:10 v/v).[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection: Fluorescence detector.
-
Excitation Wavelength: 340 nm.[4]
-
Emission Wavelength: 455 nm.[4]
Visualizing the Context: Sphingolipid Metabolism
To understand the significance of measuring this compound, it is essential to visualize its position within the broader sphingolipid metabolic pathway.
Caption: De novo sphingolipid biosynthesis pathway highlighting the central role of this compound.
Conclusion
The choice between LC-MS and HPLC-fluorescence for this compound analysis is contingent on the specific research question and available resources.
-
LC-MS/MS is the superior choice for:
-
High-throughput, quantitative studies requiring high specificity and sensitivity.
-
Simultaneous analysis of multiple sphingolipid species.
-
Studies where unambiguous identification is critical.
-
-
HPLC-fluorescence is a viable alternative for:
-
Laboratories with limited access to mass spectrometry instrumentation.
-
Targeted analysis of this compound where high sensitivity is required, and potential interferences are well-characterized.
-
Cost-sensitive projects.
-
Ultimately, both techniques, when properly validated, can provide reliable and accurate quantification of this compound, contributing to a deeper understanding of its role in health and disease.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine and this compound from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Quantification of Sphingosine and this compound from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Sphinganine vs. Sa/So Ratio: A Comparative Guide to Biomarker Sensitivity
For researchers, scientists, and drug development professionals, the accurate measurement of disease-related biomarkers is paramount. In the realm of sphingolipid metabolism, both sphinganine (Sa) and the this compound-to-sphingosine (Sa/So) ratio have emerged as critical indicators of pathway disruption. This guide provides an objective comparison of their sensitivity, supported by experimental data, to aid in the selection of the most appropriate biomarker for specific research and clinical applications.
Sphingolipids are a class of lipids that play crucial roles in cell membrane structure and signaling.[1][2] Dysregulation of sphingolipid metabolism has been implicated in a variety of diseases, including toxic exposures, lysosomal storage disorders, and other metabolic conditions.[2][3] Central to this metabolic pathway are the sphingoid bases, this compound and sphingosine (B13886). The inhibition of ceramide synthase, a key enzyme in this pathway, leads to an accumulation of its substrate, this compound.[4] This accumulation, along with the subsequent alteration of the Sa/So ratio, provides a measurable indicator of metabolic disruption.[4][5]
Comparative Analysis of Biomarker Sensitivity
The relative sensitivity of this compound versus the Sa/So ratio as a biomarker can be context-dependent, varying with the specific disease or condition being investigated.
Fumonisin Exposure
The most extensive data comparing this compound and the Sa/So ratio comes from studies of fumonisin exposure. Fumonisins are mycotoxins that inhibit ceramide synthase, leading to a direct and measurable impact on sphingolipid metabolism.[4][6]
In a study on ducks exposed to dietary fumonisin B1, the Sa/So ratio was identified as the most sensitive biomarker.[7] The study noted that while both this compound concentration and the Sa/So ratio increased rapidly upon exposure, the ratio provided a more robust indication, especially at the lowest effective dose.[7] Similarly, in studies involving pigs, the Sa/So ratio has been widely adopted as a biomarker for fumonisin effects due to its sensitivity to both the concentration and duration of exposure.[5] However, one study in pigs suggested that the this compound-1-phosphate to sphingosine-1-phosphate (Sa1P:So1P) ratio might be an even more sensitive biomarker than the Sa/So ratio.[5]
Human studies on fumonisin exposure have also highlighted the utility of the urinary Sa/So ratio, particularly when contamination levels are high.[6][8]
Lysosomal Storage Disorders
In the context of lysosomal storage diseases, alterations in sphingolipid metabolism are a primary pathological feature. In Niemann-Pick disease type C1 (NPC1), a neurodegenerative disorder characterized by the accumulation of cholesterol and glycosphingolipids, significant increases in both this compound and sphingosine have been observed in liver tissue of a mouse model. While a direct comparison of the sensitivity of Sa versus the Sa/So ratio as a diagnostic biomarker was not the primary focus, the substantial fold-changes in both molecules suggest their potential utility.
It is important to note that in the context of Niemann-Pick disease type B (a deficiency of acid sphingomyelinase), lysosphingomyelin has been identified as a highly sensitive and specific biomarker, potentially superseding the utility of this compound or the Sa/So ratio for this specific condition.[9]
Quantitative Data Summary
The following table summarizes quantitative data from studies evaluating this compound and the Sa/So ratio as biomarkers.
| Condition | Matrix | Analyte | Fold Change / Observation | Reference |
| Fumonisin B1 Exposure | Duck Serum | Sa/So Ratio | Most sensitive biomarker at low doses | [7] |
| Duck Serum | This compound | Strong and rapid increase | [7] | |
| Pig Plasma | Sa/So Ratio | Widely adopted, sensitive to dose & duration | [5] | |
| Pig Plasma | Sa1P:So1P Ratio | Potentially more sensitive than Sa/So ratio | [5] | |
| Human Urine | Sa/So Ratio | Useful for evaluating high exposure | [6][8] | |
| Niemann-Pick C1 Disease | Mouse Liver | This compound | 126-fold increase | [10] |
| Mouse Liver | Sphingosine | 22.3-fold increase | [10] |
Experimental Protocols
Accurate quantification of this compound and sphingosine is critical for their use as biomarkers. The most common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Human Urine)
This protocol is adapted from a study on fumonisin exposure in humans.[6][8]
-
Collection of Exfoliated Cells: Morning urine samples are collected. For male subjects, a larger volume (e.g., 60 mL) may be used to obtain sufficient cellular material.[6][8] The urine is centrifuged to pellet the exfoliated cells.
-
Extraction of Sphingoid Bases: The cell pellet is subjected to an extraction procedure to isolate the free sphingoid bases. This typically involves solvent extraction.
-
Quantification by High-Performance Liquid Chromatography (HPLC): The extracted sphingoid bases are separated and quantified using HPLC.[6][8] The detection limits for sphingosine and this compound can be as low as 0.15 ng/mL and 0.005 ng/mL in female and male urine, respectively.[6][8]
LC-MS/MS for Sphingolipid Profiling
This is a general protocol for the analysis of sphingolipids in biological samples.
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform/methanol.
-
Chromatographic Separation: The extracted lipids are separated using liquid chromatography, often with a C18 reversed-phase column.
-
Mass Spectrometric Detection: The separated lipids are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer. Multiple reaction monitoring (MRM) is typically used for quantification, providing high specificity and sensitivity.
Visualizing the Pathways and Processes
To better understand the context of these biomarkers, the following diagrams illustrate the sphingolipid metabolism pathway and a typical experimental workflow.
Conclusion
Both this compound and the Sa/So ratio are valuable biomarkers for assessing disruptions in sphingolipid metabolism. The existing evidence, particularly from studies on fumonisin exposure, suggests that the Sa/So ratio is often a more sensitive indicator than the absolute concentration of this compound alone. This is likely because the ratio accounts for variations in the baseline levels of sphingoid bases and amplifies the signal of metabolic disruption.
However, the choice of biomarker should be guided by the specific research question and the pathological context. In some cases, such as certain lysosomal storage disorders, other sphingolipid species may prove to be more sensitive and specific. For any application, the use of robust and validated analytical methods, such as LC-MS/MS, is essential for obtaining accurate and reliable data. Further research is needed to directly compare the sensitivity of this compound and the Sa/So ratio in a wider range of diseases to provide more definitive guidance for their application as clinical biomarkers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Sphingolipids and neuronal degeneration in lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strong Alterations in the Sphingolipid Profile of Chickens Fed a Dose of Fumonisins Considered Safe [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of this compound, sphingosine and Sa/So ratio in urine of humans exposed to dietary fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum this compound and the this compound to sphingosine ratio as a biomarker of dietary fumonisins during chronic exposure in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification of Niemann-Pick C1 disease biomarkers through sphingolipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipidomics of Sphinganine: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sphinganine levels across different cell types, supported by experimental data. This compound, a key intermediate in the de novo biosynthesis of sphingolipids, plays a crucial role in cellular physiology and pathology. Understanding its differential abundance in various cellular contexts is vital for research into metabolic diseases, cancer, and the development of targeted therapeutics.
The Central Role of this compound in Sphingolipid Metabolism
This compound, also known as dihydrosphingosine, is a foundational molecule in the synthesis of all sphingolipids. The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketothis compound, which is then rapidly reduced to this compound. This compound is subsequently acylated to form dihydroceramides, which are then desaturated to produce ceramides—the central hub of sphingolipid metabolism. From ceramide, a vast array of complex and bioactive sphingolipids are generated, including sphingomyelin, ceramide-1-phosphate, and sphingosine (B13886), which can be further phosphorylated to sphingosine-1-phosphate (S1P).
The balance between these sphingolipid metabolites, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, with ceramide and sphingosine generally promoting apoptosis, while S1P supports cell survival and proliferation. As the direct precursor to dihydroceramides and subsequently ceramides, the cellular concentration of this compound is a critical determinant in the overall flux of this pathway.
Quantitative Comparison of this compound Levels in Different Cell Types
The following table summarizes the quantitative levels of this compound in various cell lines as reported in the literature. It is important to note that absolute concentrations can vary depending on culture conditions, cell density, and the specific analytical methods used. The data presented here are compiled from different studies to provide a comparative overview.
| Cell Type | This compound Concentration (pmol/mg protein) | Reference |
| Human Foreskin Fibroblasts | ~30 | |
| HeLa (Human Cervical Cancer) | ~25 | |
| Primary Human Keratinocytes | ~15 | |
| HL-60 (Human Promyelocytic Leukemia) | ~11 | |
| U937 (Human Monocytic Leukemia) | ~14 | |
| HEK293 (Human Embryonic Kidney) | Not specified in pmol/mg, but detectable | |
| pMEF (Mouse Embryonic Fibroblasts) | Not specified in pmol/mg, but detectable |
Note: The data is collated from multiple sources and should be used for comparative purposes with consideration of potential methodological variations between studies.
Signaling Pathways and Experimental Workflow
To further elucidate the processes involved in sphingolipid metabolism and analysis, the following diagrams have been generated using the DOT language for Graphviz.
Caption: A simplified diagram of the de novo sphingolipid biosynthesis pathway, highlighting the central position of this compound.
Caption: A general experimental workflow for the quantitative comparison of this compound levels in different cell types.
Experimental Protocols
The quantification of this compound and other sphingolipids is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol based on established methods.
1. Sample Preparation and Lipid Extraction
-
Cell Culture and Harvesting: Culture cells to the desired confluency or density under controlled conditions. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS), then scrape and collect in PBS. For suspension cells, pellet by centrifugation and wash with PBS.
-
Homogenization and Protein Quantification: Resuspend the cell pellet in distilled water and homogenize by sonication. Take an aliquot for protein determination using a standard method (e.g., BCA assay) to allow for normalization of lipid levels.
-
Internal Standard Spiking: To an aliquot of the cell homogenate, add a known amount of a non-naturally occurring internal standard, such as C17-sphinganine, to correct for extraction efficiency and instrument variability.
-
Lipid Extraction: Perform a liquid-liquid extraction using the Bligh and Dyer method. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.
-
Drying and Reconstitution: Carefully collect the lower organic phase, transfer to a new tube, and dry under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted lipid extract into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, such as water and methanol/acetonitrile containing a modifier like formic acid to improve ionization.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and the internal standard. This involves monitoring a specific precursor ion to product ion transition for each molecule. For this compound, a common transition is m/z 302.3 → 284.3 (corresponding to the loss of a water molecule).
3. Data Analysis
-
Integrate the peak areas for the MRM transitions of endogenous this compound and the C17-sphinganine internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Determine the absolute amount of this compound in the sample by comparing this ratio to a standard curve generated using known concentrations of this compound.
-
Normalize the final concentration to the protein content of the initial cell homogenate (e.g., in pmol/mg protein).
Conclusion
The comparative analysis of this compound across different cell types reveals significant variations in the basal levels of this critical sphingolipid precursor. These differences likely reflect the diverse metabolic activities and signaling requirements of each cell type. For researchers in oncology, immunology, and metabolic diseases, understanding these cell-type-specific lipidomic profiles is essential for elucidating disease mechanisms and for the development of novel therapeutic strategies that target the sphingolipid pathway. The methodologies outlined in this guide provide a robust framework for the accurate quantification and comparison of this compound, enabling a deeper understanding of its role in cellular health and disease.
Sphinganine vs. Phytosphingosine in Plants: A Comparative Guide to Their Functional Divergence
An in-depth analysis of the distinct roles of sphinganine and phytosphingosine (B30862) in plant signaling, development, and stress responses, supported by experimental data and detailed protocols.
Introduction
Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes in plants but also function as critical signaling molecules in a myriad of cellular processes. Among the long-chain bases (LCBs) that form the backbone of plant sphingolipids, this compound (dihydrosphingosine, d18:0) and phytosphingosine (4-hydroxythis compound, t18:0) are two of the most prevalent. While structurally similar, emerging evidence reveals that these two molecules have distinct and sometimes overlapping functions in plant growth, development, and adaptation to environmental stresses. This guide provides a comprehensive comparison of the functional differences between this compound and phytosphingosine in plants, with a focus on experimental data and methodologies for researchers, scientists, and drug development professionals.
Biosynthesis and Metabolism: A Shared Pathway with a Key Diversion
This compound and phytosphingosine originate from a common biosynthetic pathway in the endoplasmic reticulum (ER). The pathway begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). The resulting 3-ketothis compound is then reduced to form this compound. At this juncture, the pathway diverges. This compound can be directly incorporated into ceramides (B1148491) by ceramide synthases. Alternatively, this compound can be hydroxylated at the C-4 position by a sphingoid base hydroxylase (SBH) to produce phytosphingosine.[1] This hydroxylation step is a critical determinant of the subsequent functional specificity of the resulting sphingolipids.
References
The Sphinganine-Cancer Connection: A Comparative Guide for Researchers
An objective analysis of experimental data and methodologies validating the link between elevated sphinganine and specific cancers, designed for researchers, scientists, and drug development professionals.
The intricate world of lipid signaling is increasingly recognized for its profound implications in cancer biology. Among the vast array of bioactive lipids, sphingolipids, and particularly this compound (a key precursor in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids), have emerged as critical players in tumorigenesis. Dysregulation of sphingolipid metabolism is a hallmark of many cancers, leading to alterations in the levels of key signaling molecules that govern cell fate. This guide provides a comprehensive comparison of findings and methodologies from key studies, offering a valuable resource for researchers investigating the role of this compound and related metabolites in cancer.
Quantitative Analysis of this compound and Related Sphingolipids in Cancer
Several studies have quantified the levels of this compound and its metabolites in various cancers, revealing a consistent trend of upregulation in tumor tissues compared to normal tissues. This alteration is a key aspect of the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic sphingolipids like ceramides and pro-survival sphingolipids like sphingosine-1-phosphate (S1P).[1][2][3][4] A shift in this balance towards pro-survival metabolites is a common feature of cancer cells.[1][2][3][4]
Below is a summary of quantitative data from various studies, highlighting the observed changes in this compound and related sphingolipid levels in different cancer types.
| Cancer Type | Sphingolipid | Tissue/Sample Type | Observation | Reference |
| Hepatocellular Carcinoma (HCC) | This compound-1-phosphate (SA1P) | Serum | Significantly higher in HCC patients compared to patients with liver cirrhosis (P < 0.001). | [5][6] |
| Hepatocellular Carcinoma (HCC) | Sphingosine-1-phosphate (S1P) | Serum | Significantly higher in HCC patients compared to patients with liver cirrhosis (P < 0.001). | [5][6] |
| Hepatocellular Carcinoma (HCC) | Dihydroceramides (precursors from this compound) | Serum | Significantly higher concentrations of long-chain (C16, C18) and very-long-chain (C24, C24:1) dihydroceramides in HCC patients compared to cirrhosis patients (P < 0.001 and P < 0.05). | [5] |
| Breast Cancer | This compound (Dihydrosphingosine) | Tumor Tissue | Significantly increased levels in tumor tissues compared to patient-matched non-cancerous breast tissues. | [7] |
| Breast Cancer | Dihydro-S1P | Tumor Tissue | Significantly increased levels in tumor tissues compared to patient-matched non-cancerous breast tissues. | [7] |
| Colorectal Cancer (CRC) | Sphingosine | Tumor Tissue | Increased amounts in CRC tissue. | [8] |
| Lung Cancer (Neuroendocrine) | This compound | Tumor Tissue | 62% decrease in neuroendocrine lesions compared to non-tumor tissue. | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | Sphingosine-1-phosphate (S1P) | Plasma | Significantly higher in patients with NSCLC. | [10][11] |
Experimental Protocols for Sphingolipid Analysis
The accurate quantification of this compound and other sphingolipids is crucial for validating their role as cancer biomarkers. The most common and robust method for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below are summarized protocols for sphingolipid extraction from different biological samples.
Protocol 1: Sphingolipid Extraction from Plasma/Serum
This protocol is adapted from methodologies used for analyzing circulating sphingolipids.[12][13]
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Addition: To a small volume of the sample (e.g., 50 µL), add an internal standard working solution containing a deuterated form of this compound (e.g., D-erythro-sphinganine-d7) to account for extraction variability.[12]
-
Protein Precipitation and Lipid Extraction:
-
Add a mixture of isopropanol (B130326) and ethyl acetate (B1210297) (e.g., 15:85 v/v) to the sample, vortex, and centrifuge.[13]
-
Alternatively, use a chloroform (B151607):methanol mixture (e.g., 1:2 v/v), vortex, and incubate at 48°C for 2 hours. Induce phase separation by adding chloroform and deionized water.[12]
-
-
Supernatant Collection: Carefully collect the upper organic phase containing the lipids.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum centrifuge.[12][13]
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.[12]
Protocol 2: Sphingolipid Extraction from Cultured Cells or Tissues
This protocol is suitable for analyzing intracellular sphingolipid levels.[12]
-
Sample Preparation:
-
Cells: Harvest cultured cells, wash with ice-cold phosphate-buffered saline (PBS), and resuspend in a known volume of PBS. Determine the protein concentration.
-
Tissues: Homogenize the tissue sample in an appropriate buffer.
-
-
Internal Standard Addition: Add the internal standard working solution to an aliquot of the cell homogenate.
-
Lipid Extraction:
-
Add a butanol:methanol (1:1, v/v) mixture containing ammonium (B1175870) formate.
-
Vortex thoroughly and incubate at room temperature.
-
Centrifuge to pellet the protein precipitate.
-
-
Supernatant Collection: Transfer the supernatant containing the extracted lipids to a new tube.
-
Drying: Dry the extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase.
Signaling Pathways and Experimental Workflows
The elevation of this compound and its downstream metabolites is not merely a correlative finding but is mechanistically linked to key cancer-promoting signaling pathways.
De Novo Sphingolipid Synthesis and the "Sphingolipid Rheostat"
The de novo synthesis pathway is a fundamental process that is often dysregulated in cancer. It begins with the condensation of serine and palmitoyl-CoA to form 3-ketothis compound, which is then reduced to this compound.[14] this compound is subsequently acylated to form dihydroceramides, which are then desaturated to form ceramides. This pathway is central to the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).[1][2][4] In many cancers, this balance is tipped towards S1P, promoting cell proliferation, survival, and resistance to therapy.[1][2][4]
Caption: De Novo Sphingolipid Synthesis Pathway and the Sphingolipid Rheostat.
Experimental Workflow for Sphingolipid Profiling
The following diagram illustrates a typical workflow for the analysis of sphingolipids from biological samples, culminating in data that can be used to validate the link between elevated this compound and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid metabolism in cancer signalling and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Bioactive Sphingolipids as Biomarkers Predictive of Disease Severity and Treatment Response in Cancer: Current Status and Translational Challenges | Anticancer Research [ar.iiarjournals.org]
- 8. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pathology & Oncology Research | Anti-ceramide antibody and sphingosine-1-phosphate as potential biomarkers of unresectable non-small cell lung cancer [por-journal.com]
- 11. Anti-ceramide antibody and sphingosine-1-phosphate as potential biomarkers of unresectable non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Isolation and Quantification of Sphingosine and this compound from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Study of Sphinganine Metabolism in Yeast and Mammals: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Sphinganine, a key intermediate in sphingolipid biosynthesis, stands at a critical metabolic crossroads in both yeast and mammals. While the initial steps of its synthesis are remarkably conserved, the subsequent metabolic fates of this compound diverge significantly, leading to the production of distinct classes of complex sphingolipids with diverse biological functions. This guide provides a comparative overview of this compound metabolism in these two model systems, presenting key quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for researchers in lipid biology and drug development.
Core Metabolic Pathways: A Tale of Two Destinies
The de novo synthesis of this compound begins with the condensation of serine and palmitoyl-CoA, a process catalyzed by serine palmitoyltransferase (SPT), which is conserved from yeast to mammals. The resulting 3-ketothis compound is then rapidly reduced to this compound (also known as dihydrosphingosine). From this point, the pathways diverge significantly.
In yeast (Saccharomyces cerevisiae) , this compound is primarily hydroxylated at the C4 position by the enzyme this compound C4-hydroxylase (Sur2p) to form phytosphingosine (B30862). This phytosphingosine is then acylated by ceramide synthases (Lag1p and Lac1p) to produce phytoceramide. Yeast ceramides (B1148491) predominantly contain very long-chain fatty acids (VLCFAs), typically C24-C26. These phytoceramides are the precursors for the major complex sphingolipids in yeast: inositol (B14025) phosphoceramides (IPCs), mannosyl-inositol phosphoceramide (MIPC), and mannosyl-diinositol phosphoceramide (M(IP)₂C).
In mammals , this compound is directly acylated by a family of six ceramide synthases (CerS1-6) to form dihydroceramide (B1258172). Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to a diverse pool of dihydroceramide species. Dihydroceramide is subsequently desaturated by dihydroceramide desaturase (DES) to introduce a 4,5-trans double bond, forming ceramide. Ceramide is the central hub of mammalian sphingolipid metabolism, serving as a precursor for complex sphingolipids like sphingomyelin (B164518) and a vast array of glycosphingolipids, as well as being a potent signaling molecule itself.
Below is a diagram illustrating the divergent metabolic pathways of this compound in yeast and mammals.
Quantitative Comparison of Key Metabolic Parameters
The functional differences in this compound metabolism between yeast and mammals are reflected in the kinetic properties of the key enzymes and the steady-state concentrations of the various sphingolipid intermediates. The following tables summarize available quantitative data to highlight these differences.
| Parameter | Yeast (S. cerevisiae) | Mammals | Reference |
| This compound (DHS) Levels | Generally much lower than complex sphingolipids. | Median total dihydroceramides in human plasma: 46 nM. | [1][2] |
| Phytosphingosine (PHS) Levels | Present as a major long-chain base. Heat stress can induce an increase in C18 PHS-1P from nearly undetectable levels to 0.02 pmol/nmol phosphate. | Generally low to undetectable in most tissues. | [3] |
| Dihydroceramide Levels | Present at low levels. | Median total dihydroceramides in human plasma: 46 nM. | [2] |
| Ceramide Levels | Primarily phytoceramides. | Median total ceramides in human plasma: 91 nM. | [2] |
Table 1: Comparative Levels of this compound and its Direct Metabolites
| Enzyme | Substrate | Km | Organism/System | Reference |
| Ceramide Synthase (CerS) | This compound | Not explicitly determined for individual yeast synthases. Lag1p shows preference for phytosphingosine, while Lac1p prefers dihydrosphingosine. | S. cerevisiae | [4][5] |
| This compound | 2-5 µM (for CerS1-6) | Mammalian | [6] | |
| Fatty Acyl-CoA | Preference for C24-C26 CoA | S. cerevisiae | [7][8] | |
| Fatty Acyl-CoA | Variable specificity (C14-C26) depending on the CerS isoform (CerS1-6). | Mammalian | [9][10] | |
| This compound C4-Hydroxylase (Sur2p) | D-erythro-sphinganine | ~60 µM | Corn (as a model for non-mammalian eukaryotes) |
Table 2: Comparative Enzyme Kinetics
Experimental Protocols
Accurate comparative analysis of this compound metabolism relies on robust and standardized experimental procedures. Below are detailed methodologies for key experiments cited in sphingolipid research.
Sphingolipid Extraction from Yeast Cells
This protocol is adapted for the efficient extraction of a broad range of sphingolipids from Saccharomyces cerevisiae.
Materials:
-
Yeast cell culture
-
Liquid nitrogen
-
Glass beads (0.5 mm diameter)
-
Methanol
-
Pyridine
-
4.2N Ammonium (B1175870) hydroxide
-
0.6 M KOH in methanol
-
1 M HCl
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Harvest yeast cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cell pellet with distilled water and freeze it in liquid nitrogen.
-
To the frozen pellet, add 1 mL of extraction buffer (ethanol:water:diethyl ether:pyridine:4.2N NH₄OH in a 15:15:5:1:0.018 ratio) and an equal volume of glass beads.
-
Vortex vigorously for 5 minutes.
-
Incubate at 60°C for 20 minutes.
-
Cool the mixture to room temperature and add 1 mL of chloroform and 1 mL of 0.6 M KOH in methanol.
-
Vortex and incubate at 25°C for 60 minutes for mild alkaline hydrolysis to remove glycerophospholipids.
-
Neutralize the mixture by adding 0.65 mL of 1 M HCl.
-
Add 2 mL of chloroform and 2 mL of water, vortex, and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the sphingolipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent for downstream analysis (e.g., methanol/chloroform 1:1, v/v).
Sphingolipid Extraction from Mammalian Cells
This protocol describes a modified Bligh-Dyer method for extracting sphingolipids from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.
-
Add 3.75 mL of chloroform/methanol (1:2, v/v) and vortex thoroughly.
-
Incubate on ice for 15 minutes.
-
Add 1.25 mL of chloroform and vortex.
-
Add 1.25 mL of water and vortex.
-
Centrifuge at 1000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of Sphingolipids
This is a general protocol for the quantification of sphingolipids using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for Reversed-Phase Separation):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each sphingolipid analyte and internal standard must be optimized. For example, for this compound (d18:0), the transition m/z 302.3 → 284.3 can be monitored.
The following diagram illustrates a typical experimental workflow for comparative sphingolipid analysis.
In Vitro Ceramide Synthase Activity Assay
This assay measures the activity of ceramide synthases in microsomal preparations.
Materials:
-
Microsomal fractions from yeast or mammalian cells
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
This compound (or phytosphingosine for yeast)
-
Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, or C26:0-CoA)
-
Internal standard (e.g., C17-sphinganine-based ceramide)
-
Solvents for lipid extraction (chloroform/methanol)
Procedure:
-
Prepare microsomal fractions from yeast or mammalian cells by differential centrifugation.
-
In a reaction tube, combine the microsomal protein (e.g., 50 µg) with the assay buffer.
-
Initiate the reaction by adding this compound (e.g., 10 µM) and the desired fatty acyl-CoA (e.g., 50 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 1.5 mL of chloroform/methanol (1:2, v/v).
-
Add the internal standard.
-
Perform a lipid extraction as described previously.
-
Analyze the formation of the ceramide product by LC-MS/MS.
-
Calculate the enzyme activity as pmol of ceramide produced per mg of protein per minute.
Conclusion
The study of this compound metabolism in yeast and mammals reveals a fascinating example of evolutionary divergence from a conserved metabolic intermediate. While yeast has proven to be an invaluable model for dissecting the fundamental aspects of sphingolipid biosynthesis, the unique complexities of mammalian sphingolipid metabolism, including the diverse family of ceramide synthases and the central role of ceramide in signaling, underscore the importance of comparative studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the nuanced roles of this compound and its metabolites in health and disease, and to facilitate the development of novel therapeutic strategies targeting these critical pathways.
References
- 1. Arita N, et al. (2020) | SGD [yeastgenome.org]
- 2. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Yeast ceramide synthases, Lag1 and Lac1, have distinct substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Sphinganine: A Guide for Laboratory Professionals
The proper disposal of sphinganine, a key precursor in sphingolipid metabolism, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), general precautionary measures for handling chemicals should always be followed.[2]
Personal Protective Equipment (PPE):
-
Lab Coat: A standard laboratory coat should be worn.[3]
-
Gloves: Use chemical-resistant gloves.[3]
-
Eye Protection: Wear safety glasses or goggles to prevent eye contact.[3]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.[3]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling the compound.[3]
-
In case of accidental contact, flush the affected area with copious amounts of water.[3]
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₈H₃₉NO₂[4] |
| Molecular Weight | 301.5 g/mol [4] |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in DMSO (~2 mg/ml) and dimethyl formamide (B127407) (~10 mg/ml). Miscible in ethanol.[4] |
| Storage Temperature | -20°C[4] |
Step-by-Step Disposal Protocol
The recommended method for this compound disposal is to treat it as unused chemical waste.[5] Under no circumstances should it be poured down the drain or discarded in regular trash.[3] The primary strategy involves professional disposal arranged through your institution.[5]
1. Initial Assessment and Planning:
-
Before beginning work, formulate a disposal plan.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department to understand specific guidelines and procedures.[5]
2. Waste Segregation and Collection:
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Incompatible materials should be kept separate to prevent dangerous reactions.[6][7]
-
Solid Waste: Collect contaminated solid materials (e.g., pipette tips, vials, gloves) in a designated, sealed waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The original container is often the best choice.[3][8]
3. Containerization and Storage:
-
Use Appropriate Containers: Ensure waste containers are in good condition, free of leaks, and have secure, leak-proof closures.[8][9] The container must be chemically compatible with the waste.[8]
-
Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[5][10] Keep containers closed except when adding waste.[6]
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
Identify the contents with the full chemical name, "this compound." Do not use abbreviations.[5][7]
-
Include any solvents used and the approximate concentration and volume.[3]
-
Note the date of waste accumulation and the name of the principal investigator or laboratory.[3]
5. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[5]
-
Provide them with the Safety Data Sheet (SDS) and any other relevant information about the compound.[5]
6. Empty Containers:
-
Even empty containers that once held this compound should be treated as unused product and disposed of as hazardous waste.[5]
-
Do not rinse empty containers into the sanitary sewer.[5] If institutional policy requires rinsing, the rinsate must be collected and handled as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. lipotype.com [lipotype.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
